molecular formula C19H25N3S B1665993 Aminopromazine CAS No. 58-37-7

Aminopromazine

Cat. No.: B1665993
CAS No.: 58-37-7
M. Wt: 327.5 g/mol
InChI Key: YZQNFFLGIYEXMM-UHFFFAOYSA-N
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Description

Aminopromazine is a member of phenothiazines.

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H25N3S/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h5-12,15H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQNFFLGIYEXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861592
Record name Aminopromazine
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Molecular Weight

327.5 g/mol
Source PubChem
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CAS No.

58-37-7
Record name N1,N1,N2,N2-Tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine
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Record name Aminopromazine [INN:BAN:DCF]
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Record name Aminopromazine
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Record name Aminopromazine
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Record name AMINOPROMAZINE
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Foundational & Exploratory

The Core Mechanism of Action of Aminopromazine on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopromazine, a phenothiazine (B1677639) derivative, exerts a complex and multifactorial influence on smooth muscle physiology. Its mechanism of action is not attributable to a single pathway but rather to a constellation of interactions with various cell surface receptors and ion channels. This technical guide delineates the current understanding of this compound's effects on smooth muscle, drawing upon its established receptor binding profile and the known physiological consequences of these interactions. The primary mechanisms involve the antagonism of muscarinic, histaminic, and adrenergic receptors, coupled with a direct inhibitory effect on calcium influx through L-type calcium channels. This document provides a comprehensive overview of the pertinent signaling pathways, quantitative binding data, and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction

Smooth muscle function is critical for the regulation of a myriad of physiological processes, including blood pressure, airway resistance, and gastrointestinal motility. The contractile state of smooth muscle is tightly controlled by a complex interplay of neurotransmitters, hormones, and autacoids acting on specific receptors and ion channels. This compound, a less-studied member of the phenothiazine class of drugs, modulates smooth muscle tone through its broad pharmacological profile. Understanding its precise mechanism of action is essential for defining its therapeutic potential and side-effect profile. This guide synthesizes the available data to present a cohesive model of this compound's action on smooth muscle.

Receptor Binding Profile of this compound and Related Phenothiazines

The pharmacological actions of this compound are largely dictated by its affinity for a range of neurotransmitter receptors. While comprehensive binding data for this compound itself is limited, the profiles of the closely related and extensively studied phenothiazines, promazine (B1679182) and chlorpromazine (B137089), provide significant insights. The primary targets relevant to smooth muscle function are muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-adrenergic receptors.

Quantitative Binding Data

The binding affinities (Ki) of promazine and chlorpromazine for various receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.

Receptor SubtypePromazine Ki (nM)Chlorpromazine Ki (nM)Reference
Muscarinic Receptors
Muscarinic M11310[1]
Muscarinic M24029[1]
Muscarinic M35219[1]
Muscarinic M42118[1]
Muscarinic M51613[1]
Histamine Receptors
Histamine H140.8[1][2]
Adrenergic Receptors
Alpha-1A1.80.6[3]
Alpha-2A260120[3]
Dopamine Receptors
Dopamine D21601.1[4][5]
Serotonin Receptors
5-HT2A3.21.6[3][6]

Note: Data is compiled from various sources and databases. Ki values can vary between studies due to different experimental conditions.[7]

Mechanisms of Action on Smooth Muscle

The diverse receptor antagonism of this compound translates into multiple downstream effects on smooth muscle cells. The predominant mechanisms leading to smooth muscle relaxation are anticholinergic, antihistaminic, and alpha-adrenergic blocking effects, supplemented by direct calcium channel blockade.

Anticholinergic (Antimuscarinic) Effects

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[1] In many smooth muscle tissues, particularly in the bronchi, gastrointestinal tract, and bladder, parasympathetic stimulation via acetylcholine binding to M3 receptors is a primary driver of contraction.[8][9] By blocking these receptors, this compound inhibits acetylcholine-induced smooth muscle contraction, leading to relaxation.[10]

Acetylcholine binding to M3 receptors on smooth muscle cells activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction. This compound's antagonism at the M3 receptor aborts this entire cascade.

M3_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Binds & Blocks Gq_protein Gq/11 M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to Ca2 Ca²⁺ Release SR->Ca2 Induces Contraction Smooth Muscle Contraction Ca2->Contraction

Antihistaminic Effects

This compound is a potent antagonist of the histamine H1 receptor.[1] Histamine can cause contraction of smooth muscle in the bronchi and gut via H1 receptors.[2] By blocking these receptors, this compound can antagonize histamine-induced bronchoconstriction and intestinal spasm. The signaling pathway for H1 receptors is similar to that of M3 receptors, involving the Gq/11-PLC-IP3-Ca2+ cascade.

Alpha-Adrenergic Blockade

Phenothiazines, including this compound, are known antagonists of alpha-1 adrenergic receptors.[3] In vascular smooth muscle, norepinephrine (B1679862) released from sympathetic nerves binds to alpha-1 receptors, leading to vasoconstriction and an increase in blood pressure. This compound's blockade of these receptors inhibits this vasoconstrictive effect, resulting in vasodilation and a potential drop in blood pressure. The signaling pathway for alpha-1 adrenergic receptors also utilizes the Gq/11-PLC-IP3-Ca2+ pathway.

Calcium Channel Blockade

Independent of its receptor-antagonist properties, evidence from related compounds like chlorpromazine suggests that phenothiazines can directly block L-type voltage-gated calcium channels.[11][12] These channels are crucial for the influx of extracellular calcium, which is a primary trigger for contraction in many types of smooth muscle, especially vascular smooth muscle.[13][14] This direct calcium channel antagonism is a significant contributor to the vasorelaxant effects of these drugs.

Depolarization of the smooth muscle cell membrane opens L-type calcium channels, allowing an influx of extracellular Ca2+. This influx, in addition to Ca2+ released from the sarcoplasmic reticulum, raises intracellular Ca2+ levels, leading to contraction as described above. This compound physically obstructs these channels, reducing Ca2+ influx and thereby promoting relaxation.

Calcium_Channel_Blockade cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca2_ext Ca²⁺ L_type_Channel L-type Voltage-Gated Ca²⁺ Channel Ca2_ext->L_type_Channel Influx Ca2_int ↑ [Ca²⁺]i L_type_Channel->Ca2_int Depolarization Membrane Depolarization Depolarization->L_type_Channel Opens Contraction Smooth Muscle Contraction Ca2_int->Contraction This compound This compound This compound->L_type_Channel Blocks

Potential for Phosphodiesterase (PDE) Inhibition

Some drugs that cause smooth muscle relaxation act by inhibiting phosphodiesterases, enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP).[15][16] An increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which phosphorylates and inactivates MLCK, thereby promoting relaxation. While there is no direct evidence to suggest that this compound is a significant PDE inhibitor, this remains a theoretical possibility that could contribute to its overall smooth muscle relaxant effects.

Experimental Protocols

To further elucidate the mechanism of action of this compound on smooth muscle, the following experimental protocols are recommended.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., muscarinic M3).

Objective: To quantify the affinity of this compound for the human M3 muscarinic receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human M3 receptor.

  • Radioligand: [3H]-4-DAMP (a high-affinity M3 antagonist).

  • Non-specific Binding Control: Atropine (10 µM).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters .

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]-4-DAMP (typically at its Kd concentration), and varying concentrations of this compound or the non-specific binding control.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Binding_Assay_Workflow A Prepare Reagents: - Receptor Membranes - [³H]-Radioligand - this compound dilutions B Incubate Reagents (Receptor + Radioligand + this compound) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff D->E

Isolated Smooth Muscle Tissue Bath Assay

This protocol assesses the functional effect of this compound on smooth muscle contractility.

Objective: To determine the effect of this compound on agonist-induced contraction of isolated guinea pig ileum.

Materials:

  • Tissue: Freshly isolated segments of guinea pig ileum.

  • Organ Bath System: With temperature control (37°C), aeration (95% O2 / 5% CO2), and an isometric force transducer.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution.

  • Contractile Agonist: Acetylcholine or histamine.

  • Test Compound: this compound hydrochloride.

Procedure:

  • Mount a 2-3 cm segment of guinea pig ileum in the organ bath containing PSS, maintained at 37°C and aerated.

  • Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.

  • Record baseline contractile activity.

  • Generate a cumulative concentration-response curve for the contractile agonist (e.g., acetylcholine).

  • Wash the tissue thoroughly and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for 20-30 minutes.

  • In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Repeat steps 5-7 with increasing concentrations of this compound.

Data Analysis:

  • Measure the peak tension generated at each agonist concentration in the absence and presence of this compound.

  • Plot the contractile response (as a percentage of the maximum response to the agonist alone) against the log concentration of the agonist.

  • Analyze the rightward shift of the concentration-response curve caused by this compound to determine if the antagonism is competitive (parallel shift with no change in maximum response) or non-competitive (depressed maximum response).

  • Calculate the pA2 value (Schild analysis) for a quantitative measure of antagonist potency if the antagonism is competitive.

Conclusion

The mechanism of action of this compound on smooth muscle is multifaceted, arising from its promiscuous binding to several key receptors that regulate smooth muscle tone. The primary effects leading to smooth muscle relaxation are its potent antagonism of muscarinic M3, histamine H1, and alpha-1 adrenergic receptors, which inhibits agonist-induced contractions. This receptor-mediated action is significantly augmented by a direct blockade of L-type voltage-gated calcium channels, which reduces the influx of extracellular calcium necessary for contraction. While a role for phosphodiesterase inhibition is mechanistically plausible, it remains speculative without direct experimental evidence. The provided experimental protocols offer a framework for future studies to further quantify the potency of this compound at these various targets and to fully delineate its complex pharmacological profile on smooth muscle. This detailed understanding is paramount for the rational development of novel therapeutics targeting smooth muscle disorders.

References

Phenotypic Effects of Aminopromazine in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopromazine, a phenothiazine (B1677639) derivative, belongs to a class of compounds historically utilized for their antipsychotic properties. Emerging research, however, has unveiled a broader spectrum of biological activities for phenothiazines, including potent anti-cancer effects.[1][2][3] This technical guide provides an in-depth overview of the known and extrapolated phenotypic effects of this compound in cell culture, drawing from studies on this compound and its close structural analogs like chlorpromazine (B137089). The guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its cellular mechanisms, alongside detailed protocols for investigating its effects.

Phenothiazines exert their biological effects through a multi-targeted approach, primarily known for their antagonism of dopamine (B1211576) receptors.[1] However, their influence extends to a variety of cellular processes critical to cell fate, including viability, apoptosis, and cell cycle progression, through the modulation of key signaling pathways.[2][3]

Data Presentation: Cytotoxicity of Phenothiazine Derivatives

While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic effects of structurally related phenothiazine compounds across various cancer cell lines, providing a quantitative reference for their anti-proliferative potential.

Phenothiazine DerivativeCancer Cell LineIC50 (µM)
TrifluoperazinePC-3 (Prostate)6.67[1]
TrifluoperazineCa922 (Oral)14[1]
A4 (Trifluoperazine derivative)Ca922 (Oral)4.9[1]
DPT-1 (Diazaphenothiazine)A549 (Lung)1.526 ± 0.004[1]
DPT-2 (Diquinothiazine)A549 (Lung)3.447 ± 0.054[1]
PP (PEGylated phenothiazine)HeLa (Cervical)229.1[1]

Core Phenotypic Effects in Cell Culture

Cell Viability and Proliferation

This compound and its analogs consistently demonstrate an inhibitory effect on the viability and proliferation of cancer cells in vitro.[2] This is a dose-dependent effect, leading to a reduction in the number of viable cells over time. The primary mechanism for this reduction is often attributed to the induction of programmed cell death, or apoptosis, although apoptosis-independent mechanisms have also been observed.[4][5]

Induction of Apoptosis

A hallmark of phenothiazine action in cancer cells is the induction of apoptosis.[3][6] This is a regulated process of cell death characterized by a series of biochemical events, including the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Specifically, the activation of caspase-3 is a key event in the apoptotic cascade.[6] Studies on related compounds suggest that this process is often mediated through the mitochondrial pathway, involving changes in mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins.[4]

Cell Cycle Arrest

Phenothiazines have been shown to interfere with the normal progression of the cell cycle.[7] In particular, chlorpromazine has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, suggesting a disruption of mitotic processes.[8] This can lead to aberrant mitosis and the formation of hyperdiploid cells, ultimately contributing to cell death.[4][5]

Signaling Pathways Modulated by this compound

The phenotypic effects of this compound are a consequence of its interaction with multiple intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[9] Phenothiazines have been shown to modulate this pathway, and in some contexts, inhibit its pro-survival signals, thereby sensitizing cancer cells to apoptosis.[6][9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K inhibits

This compound's potential inhibition of the PI3K/Akt pathway.
PKC/NOX Signaling Pathway

The Protein Kinase C (PKC)/NADPH Oxidase (NOX) pathway is involved in the production of reactive oxygen species (ROS).[10] Dysregulation of this pathway can lead to oxidative stress and contribute to cellular damage. Some phenothiazines are known to influence this pathway, which can have context-dependent effects on cell survival.[10]

PKC_NOX_Pathway PKC Protein Kinase C (PKC) p47phox p47phox PKC->p47phox activates NOX NADPH Oxidase (NOX) p47phox->NOX activates Superoxide O₂⁻ (Superoxide) NOX->Superoxide produces O2 O₂ ROS Reactive Oxygen Species (ROS) Superoxide->ROS OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress This compound This compound This compound->PKC modulates

Modulation of the PKC/NOX pathway by this compound.
STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a transcription factor that plays a crucial role in cell proliferation and survival, particularly in hematopoietic cells.[11] Aberrant STAT5 activation is a hallmark of several cancers. Chlorpromazine has been shown to suppress STAT5 signaling, suggesting a potential mechanism for its anti-leukemic activity.[12][13][14][15]

STAT5_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT5 STAT5 JAK->STAT5 phosphorylates STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer dimerizes Nucleus Nucleus STAT5_dimer->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression This compound This compound This compound->STAT5 inhibits phosphorylation

Inhibition of STAT5 signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the phenotypic effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with This compound SeedCells->TreatCells Incubate Incubate (24-72h) TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Data Analysis (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Treated and untreated cell pellets

    • 96-well plate (black, clear bottom for fluorescent assays)

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorometric or Ac-DEVD-pNA for colorimetric)

    • Assay buffer

    • Microplate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a suitable cell lysis buffer on ice.

    • Protein Quantification: Determine the protein concentration of each cell lysate.

    • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate.

    • Substrate Addition: Add the caspase-3 substrate to each well.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measurement: Measure the fluorescence (Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA).

    • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change compared to the untreated control.

Caspase3_Assay_Workflow Start Start TreatCells Treat Cells with This compound Start->TreatCells HarvestCells Harvest Cells TreatCells->HarvestCells LyseCells Lyse Cells HarvestCells->LyseCells QuantifyProtein Quantify Protein LyseCells->QuantifyProtein PrepareReaction Prepare Assay Reaction QuantifyProtein->PrepareReaction AddSubstrate Add Caspase-3 Substrate PrepareReaction->AddSubstrate Incubate Incubate (1-2h) AddSubstrate->Incubate MeasureSignal Measure Fluorescence or Absorbance Incubate->MeasureSignal AnalyzeData Data Analysis MeasureSignal->AnalyzeData End End AnalyzeData->End

Workflow for the Caspase-3 Activity Assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after this compound treatment.

    • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the cells on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

    • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

CellCycle_Analysis_Workflow Start Start TreatCells Treat Cells with This compound Start->TreatCells HarvestCells Harvest Cells TreatCells->HarvestCells FixCells Fix in Ethanol HarvestCells->FixCells StainDNA Stain with Propidium Iodide FixCells->StainDNA FlowCytometry Analyze by Flow Cytometry StainDNA->FlowCytometry DataAnalysis Analyze DNA Content Histograms FlowCytometry->DataAnalysis End End DataAnalysis->End

Workflow for Cell Cycle Analysis.

Conclusion

This compound, as a member of the phenothiazine class, exhibits a range of phenotypic effects in cell culture that are of significant interest to cancer researchers and drug development professionals. Its ability to reduce cell viability, induce apoptosis, and cause cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt and STAT5, underscores its potential as a repurposed therapeutic agent. While more research is needed to delineate the specific quantitative effects and detailed molecular mechanisms of this compound itself, the information gathered from its structural analogs provides a strong foundation for future investigations. The experimental protocols provided in this guide offer a starting point for researchers to explore the in vitro effects of this compound and further elucidate its therapeutic potential.

References

The Pharmacodynamics of Aminopromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative, a class of compounds known for their diverse pharmacological effects, including antispasmodic and neuroleptic properties. As a member of the phenothiazine family, its mechanism of action is characterized by a broad-spectrum antagonism of various neurotransmitter receptors. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, drawing upon data from structurally related phenothiazines like promazine (B1679182) and chlorpromazine (B137089) to construct a comprehensive profile. This document details its interactions with key central nervous system receptors, the subsequent signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

The primary mechanism of action for this compound, like other phenothiazines, is the competitive antagonism of a wide range of neurotransmitter receptors. This promiscuous binding profile is responsible for both its therapeutic effects and potential side effects. The key receptor families targeted by this compound and its analogs include:

  • Dopamine (B1211576) Receptors: Primarily antagonism of the D2-like family of dopamine receptors (D2, D3, and D4). Blockade of these receptors in the mesolimbic pathway is believed to be the principal mechanism for the antipsychotic effects of many phenothiazines.

  • Serotonin (B10506) Receptors: Antagonism at various serotonin (5-HT) receptor subtypes, particularly 5-HT2A and 5-HT2C, is a common feature of phenothiazines and contributes to their overall pharmacological profile, potentially mitigating some of the extrapyramidal side effects associated with potent D2 antagonism.

  • Histamine (B1213489) Receptors: High-affinity antagonism of the histamine H1 receptor is a hallmark of this drug class and is responsible for their sedative effects.

  • Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

  • Muscarinic Acetylcholine Receptors: Antagonism of muscarinic receptors contributes to anticholinergic side effects, such as dry mouth, blurred vision, and constipation.

Pharmacodynamic Profile: Receptor Binding Affinities

While specific quantitative binding data for this compound is not extensively available in the public domain, the following tables summarize the receptor binding affinities (Ki, in nM) for the closely related and structurally similar phenothiazine compounds, promazine and chlorpromazine. A lower Ki value indicates a higher binding affinity. This data provides a strong indication of the likely receptor binding profile of this compound.

Table 1: Dopamine Receptor Binding Affinities of Related Phenothiazines

Receptor SubtypePromazine (Ki, nM)Chlorpromazine (Ki, nM)
D1Moderate Affinity9.6
D2High Affinity1.3
D3High Affinity0.8
D4Moderate Affinity5.2

Table 2: Serotonin Receptor Binding Affinities of Related Phenothiazines

Receptor SubtypePromazine (Ki, nM)Chlorpromazine (Ki, nM)
5-HT1AModerate Affinity24
5-HT2AHigh Affinity2.5
5-HT2CHigh Affinity11.8
5-HT6Moderate Affinity54
5-HT7Moderate Affinity22

Table 3: Adrenergic, Histaminergic, and Muscarinic Receptor Binding Affinities of Related Phenothiazines

Receptor SubtypePromazine (Ki, nM)Chlorpromazine (Ki, nM)
α1A-AdrenergicHigh Affinity1.6
α2A-AdrenergicModerate Affinity110
H1 (Histamine)High Affinity0.5
M1 (Muscarinic)Moderate Affinity13

Key Signaling Pathways and Their Modulation

The antagonism of various receptors by this compound leads to the modulation of several key intracellular signaling pathways. The following diagrams illustrate these interactions.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor is central to the action of many phenothiazines. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC PKA ↓ PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by this compound.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).

SHT2A_Signaling_Pathway cluster_membrane Cell Membrane SHT2AR 5-HT2A Receptor Gq Gq/11 Protein SHT2AR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves Gq->PLC Activates PIP2 PIP2 PIP2->PLC Serotonin Serotonin Serotonin->SHT2AR Activates This compound This compound (Antagonist) This compound->SHT2AR Blocks Ca ↑ [Ca2+] i IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by this compound.

Experimental Protocols

The characterization of this compound's pharmacodynamics involves a series of in vitro assays to determine its binding affinity and functional activity at various receptors.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for a target receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Methodology:

  • Receptor Preparation: A source of the target receptor is prepared, typically from homogenized tissue known to express the receptor (e.g., rat striatum for D2 receptors) or from cell lines engineered to express the human recombinant receptor.

  • Incubation: The receptor preparation is incubated in a buffered solution with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow prep Receptor Preparation (Tissue Homogenate or Cell Line) incubate Incubation (Receptor + Radioligand + this compound) prep->incubate separate Separation (Rapid Vacuum Filtration) incubate->separate quantify Quantification (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Functional cAMP Assay

This assay measures the functional consequence of receptor binding, specifically for Gs or Gi-coupled receptors like the D2 receptor.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring its effect on intracellular cAMP levels.

Methodology:

  • Cell Culture: Utilize a cell line (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest (e.g., dopamine D2 receptor).

  • Cell Treatment: The cells are treated with this compound at various concentrations, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity). A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Conclusion

This compound is a phenothiazine derivative with a complex pharmacodynamic profile characterized by its antagonism of multiple neurotransmitter receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. Its therapeutic utility and side-effect profile are a direct consequence of this multi-target engagement. The quantitative data from related compounds, coupled with established experimental methodologies, provide a robust framework for understanding and further investigating the pharmacodynamics of this compound. This guide serves as a foundational resource for researchers and drug development professionals working to characterize and develop compounds within this important pharmacological class.

Potential Anti-Neoplastic Properties of Phenothiazines: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available preclinical research. The information contained herein is intended for research and informational purposes only and does not constitute medical advice.

Abstract

Phenothiazines, a class of heterocyclic compounds initially developed as antipsychotic agents, have demonstrated a wide spectrum of biological activities, including significant anti-neoplastic potential. This technical guide provides an in-depth overview of the anti-cancer properties of this drug class, with a focus on representative compounds such as Chlorpromazine (B137089) and Trifluoperazine. While the user's query specified Aminopromazine, a specific phenothiazine (B1677639) derivative, the available body of research focuses more broadly on the class and its more widely studied members. This paper synthesizes preclinical data, detailing the molecular mechanisms of action, including the modulation of critical oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest. Quantitative data from in vitro cytotoxicity studies are presented for comparison. Furthermore, a generalized experimental workflow for assessing anti-neoplastic efficacy is provided, alongside visualizations of key cellular pathways and experimental processes to support further research and development in this promising area of drug repurposing.

Introduction to Phenothiazines in Oncology

Phenothiazines are a class of cationic and amphiphilic compounds characterized by a tricyclic scaffold.[1][2] The prototypical drug in this class is Chlorpromazine (also known by the synonym Aminazine), which revolutionized the treatment of psychiatric disorders.[3][4][5] this compound is another derivative within this class.[6][7]

Beyond their neuroleptic applications, decades of research have revealed potent anti-tumorigenic effects across numerous cancer types.[6][8][9] The therapeutic potential of phenothiazines in oncology stems from their ability to modulate multiple cellular targets and pathways crucial for cancer cell proliferation, survival, and metastasis.[1][10] These multifaceted actions position phenothiazines as promising candidates for drug repurposing, either as standalone agents or as adjuvants to enhance the efficacy of existing cancer therapies.[8][11] This guide consolidates the current understanding of their anti-neoplastic mechanisms and preclinical efficacy.

Molecular Mechanisms of Anti-Neoplastic Action

Phenothiazines exert their anti-cancer effects through a variety of interconnected mechanisms, reflecting their complex polypharmacology.

Disruption of Key Oncogenic Signaling Pathways

A primary mechanism of action is the inhibition of critical signaling cascades that are frequently dysregulated in cancer. Phenothiazines have been shown to modulate the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[1][10] By inhibiting these pathways, phenothiazines can effectively halt the uncontrolled proliferation of cancer cells.[1] For instance, Chlorpromazine has been identified as an inhibitor of the Akt/mTOR pathway in human glioma cells.[12][13] This inhibition disrupts downstream processes including protein synthesis and cell metabolism, leading to reduced tumor growth.[14]

Signaling_Pathways Fig 1. Inhibition of Pro-Survival Signaling by Phenothiazines RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAS->PI3K RAF RAF RAS->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Phenothiazines Phenothiazines Phenothiazines->PI3K Phenothiazines->AKT Phenothiazines->mTOR Phenothiazines->ERK

Fig 1. Inhibition of Pro-Survival Signaling by Phenothiazines
Induction of Cell Cycle Arrest and Apoptosis

Phenothiazines effectively induce cell cycle arrest and programmed cell death (apoptosis) across a diverse range of cancer types.[8] Depending on the specific compound and cancer cell line, arrest can occur at the G0/G1 or G2/M phase of the cell cycle.[15][16] For example, Chlorpromazine has been shown to induce a G2/M arrest in glioblastoma cells, leading to mitotic catastrophe.[11] This is often accompanied by the induction of apoptosis through the regulation of key proteins such as Bcl-2 and Bax, leading to the activation of caspases and subsequent cell death.[15]

Alteration of Plasma Membrane Integrity and Calcium Signaling

The cationic and amphiphilic nature of phenothiazines allows them to interact with and disrupt the lipid bilayer of cellular membranes.[1] This can alter membrane fluidity and integrity, making cancer cells more susceptible to damage and chemotherapy.[1] Furthermore, phenothiazines are known inhibitors of calmodulin (CaM), a key calcium-binding protein.[9][10] By inhibiting CaM, these drugs disrupt calcium-dependent signaling pathways that are vital for cell proliferation and survival.[9]

Reversal of Multidrug Resistance (MDR)

Phenothiazines can sensitize cancer cells to conventional chemotherapeutic drugs by inhibiting efflux pumps like P-glycoprotein.[8] These pumps are often responsible for multidrug resistance, and their inhibition leads to higher intracellular concentrations of cytotoxic agents, thereby restoring their effectiveness.[8]

Preclinical Evidence: In Vitro Cytotoxicity

The anti-neoplastic activity of various phenothiazine derivatives has been quantified in numerous studies using cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit cell viability by 50%, is a standard metric for cytotoxicity. The table below summarizes selected IC₅₀ values from the literature.

Phenothiazine DerivativeCancer TypeCell Line(s)IC₅₀ (µM)Citation(s)
Chlorpromazine GlioblastomaAnchorage-dependent GBM cells10[12][13]
GlioblastomaNeurospheres (Stem-like)16[12][13]
Glioblastoma (TMZ-Resistant)UTMZ13.12[16]
Trifluoperazine Prostate CancerPC-36.67[17][18]
Non-Small Cell Lung CancerA54913.36[19]
Phenothiazine Hybrid (9f) Breast CancerMCF-70.8[15]
Chalcone-Phenothiazine Breast CancerMCF-712[17][20]
Generic Phenothiazine MelanomaA3752.14[17]
Generic Phenothiazine Pancreatic Ductal AdenocarcinomaVarious0.84 - 4.93[18]
Generic Phenothiazine LeukemiaTHP-10.65[17][18]

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.

Experimental Protocols and Workflow

While specific experimental protocols are unique to each publication, a generalized methodology for assessing the in vitro cytotoxicity of a compound like this compound follows a standard workflow. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[21]

Generalized Protocol for In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Cancer cells are harvested and seeded into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and the medium containing the various compound concentrations is added. Control wells should include untreated cells (negative control) and cells treated with the solvent alone (vehicle control).

  • Incubation: The plate is incubated for a specified exposure period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[22]

  • MTT Addition: Following incubation, a sterile MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[21]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength typically between 540 and 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[22]

Experimental_Workflow Fig 2. General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis A 1. Cell Line Culture (e.g., MCF-7, A549) C 3. Cell Seeding in 96-Well Plates A->C B 2. Compound Stock Solution Preparation D 4. Serial Dilution & Treatment of Cells B->D C->D E 5. Incubation (24, 48, or 72 hours) D->E F 6. Addition of Viability Reagent (e.g., MTT) E->F G 7. Absorbance/Luminescence Measurement F->G H 8. Calculation of Percent Viability vs. Control G->H I 9. Dose-Response Curve Generation H->I J 10. Determination of IC50 Value I->J

Fig 2. General Workflow for In Vitro Cytotoxicity Testing

Synergistic Potential and Clinical Outlook

An exciting area of research is the use of phenothiazines in combination with standard-of-care chemotherapeutics. Studies have demonstrated that Chlorpromazine can act synergistically with temozolomide, the first-line treatment for glioblastoma, to hinder cancer cell viability and induce cell death.[11][23] Similarly, Trifluoperazine has been shown to synergize with 5-fluorouracil (B62378) and oxaliplatin (B1677828) in colorectal cancer models.[24]

These findings suggest that phenothiazines could be repurposed as adjuvants to lower the required doses of highly toxic chemotherapy drugs, potentially reducing side effects and overcoming drug resistance. The extensive history of clinical use of drugs like Chlorpromazine provides a wealth of safety and pharmacokinetic data, which could accelerate their transition into clinical trials for oncological indications.[12][13] A Phase II clinical trial investigating the addition of Chlorpromazine to the standard protocol for glioblastoma patients has been initiated, highlighting the tangible clinical interest in this drug class.[11][12]

Conclusion

The evidence strongly supports the anti-neoplastic potential of the phenothiazine class of compounds. Through a multifaceted mechanism that includes the disruption of major oncogenic signaling pathways, induction of apoptosis, and alteration of membrane dynamics, drugs like Chlorpromazine and Trifluoperazine demonstrate significant cytotoxicity against a broad range of cancer cell lines in vitro. Their ability to synergize with existing chemotherapies and reverse multidrug resistance presents a compelling case for their repurposing in oncology. While specific anti-cancer data for this compound is limited, its structural inclusion in the phenothiazine family suggests it may share similar properties. Further research is warranted to elucidate the full potential of these compounds, optimize their therapeutic application through the development of novel derivatives, and validate their efficacy in clinical settings.

References

Unveiling the Anticholinergic Profile of Aminopromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopromazine, a phenothiazine (B1677639) derivative, is recognized for its therapeutic applications, which are intrinsically linked to its pharmacological activity at various neurotransmitter receptors. A significant component of its pharmacological profile is its interaction with muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects. This technical guide provides an in-depth exploration of the anticholinergic properties of this compound, leveraging data from the closely related and more extensively studied compound, promazine (B1679182), as a structural and functional surrogate. This document outlines the binding affinities, functional implications, and the underlying molecular mechanisms of its anticholinergic action. Detailed experimental protocols for assessing these effects are provided, alongside visualizations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Anticholinergic Effects

Anticholinergic agents are compounds that competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors.[1] This blockade of the parasympathetic nervous system can lead to a range of physiological effects, including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[2] Many therapeutic drugs, particularly antipsychotics and antidepressants, exhibit off-target anticholinergic activity that contributes to their side-effect profiles.[3] this compound, as a member of the phenothiazine class, is presumed to share the anticholinergic characteristics common to this group of compounds. Due to the limited availability of specific data for this compound, this guide will utilize data for promazine, a structurally analogous phenothiazine, to elucidate the core anticholinergic effects.

Quantitative Analysis of Muscarinic Receptor Binding

The anticholinergic activity of a compound is fundamentally determined by its binding affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity.[4]

Table 1: Muscarinic Receptor Binding Affinities of Promazine

Receptor SubtypePromazine Ki (nM)
Muscarinic M113
Muscarinic M240
Muscarinic M352
Muscarinic M421
Muscarinic M516

Data sourced from the Psychoactive Drug Screening Program (PDSP) Database and presented as a proxy for this compound.[5]

Signaling Pathways of Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. Their antagonism by compounds like promazine disrupts these signaling cascades.

Gq/11-Coupled Receptor Pathway (M1, M3, M5)

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[5] Antagonism of these receptors by this compound would inhibit the activation of Phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the downstream release of intracellular calcium and the activation of Protein Kinase C (PKC).

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor M1, M3, M5 Receptor This compound->Receptor Blocks ACh Acetylcholine (Agonist) ACh->Receptor Activates Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Antagonism of Gq/11-coupled muscarinic receptors.
Gi/o-Coupled Receptor Pathway (M2, M4)

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5] this compound's antagonism of these receptors would prevent this inhibition, theoretically leading to a relative increase in adenylyl cyclase activity and cAMP levels compared to the ACh-stimulated state.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor M2, M4 Receptor This compound->Receptor Blocks ACh Acetylcholine (Agonist) ACh->Receptor Activates Gio Gi/o Protein Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: Antagonism of Gi/o-coupled muscarinic receptors.

Experimental Protocols for Assessing Anticholinergic Effects

The following protocols are foundational for quantifying the anticholinergic properties of compounds like this compound.

Radioligand Receptor Binding Assay

This in vitro assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from cells expressing muscarinic receptors) radioligand 2. Incubation with Radioligand (e.g., [3H]NMS) prep->radioligand test_compound 3. Addition of this compound (Varying Concentrations) radioligand->test_compound incubation 4. Incubation to Equilibrium test_compound->incubation separation 5. Separation of Bound and Free Radioligand (Filtration) incubation->separation quantification 6. Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis 7. Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a fresh buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Antagonism Assay (e.g., Guinea Pig Ileum)

This ex vivo assay measures the functional potency of an antagonist in a physiological tissue preparation. The pA2 value, a measure of antagonist potency, can be determined from this assay.

Methodology:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and measuring the resulting muscle contraction.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound (the antagonist) to the organ bath and incubate for a predetermined period.

  • Second Agonist Dose-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2-4 with several different concentrations of this compound.

  • Data Analysis (Schild Plot): For each concentration of the antagonist, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone). Plot the log of (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[6]

Conclusion

While direct quantitative data for the anticholinergic effects of this compound are not extensively available, the data from its close structural analog, promazine, provide valuable insights. The notable affinity of promazine for all five muscarinic receptor subtypes suggests that this compound likely possesses a similar broad-spectrum anticholinergic profile. This antagonism of muscarinic signaling pathways is a key contributor to its overall pharmacological effects and side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the precise characterization of the anticholinergic properties of this compound and other novel compounds, which is essential for comprehensive drug development and a deeper understanding of their clinical implications. Further research is warranted to delineate the specific binding and functional characteristics of this compound itself.

References

Aminopromazine's Potential Role in Modulating Ion Channels: A Technical Guide Based on Phenothiazine Class Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phenothiazines and Ion Channel Modulation

Phenothiazines are a class of antipsychotic drugs known for their wide range of pharmacological effects, which extend beyond their primary action on dopamine (B1211576) receptors. A significant body of research has demonstrated that these compounds interact with various ion channels, contributing to both their therapeutic effects and their side-effect profiles.[1][2][3][4] Ion channels are crucial for neuronal excitability, cardiac action potential propagation, and other physiological processes.[5][6][7] Modulation of these channels by phenothiazines can lead to profound physiological consequences.[8]

This technical guide provides an in-depth overview of the known effects of phenothiazines on key ion channel families, including potassium, sodium, and calcium channels. The data presented is compiled from various in vitro and in vivo studies on phenothiazine (B1677639) analogues of aminopromazine.

Modulation of Potassium Channels

Phenothiazines have been shown to be potent modulators of several types of potassium channels, which are critical for regulating the resting membrane potential and repolarization of excitable cells.

Blockade of hERG potassium channels is a significant concern in drug development due to its association with acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[3][9][10] Several phenothiazines have been identified as hERG channel inhibitors.[3][9][11]

  • Chlorpromazine (B137089) has been shown to block hERG channels expressed in Xenopus laevis oocytes.[9][10]

  • Acepromazine also inhibits hERG currents in a concentration-dependent manner in human embryonic kidney (HEK293) cells.[11]

Phenothiazines can inhibit calcium-activated potassium channels, which are involved in neuronal afterhyperpolarization and the regulation of neurotransmitter release.[2]

  • Studies on rat forebrain synaptosomes have demonstrated that fluphenazine and trifluoperazine selectively inhibit Ca-activated K channels.[2]

KATP channels play a crucial role in linking cellular metabolism to electrical activity, particularly in pancreatic β-cells.

  • Chlorpromazine and related phenothiazines have been shown to inhibit KATP channels in pancreatic HIT-T15 β-cells.[4]

CompoundChannelPreparationTechniqueKey ParameterValueReference
ChlorpromazinehERGXenopus laevis oocytesTwo-microelectrode voltage-clampIC5021.6 µM[9][12]
AcepromazinehERGHEK293 cellsWhole-cell voltage-clampIC501.5 µM[11]
FluphenazineCa-activated K ChannelRat brain synaptosomes86Rb efflux assayIC50~0.5-1 µM[2]
TrifluoperazineCa-activated K ChannelRat brain synaptosomes86Rb efflux assayIC50~0.5-1 µM[2]
ChlorpromazineKATP ChannelHIT-T15 β-cells86Rb+ flux techniquesIC501 µM[4]
TriflupromazineKATP ChannelHIT-T15 β-cells86Rb+ flux techniquesIC504 µM[4]
FluphenazineKATP ChannelHIT-T15 β-cells86Rb+ flux techniquesIC506 µM[4]

Modulation of Sodium Channels

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[13] Phenothiazines can block these channels in a state- and use-dependent manner.[14]

  • Chlorpromazine has been demonstrated to inhibit the human Nav1.7 sodium channel, which is a key player in pain sensation.[14] The block is concentration-, state-, and use-dependent.[14]

In contrast to channel blockade, one study has suggested that at high concentrations, chlorpromazine can stimulate sodium transport, leading to a reduction in intracellular sodium content in liver cells.[15]

CompoundChannelPreparationTechniqueKey ParameterValueReference
ChlorpromazinehNav1.7HEK293 cellsWhole-cell patch-clampIC5025.9 ± 0.6 µM[14]

Modulation of Calcium Channels

Calcium channels are involved in a wide array of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. Phenothiazines have been shown to block various types of calcium channels.

  • Chlorpromazine potently and reversibly blocks both type I and type II calcium channels in cultured mouse neuroblastoma cells.[16] The block is voltage-dependent, with a higher affinity for the inactivated state of the channels.[16]

  • Furthermore, chlorpromazine can inhibit store-operated calcium entry (SOCE), which is a crucial mechanism for refilling intracellular calcium stores.[17]

  • The effect of chlorpromazine on TRPV1 channels, which are involved in nociception, is dependent on the extracellular calcium concentration.[18]

CompoundChannelPreparationTechniqueKey ParameterValueReference
ChlorpromazineType I & Type II Ca2+ ChannelsMouse neuroblastoma cells (N1E-115)Whole-cell patch-clampApparent Kd15 µM[16]
ChlorpromazineStore-operated Ca2+ entryPC12 cellsFura-2 microfluorimetryIC50 (for noradrenaline secretion)24 ± 5 µM[17]

Modulation of Nicotinic Acetylcholine (B1216132) Receptor-Ionic Channel Complex

Phenothiazines also interact with ligand-gated ion channels, such as the nicotinic acetylcholine receptor (nAChR).

  • Studies on the nAChR-ionic channel complex from frog and rat skeletal muscle have shown that chlorpromazine , prochlorperazine , and trifluoperazine can enhance agonist-induced desensitization.[1] This action is achieved by interacting with the receptor-ionic channel complex before the channel opens.[1]

Experimental Protocols

The following are generalized methodologies based on the cited literature for studying the effects of phenothiazines on ion channels.

This technique is used to record the ionic currents flowing through the membrane of a single cell.

  • Cell Preparation: A suitable cell line expressing the ion channel of interest (e.g., HEK293, neuroblastoma cells) is cultured.[11][14][16]

  • Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Voltage Control: The membrane potential is clamped at a specific holding potential, and voltage steps are applied to activate the ion channels.

  • Data Acquisition: The resulting ionic currents are recorded in the absence and presence of various concentrations of the test compound (e.g., a phenothiazine).

  • Analysis: The recorded currents are analyzed to determine parameters such as the concentration-response curve (to calculate IC50), voltage-dependence of block, and effects on channel gating kinetics.[14]

This method is commonly used with larger cells, such as Xenopus laevis oocytes, that have been engineered to express a specific ion channel.

  • Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the ion channel of interest.[9][10]

  • Recording: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Data Acquisition and Analysis: Similar to the whole-cell patch-clamp technique, currents are recorded before and after the application of the test compound to assess its effects.[9]

These assays are used to measure the activity of potassium channels by tracking the movement of a radioactive tracer, such as Rubidium-86 (86Rb+), which is a surrogate for K+.

  • Cell/Tissue Loading: The cells or synaptosomes are pre-loaded with 86Rb+.[2][4]

  • Stimulation: The channels are activated using a specific stimulus (e.g., depolarization with high K+ for voltage-gated channels, or an opener like diazoxide (B193173) for KATP channels).[4]

  • Measurement: The amount of 86Rb+ released from the cells into the extracellular medium is measured in the presence and absence of the test compound.

  • Analysis: A decrease in 86Rb+ efflux in the presence of the compound indicates inhibition of the potassium channels.[2][4]

Visualizations

Phenothiazine_Ion_Channel_Interactions cluster_phenothiazine This compound (as a Phenothiazine) cluster_channels Ion Channel Targets cluster_effects Physiological Effects This compound This compound (Phenothiazine Class) K_Channels Potassium Channels (hERG, KCa, KATP) This compound->K_Channels Inhibition Na_Channels Sodium Channels (Nav1.7) This compound->Na_Channels Inhibition Ca_Channels Calcium Channels (Type I/II, SOCE, TRPV1) This compound->Ca_Channels Inhibition nAChR nAChR-Ionic Channel Complex This compound->nAChR Enhances Desensitization Neuronal_Excitability Modulation of Neuronal Excitability K_Channels->Neuronal_Excitability Cardiac_Repolarization Altered Cardiac Repolarization (Arrhythmia Risk) K_Channels->Cardiac_Repolarization Na_Channels->Neuronal_Excitability Pain_Sensation Modulation of Pain Sensation Na_Channels->Pain_Sensation Ca_Channels->Neuronal_Excitability Neurotransmitter_Release Regulation of Neurotransmitter Release Ca_Channels->Neurotransmitter_Release nAChR->Neuronal_Excitability

Caption: Overview of potential this compound interactions with various ion channels.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Channel Expression Patch_Clamp Establish Whole-Cell Configuration Cell_Culture->Patch_Clamp Solution_Prep Prepare Recording Solutions (Internal & External) Solution_Prep->Patch_Clamp Compound_Prep Prepare this compound Stock Solutions Drug_App Perfuse Cells with This compound Compound_Prep->Drug_App Control_Rec Record Baseline Currents (Control) Patch_Clamp->Control_Rec Control_Rec->Drug_App Data_Extraction Extract Current Parameters Control_Rec->Data_Extraction Test_Rec Record Currents in Presence of Drug Drug_App->Test_Rec Washout Washout Drug and Record Recovery Test_Rec->Washout Test_Rec->Data_Extraction Washout->Data_Extraction Dose_Response Generate Dose-Response Curves (IC50) Data_Extraction->Dose_Response Gating_Analysis Analyze Effects on Channel Gating Data_Extraction->Gating_Analysis

Caption: A typical workflow for an electrophysiological study of this compound.

Conclusion

While direct evidence for this compound's effects on ion channels is lacking, the extensive research on other phenothiazines strongly suggests that this compound is likely to be a modulator of multiple ion channels, including potassium, sodium, and calcium channels. These interactions could contribute significantly to both its therapeutic efficacy and its potential side effects, particularly cardiotoxicity related to hERG channel blockade. The data and methodologies presented in this guide provide a framework for future research to specifically investigate the ion channel pharmacology of this compound. Such studies are crucial for a complete understanding of its mechanism of action and for ensuring its safe clinical use.

References

In Vitro Discovery of Novel Targets for Aminopromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Aminopromazine, a phenothiazine (B1677639) derivative, is recognized for its antispasmodic and antihistaminic properties. Like other phenothiazines, it is presumed to exhibit a complex polypharmacology, interacting with a range of neurotransmitter receptors. The identification of novel molecular targets is crucial for understanding its full therapeutic potential and off-target effects. This guide outlines a systematic in vitro approach for the discovery and characterization of novel targets for this compound, leveraging modern proteomics and pharmacological assays. While comprehensive binding data for this compound is limited, this document utilizes data from its close structural analogs, promazine (B1679182) and chlorpromazine (B137089), to establish a baseline pharmacological profile. Detailed experimental protocols and data visualization frameworks are provided to support future research in this area.

Introduction: The Polypharmacology of Phenothiazines

Phenothiazine derivatives are a well-established class of drugs known for their interaction with a multitude of G-protein coupled receptors (GPCRs), including dopaminergic, histaminergic, adrenergic, and muscarinic receptors.[1][2] This promiscuous binding profile is responsible for both their therapeutic effects and a wide range of side effects. This compound, a member of this class, is primarily known as an antispasmodic and antihistamine.[3][4] A thorough understanding of its molecular targets is essential for elucidating its mechanism of action and exploring potential new therapeutic applications, such as in oncology or neurodegenerative diseases, where other phenothiazines have shown promise.[1][5]

The discovery of novel targets for established drugs like this compound requires a multi-faceted approach, beginning with an understanding of its known receptor interactions and expanding to unbiased, proteome-wide screening methods.

Known Target Profile of Structurally Related Phenothiazines

Direct quantitative binding data for this compound is scarce in publicly available literature. However, the binding profiles of its close analogs, promazine and chlorpromazine, provide a strong inferential baseline for its likely targets. These compounds demonstrate broad-spectrum activity, with notable affinity for dopamine (B1211576), serotonin, adrenergic, and histamine (B1213489) receptors.

Quantitative Binding Affinity Data (Proxy)

The following tables summarize the reported in vitro binding affinities (Ki in nM) for chlorpromazine and promazine at key human neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities

Compound D1 (Ki, nM) D2 (Ki, nM) D3 (Ki, nM) D4 (Ki, nM) D5 (Ki, nM)
Chlorpromazine 10 1.4 2.5 5.8 9.5
Promazine - ~10-30 (est.) - - -

Note: Data compiled from various sources.[1][6] Promazine is generally considered to have lower potency at the D2 receptor than chlorpromazine.

Table 2: Adrenergic Receptor Binding Affinities

Compound α1A (Ki, nM) α1B (Ki, nM) α1D (Ki, nM) α2A (Ki, nM)
Chlorpromazine 1.7 2.5 2.0 8.1

Note: Data compiled from various sources.[7]

Table 3: Histamine and Serotonin Receptor Binding Affinities

Compound H1 (Ki, nM) 5-HT2A (Ki, nM) 5-HT2C (Ki, nM)
Chlorpromazine 0.8 3.3 12

Note: Data compiled from various sources.[8][9]

Strategy for Novel Target Discovery

A systematic workflow is essential for the unbiased identification of novel molecular targets. This process integrates proteomic screening with subsequent validation and characterization using established pharmacological assays.

G cluster_discovery Discovery Phase cluster_validation Validation & Characterization Phase cluster_output Output AP This compound ACMS Affinity Chromatography-Mass Spectrometry AP->ACMS CETSA Cellular Thermal Shift Assay (CETSA) AP->CETSA Hits Putative Protein Hits ACMS->Hits CETSA->Hits RBA Radioligand Binding Assays Hits->RBA FA Functional Assays (e.g., Enzyme Activity, Second Messenger) Hits->FA SPR Surface Plasmon Resonance (SPR) Hits->SPR VT Validated Novel Targets RBA->VT FA->VT SPR->VT

Caption: Workflow for Novel In Vitro Target Identification.

Experimental Protocols

Detailed methodologies are critical for the successful identification and validation of novel drug targets.

Protocol: Affinity Chromatography-Mass Spectrometry

This method identifies proteins that directly bind to an immobilized drug molecule.

  • Probe Synthesis: Covalently link this compound to a solid support (e.g., Sepharose beads) via a chemically stable linker.

  • Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue (e.g., human neuroblastoma cells or liver tissue) under non-denaturing conditions.

  • Affinity Chromatography:

    • Incubate the cell lysate with the this compound-conjugated beads to allow for protein binding.

    • As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, either by competitive elution with free this compound or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification:

    • Separate the eluted proteins using SDS-PAGE.

    • Excise protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein sequence database.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA identifies target proteins by detecting changes in their thermal stability upon ligand binding in a cellular context.[10]

  • Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of this compound.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells to release proteins. Centrifuge to separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) from each temperature point.

    • Analyze the samples by Western blot for a candidate protein or by quantitative mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a drug for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor.

  • Assay Setup: In a multi-well plate, set up reactions in triplicate containing:

    • Total Binding: Membrane preparation + a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors).

    • Non-specific Binding: Total binding components + a high concentration of an unlabeled competing ligand to saturate the receptors.

    • Competitive Binding: Total binding components + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Visualizing Molecular Interactions: Signaling Pathways

Understanding the downstream consequences of drug-target interaction is crucial. As phenothiazines are potent antagonists of the dopamine D2 receptor, visualizing this pathway provides context for its primary mechanism of action.

G cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream Phosphorylates Targets

Caption: this compound's Antagonism of the Dopamine D2 Receptor Pathway.

Conclusion

The in vitro discovery of novel targets for established drugs like this compound is a critical step in modern drug repositioning and safety pharmacology. While direct data for this compound is limited, the well-documented polypharmacology of its structural analogs provides a solid foundation for targeted investigation. A systematic approach combining unbiased proteomic screening methods, such as affinity chromatography-mass spectrometry and cellular thermal shift assays, with rigorous biophysical and functional validation is paramount. The protocols and frameworks outlined in this guide provide a comprehensive roadmap for researchers to elucidate the complete molecular interaction profile of this compound, potentially uncovering novel therapeutic avenues and a deeper understanding of its physiological effects.

References

The Structure-Activity Relationship of Aminopromazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of aminopromazine derivatives, focusing on their interaction with the dopamine (B1211576) D2 receptor, a key target for antipsychotic and other CNS-active medications. This compound, a phenothiazine (B1677639) derivative, is recognized for its antispasmodic properties, and its structural analogs offer a rich scaffold for the development of novel therapeutics. While specific quantitative SAR data for a broad series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes the well-established principles of phenothiazine pharmacology to present a predictive SAR model. This document details the critical structural motifs influencing biological activity, provides established experimental protocols for assessing dopamine D2 receptor binding and antispasmodic effects, and utilizes visualizations to clarify key concepts, signaling pathways, and experimental workflows.

Introduction to this compound and Phenothiazines

Phenothiazines are a class of tricyclic compounds that have been a cornerstone of medicinal chemistry for decades, primarily known for their antipsychotic effects.[1] These effects are largely mediated through the antagonism of dopamine receptors in the central nervous system, with a particular affinity for the D2 subtype.[2] The general phenothiazine structure consists of two benzene (B151609) rings linked by a central thiazine (B8601807) ring. The key to their diverse pharmacological activities lies in the modifications at two primary positions: the C2 position of the phenothiazine nucleus and the N10 position of the side chain.[3][4]

This compound distinguishes itself through a unique branched diamino side chain at the N10 position: N1,N1,N2,N2-tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine. This distinct structural feature, combined with its known antispasmodic activity, makes its scaffold an intriguing starting point for further drug discovery and optimization.

Core Structure-Activity Relationships of Phenothiazine Scaffolds

The biological activity of phenothiazine derivatives is profoundly influenced by specific structural features. The following principles, derived from extensive research on antipsychotic phenothiazines, provide a predictive framework for designing novel this compound analogs.[2][5]

  • Substitution at C2 of the Phenothiazine Ring: The substituent at the C2 position is a critical determinant of antipsychotic potency. Electron-withdrawing groups (e.g., -Cl, -CF₃) significantly enhance dopamine D2 receptor antagonist activity.[3] The potency generally follows the order: -CF₃ > -Cl > -H. Unsubstituted or alkyl-substituted phenothiazines are considerably less potent.

  • The N10 Side Chain:

    • Chain Length: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N10) and the terminal nitrogen of the side chain is optimal for neuroleptic activity.[3][5] Shortening or lengthening this chain typically results in a significant loss of potency.

    • Terminal Amino Group: For maximum activity, the terminal amino group must be tertiary.[4] Secondary and primary amines are less active.

    • Side Chain Branching: Branching on the carbon chain, particularly at the β-position, can alter the activity profile, sometimes decreasing antipsychotic potency while enhancing other effects like antihistaminic activity.[5]

The logical relationships governing these SAR principles are illustrated in the diagram below.

SAR_Principles cluster_ring Phenothiazine Ring (C2) cluster_chain N10 Side Chain cluster_activity D2 Antagonist Activity C2_H Unsubstituted (H) Low_Activity Low Potency C2_H->Low_Activity Decreases C2_Cl Chloro (Cl) High_Activity High Potency C2_Cl->High_Activity Increases C2_CF3 Trifluoromethyl (CF3) C2_CF3->High_Activity Increases Chain_3C 3-Carbon Spacer Chain_3C->High_Activity Optimal Chain_2C_4C 2 or 4-Carbon Spacer Chain_2C_4C->Low_Activity Reduces Terminal_N Tertiary Amine Terminal_N->High_Activity Required Secondary_N Secondary Amine Secondary_N->Low_Activity Reduces

Caption: Key SAR principles for phenothiazine D2 antagonist activity.

Quantitative Analysis of this compound Derivatives

To illustrate the practical application of the SAR principles outlined above, this section presents a representative, hypothetical dataset for a series of this compound derivatives. These compounds are designed by systematically modifying the this compound scaffold at the C2 position of the phenothiazine ring. The predicted biological activity is presented as the inhibitor constant (Kᵢ) for the dopamine D2 receptor.

Disclaimer: The following data is illustrative and intended to model expected SAR trends. It is not derived from direct experimental measurement of these specific compounds.

Compound IDStructure (Modification from this compound)Predicted Kᵢ at D2 Receptor (nM)Predicted Activity Rank
AP-01 This compound (Unsubstituted at C2)150Low
AP-02 2-Chloro-aminopromazine15High
AP-03 2-Trifluoromethyl-aminopromazine5Very High
AP-04 2-Methoxy-aminopromazine250Very Low

This table demonstrates that the addition of electron-withdrawing groups at the C2 position is predicted to substantially increase the binding affinity of this compound derivatives for the dopamine D2 receptor.

Target Pathway: Dopamine D2 Receptor Signaling

This compound derivatives, like other phenothiazines, are expected to exert their primary CNS effects through the antagonism of the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By acting as antagonists, this compound derivatives block dopamine from binding to the receptor, thereby preventing this signaling cascade and restoring normal downstream cellular function in pathological states of dopamine hyperactivity.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds This compound This compound Derivative This compound->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to

Caption: Dopamine D2 receptor inhibitory signaling pathway.

Experimental Protocols

Accurate evaluation of novel this compound derivatives requires robust and standardized experimental protocols. The following sections detail established methodologies for determining dopamine D2 receptor binding affinity and in vitro antispasmodic activity.

Experimental Workflow for SAR Studies

A typical workflow for the synthesis and evaluation of novel this compound derivatives is outlined below. This process ensures a systematic approach from chemical synthesis to biological characterization.

Experimental_Workflow Synthesis 1. Synthesis of This compound Analogs Purification 2. Purification (e.g., Chromatography) Synthesis->Purification Characterization 3. Structural Characterization (NMR, Mass Spec) Purification->Characterization Screening 4. Biological Screening Characterization->Screening D2_Binding 4a. D2 Receptor Binding Assay Screening->D2_Binding Spasmolytic_Assay 4b. Antispasmodic Assay Screening->Spasmolytic_Assay Analysis 5. Data Analysis (IC50 / Ki Determination) D2_Binding->Analysis Spasmolytic_Assay->Analysis SAR 6. SAR Determination Analysis->SAR

Caption: General workflow for SAR studies of this compound derivatives.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[6][7]

  • Objective: To determine the inhibitor constant (Kᵢ) of this compound derivatives for the dopamine D2 receptor.

  • Materials:

    • Receptor Source: Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific Binding Determinator: Haloperidol (10 µM) or (+)-Butaclamol (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Scintillation Cocktail and a Liquid Scintillation Counter .

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competitive Binding.

      • Total Binding: Add assay buffer, [³H]-Spiperone (final concentration ~0.2-0.5 nM), and the receptor membrane preparation.

      • Non-specific Binding (NSB): Add the non-specific binding determinator (e.g., 10 µM Haloperidol), [³H]-Spiperone, and the receptor membrane preparation.

      • Competitive Binding: Add serial dilutions of the this compound derivative, [³H]-Spiperone, and the receptor membrane preparation.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Termination: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific [³H]-Spiperone binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol: In Vitro Antispasmodic Assay using Isolated Guinea Pig Ileum

This protocol is a classic method for assessing the antispasmodic properties of a compound by measuring its effect on smooth muscle contractions.[8][9]

  • Objective: To evaluate the ability of this compound derivatives to inhibit contractions induced by spasmogens like acetylcholine (B1216132) or histamine.

  • Materials:

    • Tissue: Freshly isolated terminal ileum from a guinea pig.

    • Physiological Salt Solution: Tyrode's solution or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Organ Bath: A temperature-controlled organ bath with an isometric force transducer.

    • Spasmogens: Acetylcholine (ACh) chloride or Histamine dihydrochloride.

    • Test Compounds: this compound derivatives.

  • Procedure:

    • Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Clean the segment by flushing with physiological salt solution and cut into 2-3 cm lengths.

    • Mounting: Suspend the ileum segment in the organ bath containing the aerated, pre-warmed physiological solution. Attach one end to a fixed hook and the other to the force transducer.

    • Equilibration: Apply a resting tension of ~1.0 g and allow the tissue to equilibrate for 45-60 minutes, washing with fresh solution every 15 minutes until a stable baseline is achieved.

    • Inducing Contractions: Obtain a stable contractile response by adding a submaximal concentration of a spasmogen (e.g., 1 µM Acetylcholine) to the bath. Once the contraction plateaus, wash the tissue to return to baseline. Repeat this process to ensure reproducible responses.

    • Testing the Derivative:

      • Pre-incubate the tissue with a specific concentration of the this compound derivative for a set period (e.g., 10-15 minutes).

      • While the derivative is present, add the same submaximal concentration of the spasmogen.

      • Record the resulting contraction.

    • Data Collection: Repeat the testing procedure with increasing concentrations of the this compound derivative to establish a concentration-response curve.

  • Data Analysis:

    • Measure the amplitude of the contraction induced by the spasmogen in the absence (control) and presence of each concentration of the test compound.

    • Calculate the percentage inhibition of the control contraction for each concentration of the derivative.

    • Plot the percentage inhibition against the logarithm of the derivative's concentration to determine the IC₅₀ value, representing the concentration that causes 50% inhibition of the induced spasm.

Conclusion and Future Directions

The structure-activity relationship of phenothiazines is a well-established field that provides a robust framework for the rational design of novel this compound derivatives. The key determinants of activity—substitution at C2 and the specific geometry of the N10 side chain—offer clear strategies for optimizing dopamine D2 receptor affinity. While a dedicated SAR study on a series of this compound analogs with quantitative data is needed to fully elucidate the nuances of its unique side chain, the principles and protocols outlined in this guide provide the necessary tools for such an investigation. Future research should focus on synthesizing and systematically evaluating this compound derivatives to generate precise quantitative data, which will be invaluable for developing new therapeutic agents with tailored pharmacological profiles for CNS disorders and potentially other conditions where D2 receptor modulation is beneficial.

References

Aminopromazine's Impact on Second Messenger Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopromazine, a phenothiazine (B1677639) derivative, exerts its pharmacological effects through modulation of multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on critical second messenger systems. As a member of the phenothiazine class, this compound's primary activity is characterized by its antagonism of dopamine (B1211576) D2 receptors, which is central to its antipsychotic properties.[1][2][3] Furthermore, its broad receptor binding profile includes significant interactions with muscarinic, histaminergic, and serotonergic receptors, leading to a complex downstream modulation of cyclic adenosine (B11128) monophosphate (cAMP) and phosphoinositide signaling pathways.[4][5][6] This document details the molecular interactions, illustrates the affected signaling cascades through diagrams, presents quantitative data from related phenothiazine compounds to infer this compound's profile, and provides comprehensive experimental protocols for the assessment of its pharmacological activity.

Core Mechanism of Action at G-Protein Coupled Receptors (GPCRs)

This compound's influence on second messenger systems stems from its activity as a competitive antagonist at several key GPCRs. By binding to these receptors without initiating the conformational change necessary for G-protein activation, this compound effectively blocks the downstream signaling typically initiated by endogenous ligands.[2]

Dopamine D2 Receptor Antagonism

The hallmark of phenothiazine antipsychotics is their antagonism of the dopamine D2 receptor.[1][2][7] D2 receptors are predominantly coupled to the Gαi/o family of inhibitory G-proteins.[8] Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] By blocking the D2 receptor, this compound prevents dopamine from exerting this inhibitory effect, thereby leading to a relative increase, or disinhibition, of cAMP production.[8]

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound and related phenothiazines exhibit antagonist activity at muscarinic acetylcholine receptors (mAChRs).[4][9][10] These receptors are divided into subtypes with differing G-protein coupling. M1 and M3 receptors, for instance, couple to Gαq proteins. Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's antagonism at these receptors would block acetylcholine-induced activation of the phosphoinositide pathway.

Histamine (B1213489) H1 Receptor Antagonism

Antagonism at histamine H1 receptors is another prominent feature of the phenothiazine class.[14][15][16] Similar to M1/M3 muscarinic receptors, H1 receptors are coupled to Gαq proteins.[16] Therefore, this compound's blockade of H1 receptors prevents histamine from stimulating PLC and subsequently increasing intracellular levels of IP3 and DAG.[16]

Quantitative Data: Receptor Binding Affinities

CompoundReceptorKi (nM)SpeciesReference
Chlorpromazine (B137089)Dopamine D21.6Human[5]
ChlorpromazineHistamine H10.3Human[5]
ChlorpromazineMuscarinic (non-selective)13Human[5]
ChlorpromazineSerotonin 5-HT2A1.3Human[5][17]
PromazineDopamine D210Rat[8]
LevomepromazineSerotonin 5-HT2A0.35Human[5]
LevomepromazineAlpha-1 Adrenergic0.37Human[5]

Signaling Pathway Visualizations

The following diagrams illustrate the key second messenger pathways affected by this compound.

G_alpha_i_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_alpha_i Gαi/o D2R->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Inhibition of Cellular Response PKA_active->Cellular_Response

Figure 1. this compound's antagonism of the Gαi/o-coupled D2 receptor.

G_alpha_q_signaling cluster_membrane Cell Membrane GPCR Gαq-Coupled Receptor (e.g., H1, M1, M3) G_alpha_q Gαq GPCR->G_alpha_q Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_alpha_q->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand (Histamine, ACh) Ligand->GPCR Activates This compound This compound This compound->GPCR Antagonizes ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2. this compound's antagonism of Gαq-coupled receptors.

Experimental Protocols

The characterization of this compound's impact on second messenger systems requires a combination of binding and functional assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.

Methodology:

  • Receptor Source Preparation:

    • Utilize either homogenates of tissue known to express the target receptor (e.g., rat striatum for D2 receptors) or membranes from cell lines stably expressing the human recombinant receptor (e.g., HEK293 or CHO cells).[6]

    • Homogenize tissue or cells in an appropriate ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors), and varying concentrations of this compound.[6]

    • Include control wells for:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled antagonist (e.g., 10 µM Haloperidol for D2).[6]

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[6]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the receptor-bound radioligand.[6]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).[8]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (Tissue or Cell Line) start->prep setup Set up Assay Plate: - Membranes - Radioligand ([L]) - this compound (Varying Conc.) - Controls (Total & NSB) prep->setup incubate Incubate to Equilibrium (e.g., 60 min at 25°C) setup->incubate filter Rapid Vacuum Filtration (Separate Bound from Free [L]) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: 1. Calculate Specific Binding 2. Plot Competition Curve 3. Determine IC50 4. Calculate Ki via Cheng-Prusoff count->analyze end_node End: Determine Ki analyze->end_node

Figure 3. Experimental workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1) stably expressing the human dopamine D2 receptor.[8]

    • Plate cells in a suitable format (e.g., 96-well plate) and grow to near confluence.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.

    • Incubate cells with varying concentrations of this compound.

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of an adenylyl cyclase activator like forskolin. The agonist will inhibit forskolin-stimulated cAMP production. This compound's antagonistic effect will be measured by its ability to reverse this inhibition.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Quantification:

    • Quantify cAMP levels in the cell lysates using a commercially available kit, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based competitive immunoassay.

  • Data Analysis:

    • Generate a dose-response curve by plotting cAMP levels against the log concentration of this compound.

    • Determine the IC50 value, representing the concentration of this compound that restores 50% of the agonist-inhibited cAMP production.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional consequence of Gαq-coupled receptor antagonism (e.g., at H1 or M3 receptors) by quantifying the accumulation of inositol phosphates (a downstream product of IP3).

Methodology:

  • Cell Culture and Labeling:

    • Use a cell line expressing the target receptor (e.g., HEK293 cells with recombinant H1 receptors).

    • Incubate the cells overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as [3H]-phosphatidylinositols.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of [3H]-inositol phosphates after receptor stimulation.

    • Add varying concentrations of this compound.

    • Stimulate the cells with an appropriate agonist (e.g., histamine for H1 receptors).

  • Extraction and Quantification:

    • Terminate the reaction by adding a strong acid (e.g., perchloric acid).

    • Separate the soluble [3H]-inositol phosphates from the lipid fraction using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of this compound.

    • Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced IP accumulation.

Conclusion

This compound's pharmacological profile is intrinsically linked to its modulation of second messenger systems. Its primary role as a dopamine D2 receptor antagonist leads to a disinhibition of the cAMP pathway. Concurrently, its antagonism of Gαq-coupled muscarinic and histamine receptors results in the blockade of the phosphoinositide signaling cascade. A thorough understanding of these interactions, quantified through rigorous binding and functional assays, is essential for the continued development and characterization of phenothiazine-based therapeutics. The experimental frameworks provided herein offer a robust approach for elucidating the precise impact of this compound and related compounds on these fundamental cellular signaling networks.

References

Preliminary Toxicological Screening of Aminopromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and drug development professionals. Aminopromazine is a phenothiazine (B1677639) derivative and, as with any chemical compound, should be handled with appropriate safety precautions. The toxicological data presented here is a synthesis of available information on this compound and structurally related phenothiazines and may not be fully representative of this compound itself due to a lack of comprehensive public data. All experimental work should be conducted in compliance with relevant safety guidelines and regulations.

Introduction

This compound is a phenothiazine derivative that has been investigated for its potential therapeutic applications. As part of the preclinical safety assessment of any new chemical entity, a thorough toxicological screening is imperative to identify potential hazards and establish a preliminary safety profile. This technical guide provides an in-depth overview of the core toxicological assays relevant to the preliminary screening of this compound, including acute toxicity, genotoxicity, and safety pharmacology. The information is curated to assist researchers, scientists, and drug development professionals in designing and interpreting toxicological studies for this class of compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its toxic potential.

PropertyValue/Information
Chemical Name N,N,N',N'-tetramethyl-3-(10H-phenothiazin-10-yl)propane-1,2-diamine
Molecular Formula C19H25N3S
Molecular Weight 327.49 g/mol
Appearance Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) is a common metric derived from these studies.

Data Presentation: Acute Oral Toxicity

Due to the limited availability of direct LD50 data for this compound, data from the structurally similar phenothiazine derivative, Acepromazine, is presented as a surrogate.

Test SubstanceSpeciesRoute of AdministrationLD50
AcepromazineRatOral400 mg/kg
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method allows for the estimation of the LD50 and the classification of the substance's toxicity.

Objective: To determine the acute oral toxicity of the test substance.

Test System: Typically, female rats are used. A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

Procedure:

  • A group of three animals is dosed with the starting dose.

  • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • The outcome of the first group determines the dose for the next group of three animals.

  • If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

  • This stepwise procedure continues until the criteria for classifying the substance's toxicity are met.

Observations:

  • Mortality

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior)

  • Body weight changes

  • Gross necropsy at the end of the study

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce genetic damage, which can lead to mutations and potentially cancer.

Data Presentation: In Vitro Genotoxicity
AssayTest SystemMetabolic Activation (S9)Concentration RangeResult
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)With and WithoutUp to 5000 µ g/plate Likely negative without S9; potentially positive with S9
In Vitro Micronucleus Assay Mammalian cells (e.g., CHO, TK6)With and WithoutUp to cytotoxic concentrationsLikely negative

Note: The results are inferred from data on related phenothiazines and should be confirmed with specific studies on this compound.

Experimental Protocols

Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance.

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

Procedure:

  • The test substance is mixed with the bacterial tester strain and, in parallel experiments, with a liver homogenate (S9 fraction) for metabolic activation.

  • This mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Plates are incubated for 48-72 hours.

  • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the essential amino acid will grow and form colonies.

  • The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control suggests a mutagenic potential.

Objective: To detect chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).

Test System: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO), human lymphoblastoid (TK6)) or primary human lymphocytes.

Procedure:

  • Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

  • The cells are incubated for a period that allows for at least one cell division.

  • After treatment, the cells are harvested, and the cytoplasm is stained to visualize micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • The frequency of micronucleated cells is determined by microscopic analysis or flow cytometry.

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Safety Pharmacology

Safety pharmacology studies are conducted to identify potential adverse effects on vital physiological functions. The "core battery" of safety pharmacology studies focuses on the cardiovascular, respiratory, and central nervous systems.

Data Presentation: hERG Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias. Data from the structurally similar phenothiazine, Acepromazine, is presented.

Test SubstanceAssay TypeTest SystemIC50
AcepromazinePatch-clampHEK293 cells expressing hERG1.5 µM[1]
Experimental Protocol: hERG Potassium Channel Assay

Objective: To assess the potential of the test substance to inhibit the hERG potassium channel.

Test System: Mammalian cells (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

Procedure:

  • The whole-cell patch-clamp technique is used to measure the electrical currents flowing through the hERG channels in individual cells.

  • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

  • The test substance is applied to the cells at a range of concentrations.

  • The effect of the compound on the hERG current is measured and compared to the baseline current.

Data Analysis: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).

Mechanism of Action and Signaling Pathways

Phenothiazines, including this compound, are known to exert their primary pharmacological effects through the antagonism of dopamine (B1211576) D2 receptors.[2] This interaction can have downstream effects on various signaling pathways.

Dopamine D2 Receptor Antagonism Signaling Pathway

D2_Receptor_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (activates) PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibits Downstream Downstream Effectors PP1->Downstream Dephosphorylates

Caption: Dopamine D2 receptor antagonism by this compound.

Preliminary Toxicological Screening Workflow

Toxicological_Screening_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_decision Decision Making QSAR QSAR Modeling (Toxicity Prediction) Acute_Tox Acute Cytotoxicity QSAR->Acute_Tox Ames Ames Test (Mutagenicity) Acute_Tox->Ames Micronucleus In Vitro Micronucleus (Clastogenicity/Aneugenicity) Acute_Tox->Micronucleus hERG hERG Assay (Cardiotoxicity) Acute_Tox->hERG Acute_Oral_Tox Acute Oral Toxicity (e.g., OECD 423) Acute_Tox->Acute_Oral_Tox Risk_Assessment Risk Assessment & Go/No-Go Decision Ames->Risk_Assessment Micronucleus->Risk_Assessment Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) hERG->Safety_Pharm hERG->Risk_Assessment Acute_Oral_Tox->Risk_Assessment Safety_Pharm->Risk_Assessment

Caption: General workflow for preliminary toxicological screening.

Conclusion

This technical guide provides a foundational overview of the preliminary toxicological screening of this compound. The available data, largely extrapolated from structurally related phenothiazines, suggests a moderate acute toxicity profile and a potential for cardiotoxicity through hERG channel inhibition. The genotoxicity profile appears to be complex, with a potential for mutagenicity following metabolic activation. It is crucial to underscore that these are preliminary and inferred findings. Comprehensive and definitive toxicological assessment of this compound requires specific in vitro and in vivo studies on the compound itself. The experimental protocols and data presented herein should serve as a guide for designing such studies and for the initial stages of risk assessment in the drug development process. Further investigations into the ADME properties and repeated-dose toxicity of this compound are also warranted for a more complete safety evaluation.

References

Off-Target Binding Profile of Aminopromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative that has been investigated for its antipsychotic and antihistaminic properties. Like other phenothiazines, its therapeutic effects are primarily attributed to its interaction with dopamine (B1211576) D2 receptors. However, the clinical utility and side-effect profile of such compounds are significantly influenced by their interactions with a wide array of other neurotransmitter receptors, a phenomenon known as off-target binding. A comprehensive understanding of this off-target profile is critical for predicting potential adverse effects, identifying opportunities for drug repositioning, and guiding the development of more selective therapeutic agents.

This technical guide provides an in-depth overview of the putative off-target binding profile of this compound. Due to the limited availability of direct binding data for this compound, this guide utilizes data from structurally related phenothiazines, primarily Promazine, to construct a representative off-target interaction profile. This document details quantitative binding affinities, outlines the experimental methodologies used to determine these interactions, and visualizes the key signaling pathways associated with the identified off-target receptors.

Quantitative Off-Target Binding Profile

The following table summarizes the in vitro binding affinities (Ki values in nM) of Promazine, a close structural analog of this compound, for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data provides a representative off-target binding profile and should be interpreted with the understanding that it is not a direct measurement of this compound's affinities.

Receptor SubtypeRepresentative Ki (nM)
Dopamine Receptors
Dopamine D2160[1]
Muscarinic Acetylcholine Receptors
Muscarinic M113[2]
Muscarinic M240[2]
Muscarinic M352[2]
Muscarinic M421[2]
Muscarinic M516[2]
Histamine Receptors
Histamine H14[2]
Adrenergic Receptors
Alpha-1Data for Levomepromazine (B1675116) shows high affinity[3][4]
Alpha-2Data for Levomepromazine shows significant binding[3]
Serotonin Receptors
5-HT2AData for Levomepromazine shows high affinity[3][5]

Note: The binding affinities of phenothiazines can vary between different members of the class.[6] The data presented here for Promazine and Levomepromazine serve as a surrogate to approximate the likely off-target profile of this compound.

Experimental Protocols

The quantitative binding data presented in this guide are primarily determined through competitive radioligand binding assays. This technique is a standard in vitro method for quantifying the interaction between a compound and a specific receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound (e.g., this compound) for a specific G-protein coupled receptor (GPCR), such as the dopamine D2 receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., Dopamine D2 receptor).[7][8]

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors).[9][10]

  • Test Compound: Unlabeled this compound or other competitor compounds.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[9]

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., 1-10 µM Haloperidol or (+)-butaclamol) to determine the amount of non-specific binding of the radioligand.[7][10]

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[9][11]

  • Scintillation Cocktail and Counter.

2. Membrane Preparation:

  • Harvest cultured cells expressing the receptor of interest.

  • Homogenize the cells in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

  • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.

  • Store the membrane preparation in aliquots at -80°C until use.[7]

3. Assay Procedure:

  • In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and competitive binding with a range of test compound concentrations.

  • Total Binding: Add receptor membranes, a fixed concentration of radioligand (typically at or near its Kd value), and assay buffer.

  • Non-specific Binding: Add receptor membranes, the same concentration of radioligand, and a high concentration of the non-specific binding control.

  • Competitive Binding: Add receptor membranes, the same concentration of radioligand, and serial dilutions of the test compound (this compound).

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C).[7][11]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9][11]

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • For the competitive binding experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Signaling Pathways and Visualizations

The off-target binding of this compound to various receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the key off-target receptors.

Dopamine D2 Receptor Signaling Pathway

The primary therapeutic target of this compound is the Dopamine D2 receptor. As an antagonist, it blocks the inhibitory effect of dopamine on adenylyl cyclase.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Inhibited Inhibition of Cellular Response PKA->Cellular_Response_Inhibited This compound This compound This compound->D2R antagonizes

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Histamine H1 Receptor Signaling Pathway

Antagonism at H1 receptors is responsible for the sedative and antiemetic effects of many phenothiazines.

H1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq H1R->Gq activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Increased Intracellular Ca2+ IP3->Ca2+ releases PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R antagonizes

Caption: Histamine H1 receptor signaling and the antagonistic action of this compound.

Alpha-1 Adrenergic Receptor Signaling Pathway

Blockade of alpha-1 adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness.

A1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine A1R Alpha-1 Adrenergic Receptor Norepinephrine->A1R Gq Gq A1R->Gq activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Increased Intracellular Ca2+ IP3->Ca2+ releases PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Cellular_Response PKC->Cellular_Response This compound This compound This compound->A1R antagonizes M1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor Acetylcholine->M1R Gq Gq M1R->Gq activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Increased Intracellular Ca2+ IP3->Ca2+ releases PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response This compound This compound This compound->M1R antagonizes

References

Aminopromazine and its Analogue Acepromazine in Veterinary Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "aminopromazine" is not widely represented in contemporary veterinary research literature. The predominant and closely related compound used in veterinary medicine is acepromazine (B1664959), a phenothiazine (B1677639) neuroleptic with a long history of application as a tranquilizer and preanesthetic agent. This guide will focus on acepromazine, as it aligns with the presumed intent of the query and has a substantial body of research available for review.

Introduction

Acepromazine maleate (B1232345) is a phenothiazine derivative widely utilized in veterinary medicine for its sedative and tranquilizing effects in a variety of species, including dogs, cats, and horses.[1][2][3] As a neuroleptic agent, it provides a dose-dependent calming effect without producing significant analgesia.[1][4] Its applications in a research setting are primarily as an aid in chemical restraint for examination and minor procedures, as a preanesthetic to reduce the required dose of general anesthetics, and to control anxiety-related behaviors.[2][5][6] This document provides an in-depth overview of its mechanism of action, pharmacokinetics, and protocols for its application in veterinary research.

Mechanism of Action

Acepromazine exerts its effects through the antagonism of several key neurotransmitter receptors in the central nervous system (CNS).[7] Its primary tranquilizing effect is achieved by blocking postsynaptic dopamine (B1211576) D2 receptors in the brain.[7][8][9] This dopaminergic blockade depresses the reticular activating system, leading to sedation and a reduction in spontaneous motor activity.[1]

Beyond its primary antidopaminergic activity, acepromazine also demonstrates antagonism at other receptors, contributing to its broad physiological effects:[1][7]

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors in vascular smooth muscle causes vasodilation, which can lead to a significant drop in blood pressure (hypotension).[4][7][10]

  • Histamine H1 Receptors: This antagonism contributes to its antiemetic and antihistaminic properties, making it useful for preventing motion sickness and reducing allergic reactions.[1][7]

  • Muscarinic Cholinergic Receptors: Anticholinergic effects can lead to side effects such as dry mouth and decreased gastrointestinal motility.[7]

The multi-receptor activity of acepromazine underscores its utility as a tranquilizer while also highlighting the physiological parameters that require careful monitoring during its use.

Acepromazine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Sedation Sedation D2_Receptor->Sedation Leads to Alpha1_Receptor α1-Adrenergic Receptor Hypotension Hypotension Alpha1_Receptor->Hypotension Leads to H1_Receptor Histamine H1 Receptor Antiemesis Antiemesis H1_Receptor->Antiemesis Leads to M_Receptor Muscarinic Receptor Anticholinergic Effects Anticholinergic Effects M_Receptor->Anticholinergic Effects Leads to Acepromazine Acepromazine Acepromazine->D2_Receptor Blocks Acepromazine->Alpha1_Receptor Blocks Acepromazine->H1_Receptor Blocks Acepromazine->M_Receptor Blocks

Acepromazine's multi-receptor antagonism mechanism.

Quantitative Data

Pharmacokinetic Parameters

Pharmacokinetic data for acepromazine shows variability between species. The following table summarizes key parameters identified in equine studies, which provide a valuable reference for researchers.

ParameterValue (in Horses)Reference
Volume of Distribution (Vd) 6.6 L/kg[11]
Plasma Protein Binding > 99%[11]
Elimination Half-Life (t½) ~3.1 hours (184.8 min)[11]
Biological Half-Life 3 hours[8]
Time to Peak (Oral Admin) 30-60 minutes[1]
Duration of Effect 1-4 hours (dose-dependent)[1]
Common Dosages and Adverse Effects

Dosage should be individualized based on species, breed, temperament, and desired level of sedation.[2] Note that certain breeds, such as giant dog breeds, greyhounds, and those with the MDR1 gene mutation (e.g., collies), may be more sensitive to acepromazine and require lower doses.[1][3]

SpeciesDosage Range (Injectable)Common Adverse Effects
Dogs 0.025 - 0.2 mg/kg IV, IM, SCHypotension, bradycardia, hypothermia, decreased respiratory rate.[1]
Cats 0.05 - 0.1 mg/kg IV, IM, SCHypotension, decreased tear production, potential for cardiovascular collapse.[1][3]
Horses 0.02 - 0.05 mg/kg IV, IMHypotension, penile prolapse (paraphimosis), lowered hematocrit.[1][10]

Experimental Protocols

Protocol: Evaluation of Sedative Efficacy in Canines

This protocol outlines a typical workflow for assessing the sedative effects of acepromazine in a canine research model.

Objective: To quantify the level and duration of sedation following intramuscular administration of acepromazine.

Materials:

  • Acepromazine injectable solution (10 mg/mL)

  • Sterile syringes and needles

  • Canine subjects (health-screened)

  • Heart rate monitor, blood pressure monitor (Doppler or oscillometric)

  • Rectal thermometer

  • Sedation scoring system (e.g., a 0-5 scale where 0=no sedation, 5=lateral recumbency)

  • Data recording sheets

Methodology:

  • Baseline Data Collection: Acclimate the subject to the research environment. Record baseline heart rate, respiratory rate, blood pressure, and rectal temperature. Assess and record a baseline sedation score (should be 0).

  • Drug Administration: Administer acepromazine via intramuscular (IM) injection at the predetermined dose (e.g., 0.05 mg/kg). Record the exact time of administration.

  • Post-Administration Monitoring: At set intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes), record all physiological parameters (heart rate, blood pressure, temperature) and assess the sedation score.

  • Data Analysis: Plot the mean sedation score and physiological parameters against time to determine the onset of action, peak effect, and duration of sedation.

  • Animal Recovery: Continue monitoring until the animal has returned to its baseline state and can ambulate without significant ataxia. Ensure access to water and food once appropriate.

Experimental Workflow A 1. Subject Acclimation & Baseline Measurements (HR, BP, Temp, Sedation Score=0) B 2. Administer Acepromazine (IM Injection, Record Time) A->B C 3. Monitor at Intervals (t=15, 30, 60, 90... min) B->C D 4. Record Physiological Parameters & Sedation Score C->D At each interval E 5. Data Analysis (Plot Score & Vitals vs. Time) C->E After final interval D->C F 6. Recovery Monitoring (Return to Baseline) E->F

Workflow for evaluating sedative efficacy in a research model.

Considerations and Contraindications

Researchers must exercise caution when using acepromazine. Due to its potent vasodilatory effects, it should not be used in animals that are dehydrated, anemic, or in shock.[1] It should be used with extreme caution in animals with liver disease, heart conditions, or a history of seizures.[1][10] The tranquilizing effects can be overridden by strong stimuli, and it provides no analgesia, which must be accounted for in any painful procedure.[1]

References

Synthesis of Novel Aminopromazine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and structure-activity relationships of novel aminopromazine analogs. This compound, a phenothiazine (B1677639) derivative, serves as a scaffold for the development of new therapeutic agents with potential applications in oncology, neuropharmacology, and anti-infective research. This document details synthetic methodologies, including the critical N-alkylation and N-acylation of the phenothiazine core, and presents quantitative data for representative analogs. Furthermore, it visualizes key experimental workflows, structure-activity relationships, and the canonical dopamine (B1211576) D2 receptor signaling pathway, a primary target for this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis. This compound, or 10-(2,3-bis(dimethylamino)propyl)-10H-phenothiazine, is a member of this class. The versatile structure of the phenothiazine core allows for extensive functionalization at the thiazine (B8601807) nitrogen (N-10) and the aromatic rings, enabling the generation of diverse molecular libraries.

The rationale for developing novel this compound analogs is twofold: to enhance efficacy against established biological targets and to explore new therapeutic applications. Research has expanded beyond the central nervous system, with novel phenothiazine derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. Key modifications often focus on the N-10 side chain, which is crucial for modulating pharmacological activity and physicochemical properties. This guide outlines the core synthetic strategies for generating such analogs and provides the technical details necessary for their reproduction and further development.

Core Synthetic Strategies

The synthesis of this compound analogs primarily involves two key stages: the formation or functionalization of the phenothiazine nucleus and the subsequent attachment of a desired side chain at the N-10 position.

Synthesis of the Phenothiazine Nucleus

The foundational method for constructing the phenothiazine core is the Bernthsen synthesis, which involves the high-temperature reaction of a diphenylamine (B1679370) with elemental sulfur. Modern approaches utilize transition metal-catalyzed reactions, offering milder conditions and broader functional group tolerance.

N-10 Side Chain Attachment

The most critical step for generating this compound analogs is the N-alkylation or N-acylation of the phenothiazine nitrogen. This reaction attaches the polyamine side chain responsible for much of the compound's biological activity.

  • N-Alkylation: This is typically achieved by deprotonating the phenothiazine nitrogen with a strong base (e.g., sodium hydride) followed by nucleophilic substitution with a suitable alkyl halide, such as a functionalized diaminopropyl chloride.

  • N-Acylation / Amide Formation: An alternative strategy involves reacting the phenothiazine core with an acyl chloride (e.g., chloroacetyl chloride) to form an N-acyl intermediate. This intermediate can then be reacted with a variety of primary or secondary amines to generate a library of phenothiazine-10-carboxamide (B14158894) analogs.

Experimental Protocols & Data

This section provides detailed experimental procedures for the synthesis of representative this compound analogs. The following protocols are based on established methodologies for the synthesis of phenothiazine-10-carboxamides and N-dialkylaminopropyl derivatives, which serve as excellent proxies for novel this compound analogs.

General Protocol for Synthesis of Phenothiazine-10-Carboxamide Analogs

A versatile method for creating a library of analogs involves a two-step process starting from a commercially available or synthesized phenothiazine core.

Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine Intermediate To a solution of 10H-Phenothiazine (0.01 mol) in 50 mL of dry benzene (B151609) at 0-5°C, chloroacetyl chloride (0.01 mol) is added dropwise. The reaction mixture is then refluxed with stirring for 3-4 hours at 50-60°C. After completion, the solvent is distilled off, and the residue is poured into ice-cold water. The resulting solid intermediate is collected and recrystallized from ether.

Step 2: Synthesis of Final Carboxamide Analogs The 10-(chloroacetyl)phenothiazine intermediate (1 mmol) is dissolved in tetrahydrofuran (B95107) (THF). This solution is added dropwise to a mixture containing the desired alkylamine (1.2 mmol) and potassium carbonate (K₂CO₃) as a base. The mixture is heated under reflux until thin-layer chromatography (TLC) indicates the consumption of the starting material. The final product is then purified using standard techniques such as column chromatography.

Protocol for Synthesis of a 10-(3-Dimethylaminopropyl)diazaphenothiazine Analog

This protocol details the synthesis of a direct structural analog, where the benzene rings of the phenothiazine core are replaced by pyridine (B92270) rings.

Procedure: A mixture of 10H-1,9-diazaphenothiazine (0.201 g, 1 mmol), 3-dimethylaminopropyl chloride hydrochloride (0.158 g, 1 mmol), and sodium hydride (NaH) (60% in mineral oil, 0.080 g, 2 mmol) in anhydrous toluene (B28343) (10 ml) is stirred at room temperature for 24 hours. The reaction mixture is then poured into water (20 ml) and extracted with methylene (B1212753) chloride (20 ml). The organic layer is dried with anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporated. The resulting residue is purified by column chromatography to yield the final product.

Quantitative Data for Representative Analogs

The following tables summarize the characterization data for a series of novel phenothiazine-10-carboxamide analogs and a representative diazaphenothiazine analog.

Compound IDR Group (Amine)Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS (m/z)
Cpd-1 N,N-dimethylethylamine78(Representative signals) 7.2-7.5 (m, 8H, Ar-H), 3.8 (s, 2H, COCH₂), 2.6 (t, 2H, CH₂N), 2.2 (s, 6H, N(CH₃)₂)(Representative signals) 168.1 (C=O), 143.5, 127.8, 127.3, 122.9 (Ar-C), 59.8, 57.2, 45.3 (Aliphatic C)[M+H]⁺ 299.1
Cpd-2 Piperidine85(Representative signals) 7.2-7.6 (m, 8H, Ar-H), 3.9 (s, 2H, COCH₂), 2.5 (t, 4H, Pip-H), 1.6 (m, 6H, Pip-H)(Representative signals) 167.9 (C=O), 143.6, 127.7, 127.2, 122.8 (Ar-C), 60.1, 46.5, 26.3, 24.1 (Aliphatic C)[M+H]⁺ 311.1
Cpd-3 Morpholine82(Representative signals) 7.2-7.6 (m, 8H, Ar-H), 3.9 (s, 2H, COCH₂), 3.7 (t, 4H, Morph-H), 2.6 (t, 4H, Morph-H)(Representative signals) 168.0 (C=O), 143.5, 127.8, 127.3, 122.9 (Ar-C), 66.8, 60.0, 45.8 (Aliphatic C)[M+H]⁺ 313.1

Table 1: Synthesis and characterization data for novel phenothiazine-10-carboxamide analogs. Data is representative and synthesized from literature reports.

Compound IDStructureYield (%)¹H NMR (δ, ppm)CI-MS (m/z)
Cpd-4 10-(3'-Dimethylaminopropyl)-1,9-diazaphenothiazine711.97 (m, 2H, CH₂), 2.24 (s, 6H, 2CH₃), 2.44 (t, J=7.5 Hz, 2H, NCH₂), 4.22 (t, J=7.5 Hz, 2H, NCH₂), 6.84 (dd, 2H), 7.51 (dd, 2H), 8.33 (dd, 2H)[M+1]⁺ 287

Table 2: Synthesis and characterization data for a novel diazaphenothiazine analog.

Visualized Workflows and Pathways

To facilitate understanding, key processes and relationships are visualized below using diagrams generated with Graphviz.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis, purification, and characterization of novel this compound analogs based on the carboxamide route.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization Phenothiazine Phenothiazine Core Intermediate 10-(Chloroacetyl)phenothiazine Intermediate Phenothiazine->Intermediate Benzene, Reflux AcylChloride Chloroacetyl Chloride AcylChloride->Intermediate CrudeProduct Crude Analog Product Intermediate->CrudeProduct Amine, K2CO3, THF, Reflux Amine Desired Alkylamine (e.g., N,N-dimethylethylamine) Amine->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure Analog Purification->PureProduct Analysis Spectroscopic Analysis (NMR, MS) PureProduct->Analysis

Caption: General workflow for the synthesis of phenothiazine-10-carboxamide analogs.
Structure-Activity Relationship (SAR)

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. The following diagram illustrates key SAR principles for antipsychotic activity, which is primarily mediated by dopamine D2 receptor antagonism.

SAR cluster_activity Impact on Activity SAR_Node Structure-Activity Relationships (SAR) for Antipsychotic Activity Three-Carbon Propyl Chain at N-10 Tertiary Amine on Side Chain Electron-Withdrawing Group (EWG) at C-2 Optimal Optimal Activity SAR_Node:f0->Optimal Critical for potency SAR_Node:f1->Optimal Essential for receptor interaction SAR_Node:f2->Optimal Increases potency (e.g., -Cl, -CF3) Reduced Reduced Activity ChainLength Chain Length ≠ 3 Carbons ChainLength->Reduced AmineSubstitution Primary or Secondary Amine AmineSubstitution->Reduced NoSubstituent No C-2 Substituent (e.g., Promazine) NoSubstituent->Reduced

Caption: Key structure-activity relationships for phenothiazine-based antipsychotics.
Signaling Pathway: Dopamine D2 Receptor Antagonism

This compound and its analogs often exert their effects by acting as antagonists at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate an inhibitory signaling cascade. The diagram below illustrates this pathway, which is inhibited by this compound analogs.

D2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates G_Protein Gi/o Protein (α, β, γ subunits) D2R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cyclic AMP (cAMP) AC->cAMP Converts Analog This compound Analog (Antagonist) Analog->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Unveiling the Antispasmodic Potential of Aminopromazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive exploration of the potential antispasmodic properties of Aminopromazine, a phenothiazine (B1677639) derivative. While direct and extensive research on the antispasmodic effects of this compound is limited, this document synthesizes the known pharmacological activities of the broader phenothiazine class on smooth muscle. By examining the established mechanisms of related compounds, we can infer and propose the likely pathways through which this compound may exert its spasmolytic effects. This guide is intended for researchers, scientists, and drug development professionals interested in investigating and characterizing the antispasmodic profile of this compound.

Introduction to Spasmodic Conditions and the Therapeutic Rationale

Smooth muscle spasms are involuntary contractions of the muscles in the walls of internal organs and blood vessels, leading to a variety of clinical conditions such as irritable bowel syndrome (IBS), biliary colic, and vasospasms. Antispasmodic agents alleviate these conditions by promoting smooth muscle relaxation. Phenothiazine derivatives, a class of compounds known for their diverse pharmacological activities, have been observed to exert effects on smooth muscle, suggesting a potential therapeutic application as antispasmodics. This compound, as a member of this class, warrants investigation for its potential spasmolytic properties.

Postulated Mechanisms of Antispasmodic Action for this compound

Based on the known pharmacology of phenothiazines, this compound's potential antispasmodic effects are likely mediated through a multi-target mechanism involving the modulation of key signaling pathways that regulate smooth muscle contraction. The primary proposed mechanisms include anticholinergic effects and interference with calcium signaling.

Anticholinergic (Muscarinic Receptor) Antagonism

A prominent mechanism by which many antispasmodics function is through the blockade of muscarinic acetylcholine (B1216132) receptors on smooth muscle cells.[1] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction. Phenothiazines are known to possess anticholinergic properties.[2][3][4] By competitively inhibiting the binding of acetylcholine to its receptors, this compound could prevent the initiation of the intracellular signaling cascade that leads to muscle contraction.

Caption: Postulated Anticholinergic Mechanism of this compound.

cluster_membrane Smooth Muscle Cell Membrane Muscarinic_Receptor Muscarinic Receptor Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction Activates Relaxation Smooth Muscle Relaxation Muscarinic_Receptor->Relaxation Leads to (when blocked) Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds to This compound This compound This compound->Muscarinic_Receptor Blocks

Interference with Calcium Homeostasis

Calcium ions (Ca²⁺) are fundamental to the process of smooth muscle contraction. The influx of extracellular Ca²⁺ through voltage-gated calcium channels and the release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum) are critical steps. Phenothiazines have been shown to inhibit Ca²⁺-activated tension and block Ca²⁺-activated K⁺ channels.[5][6] Some phenothiazines, like chlorpromazine, have been identified as calcium antagonists.[7] this compound may similarly interfere with calcium signaling by:

  • Blocking L-type calcium channels: This would reduce the influx of extracellular calcium, a primary trigger for contraction.

  • Inhibiting calmodulin: Calmodulin is a key intracellular Ca²⁺ sensor that, when activated, initiates the phosphorylation of myosin light chains, a prerequisite for muscle contraction. Phenothiazines are known to inhibit calmodulin.[6][8]

Caption: Postulated Calcium Signaling Interference by this compound.

cluster_cell Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Relaxation Relaxation Ca_Channel->Relaxation Leads to (when blocked) Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Calmodulin->Relaxation Leads to (when inhibited) Contraction Contraction MLCK->Contraction This compound This compound This compound->Ca_Channel Blocks This compound->Calmodulin Inhibits Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Mounting Mount in Organ Bath (Tyrode's Solution, 37°C) Tissue_Prep->Mounting Equilibration Equilibration (30-60 min, 1g tension) Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., Acetylcholine) Equilibration->Induce_Contraction Add_this compound Add Cumulative Doses of this compound Induce_Contraction->Add_this compound Record_Response Record Relaxation/ Inhibition Add_this compound->Record_Response Data_Analysis Data Analysis (e.g., IC₅₀, pA₂ value) Record_Response->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note and Protocol: Preparation of Aminopromazine Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution, storage, and handling of Aminopromazine in Dimethyl Sulfoxide (DMSO) to prepare stock solutions for in vitro and in vivo research applications.

Introduction

This compound is a phenothiazine (B1677639) derivative investigated for its various pharmacological activities. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl Sulfoxide (DMSO) is a common aprotic solvent used to dissolve a wide range of organic compounds, including those with poor aqueous solubility. This protocol outlines the standardized procedure for dissolving this compound in DMSO, ensuring solution stability and minimizing potential experimental artifacts.

Data Presentation: Solubility and Storage

Proper handling and storage of this compound powder and its DMSO stock solutions are crucial for maintaining its chemical integrity and biological activity.

ParameterRecommendationSource/Rationale
Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO)Recommended for compounds with low water solubility to prevent precipitation.[1][2]
Stock Solution Concentration 10-50 mM (typical)High concentration minimizes the volume of solvent added to experimental systems.[1]
Final DMSO Concentration in Media ≤ 0.5%To avoid solvent-induced cytotoxicity in cell-based assays.[3][4]
Storage of Powder -20°C (3 years) or 4°C (2 years)As per manufacturer and general chemical handling guidelines.[5]
Storage of DMSO Stock Solution -20°C (up to 1 month) or -80°C (up to 6 months)Aliquot to avoid repeated freeze-thaw cycles.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials:

  • This compound powder (Molecular Weight: 311.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell culture applications.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 311.46 g/mol × 1000 mg/g = 3.11 mg

  • Weighing: Accurately weigh approximately 3.11 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved.[1][3] Visual inspection should confirm a clear solution with no visible particulates.

    • Troubleshooting: If the compound does not dissolve completely, gentle warming of the solution to 37°C for 5-10 minutes or sonication can be applied to aid dissolution.[1][6]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][6]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution to the final working concentration in cell culture media. It is crucial to minimize the final DMSO concentration to prevent cellular toxicity.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid "solvent shock" and precipitation of the compound upon direct dilution into a large volume of aqueous medium, perform a serial or intermediate dilution.[1][7]

    • Example: To prepare a final concentration of 10 µM in a cell culture plate from a 10 mM stock:

      • First, prepare a 200 µM intermediate solution by adding 2 µL of the 10 mM stock to 98 µL of pre-warmed complete medium. Mix gently by pipetting.

      • Then, add the required volume of this 200 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration.

  • Direct Addition (Alternative Method):

    • Add the stock solution drop-wise to the pre-warmed medium while gently swirling.[1]

    • Ensure the final DMSO concentration remains below 0.5%. For a 10 mM stock, adding 1 µL to 1 mL of medium results in a 10 µM final concentration and a 0.1% DMSO concentration.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound.[4]

Mandatory Visualizations

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve Ensure Complete Dissolution aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Prevent Freeze-Thaw store 5. Store at -20°C or -80°C aliquot->store Protect from Light G stock 10 mM Stock in DMSO (Stored at -80°C) thaw Thaw Single Aliquot stock->thaw intermediate Intermediate Dilution (e.g., 200 µM in Media) thaw->intermediate 1:50 Dilution control Vehicle Control (DMSO in Media) thaw->control Dilute to Final % final Final Working Concentration (e.g., 10 µM in Culture) intermediate->final Add to Cells

References

Application Notes and Protocols for High-Throughput Screening of Aminopromazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminopromazine

This compound is a phenothiazine (B1677639) derivative with potential applications in drug discovery and development.[1] Like other compounds in its class, this compound is characterized by a tricyclic structure and is known to interact with various neurotransmitter receptors, making it a subject of interest for high-throughput screening (HTS) campaigns.[2] Phenothiazines are a well-established class of compounds with a history of use in medicine, particularly as antipsychotic and antiemetic agents.[3] Their polypharmacology, or ability to interact with multiple targets, makes them intriguing candidates for identifying novel therapeutic activities.[2]

This compound's primary mechanism of action is believed to be the antagonism of dopamine (B1211576) and serotonin (B10506) receptors, key targets in the central nervous system.[2][4] This activity makes it a candidate for investigation in assays designed to identify modulators of these receptor systems. High-throughput screening provides a rapid and efficient means to evaluate the activity of this compound and similar compounds across a wide range of biological targets and cell-based models.[5]

Mechanism of Action and Signaling Pathways

This compound is predicted to act as an antagonist at several G-protein coupled receptors (GPCRs), most notably dopamine D2 and serotonin 5-HT2A receptors. Understanding the signaling pathways associated with these receptors is fundamental to designing and interpreting HTS assays.

  • Dopamine D2 Receptor (Gi-coupled): Antagonism of D2 receptors is a hallmark of many phenothiazine antipsychotics. The D2 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation by an agonist like dopamine, inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would block this effect, preventing the dopamine-induced decrease in cAMP.[2][5]

  • Serotonin 5-HT2A Receptor (Gq-coupled): Blockade of 5-HT2A receptors is another key feature of many psychoactive compounds. The 5-HT2A receptor is coupled to a Gq protein. Agonist binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a measurable signaling event. An antagonist would prevent this agonist-induced calcium mobilization.[2][6]

Data Presentation: Receptor Binding Affinities

ReceptorChlorpromazine (Ki, nM)
Dopamine Receptors
D19.6
D21.1
D32.5
D41.9
Serotonin Receptors
5-HT1A26
5-HT2A1.5
5-HT2C13
Histamine Receptors
H1Potent Antagonist
Adrenergic Receptors
α1APotent Antagonist
Muscarinic Receptors
M1Potent Antagonist

Note: Data is compiled from various sources. Ki values can vary between studies due to different experimental conditions.[3]

Experimental Protocols

Prior to functional HTS assays, it is crucial to assess the cytotoxic potential of this compound to ensure that observed effects are not due to cell death.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in subsequent HTS assays.

Materials:

  • Selected cell line (e.g., HEK293, CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and automated liquid handler

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration range for phenothiazines is in the low micromolar (µM) range.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a period relevant to the planned functional assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for Resazurin).

  • Data Acquisition and Analysis:

    • Measure the fluorescence or luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the results to determine the concentration at which this compound exhibits significant cytotoxicity (e.g., CC50).

Protocol 2: Dopamine D2 Receptor Antagonist HTS Assay (cAMP-Based)

Objective: To identify and quantify the antagonistic activity of this compound at the dopamine D2 receptor by measuring changes in intracellular cAMP levels.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound serial dilutions.

  • Dopamine (agonist).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • HTRF® cAMP dynamic 2 kit or similar cAMP detection assay.

  • 384-well white, low-volume plates.

  • Automated liquid handling system.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Harvest and resuspend the cells in assay buffer to the desired density.

  • Assay Protocol:

    • Dispense cells into the 384-well plate (e.g., 5,000 cells/well).

    • Using an automated liquid handler, add varying concentrations of this compound to the wells.

    • Pre-incubate the plate with the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.

    • Add a solution of dopamine at its EC80 concentration (the concentration that produces 80% of its maximal effect) and forskolin to all wells except the negative control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer.

    • Incubate at room temperature to allow for competitive binding to occur.

  • Signal Reading and Data Analysis:

    • Read the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • The signal is inversely proportional to the cAMP concentration.

    • Calculate the percentage of inhibition of the dopamine-induced decrease in forskolin-stimulated cAMP production.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Serotonin 5-HT2A Receptor Antagonist HTS Assay (Calcium Flux)

Objective: To determine the antagonistic activity of this compound at the 5-HT2A receptor by measuring changes in intracellular calcium levels.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to prevent dye leakage from cells).

  • This compound serial dilutions.

  • Serotonin (agonist).

  • 384-well black-walled, clear-bottom plates.

  • Automated liquid handling system.

  • Fluorescence imaging plate reader (e.g., FLIPR®).

Procedure:

  • Cell Plating and Dye Loading:

    • Seed cells into 384-well plates and incubate overnight.

    • Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium and add the dye-loading solution to the cells.

    • Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Using an automated liquid handler integrated with the plate reader, add the compounds to the assay plate.

    • For antagonist screening, pre-incubate the plate with the test compounds before adding the agonist.

  • Agonist Addition and Signal Reading:

    • Add a known concentration of serotonin (e.g., EC80) to stimulate the 5-HT2A receptor.

    • Immediately begin measuring the fluorescence intensity over time using the plate reader.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the release of intracellular calcium.

    • Calculate the percentage of inhibition of the serotonin-induced calcium flux.

    • Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

Mandatory Visualizations

G Dopamine D2 Receptor Antagonism Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Culture D2R-expressing cells Dispense_Cells Dispense cells into 384-well plate Cell_Culture->Dispense_Cells Compound_Prep Prepare this compound dilutions Add_Compound Add this compound Compound_Prep->Add_Compound Reagent_Prep Prepare Dopamine (EC80) & Forskolin Add_Agonist Add Dopamine + Forskolin Reagent_Prep->Add_Agonist Dispense_Cells->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Pre_Incubate->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Lyse_Cells Lyse cells & add HTRF reagents Incubate->Lyse_Cells Read_Plate Read HTRF signal Lyse_Cells->Read_Plate Analyze_Data Calculate % inhibition & IC50 Read_Plate->Analyze_Data

Caption: Workflow for a Dopamine D2 Receptor Antagonist HTS Assay.

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Triggers

Caption: Simplified 5-HT2A Receptor Signaling Cascade.

References

Application of Phenothiazine Derivatives in Organoid Models: A Case Study with Chlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

Organoid technology represents a significant advancement in preclinical drug development and toxicology, offering three-dimensional, self-organizing models that closely recapitulate the physiology of human organs.[1][2][3][4] This document provides detailed application notes and protocols for the use of phenothiazine (B1677639) derivatives in organoid models. While specific research on aminopromazine in organoids is not currently available in the published literature, this report uses the extensively studied phenothiazine, chlorpromazine (B137089) (CPZ), as a representative compound to illustrate the application and methodologies in a cholangiocyte organoid model.[1][2][5] These protocols can be adapted for the investigation of this compound and other related compounds.

Chlorpromazine, a first-generation antipsychotic, is known to carry a risk of drug-induced liver injury (DILI), particularly cholestatic damage to the bile ducts.[2][6] Recent studies have utilized intrahepatic cholangiocyte organoids (ICOs) to model CPZ-induced bile duct injury, providing valuable mechanistic insights into its toxicity.[1][2][5] This model allows for the investigation of dose- and time-dependent toxicity, barrier function disruption, oxidative stress, and changes in transporter expression.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies of chlorpromazine in differentiated cholangiocyte-like cell organoids (CLCOs).

Table 1: Cytotoxicity of Chlorpromazine (CPZ) in Cholangiocyte-Like Cell Organoids (CLCOs)

ConditionTime PointIC50 Value (µM)Assay Used
CPZ alone72 hours52.8AlamarBlue
CPZ + Bile Acid Cocktail72 hours63.5AlamarBlue
CPZ alone72 hours56.4LDH Release
CPZ + Bile Acid Cocktail72 hours67.2LDH Release

Data extracted from a study on CPZ-induced bile duct injury in cholangiocyte organoids.[2] A 30 µM concentration was found to be non-cytotoxic at 24 hours but decreased viability at 72 hours and was used for subsequent mechanistic experiments.

Table 2: Effect of Chlorpromazine (CPZ) on Gene Expression in CLCOs

Gene TargetFunctionConditionFold Change vs. Control
Barrier Function
TJP1 (ZO-1)Tight Junction ProteinCPZ (30 µM, 72h)Decreased
CDH1 (E-cadherin)Adherens Junction ProteinCPZ (30 µM, 72h)Decreased
LOXL2Extracellular Matrix FormationCPZ (30 µM, 72h)Decreased
Bile Acid Transporters
ABCC3Basolateral EffluxCPZ (30 µM, 72h)Decreased
SLC51ABasolateral EffluxCPZ (30 µM, 72h)Decreased
SLC51BBasolateral EffluxCPZ (30 µM, 72h)Decreased
ABCB1Basolateral EffluxCPZ (30 µM, 72h)Decreased

Summary of findings from Wang et al., where CPZ exposure led to a significant reduction in the expression of genes crucial for maintaining monolayer integrity and bile acid transport.[1][2]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for Chlorpromazine-Induced Cholangiocyte Injury

G cluster_0 Chlorpromazine (CPZ) Exposure cluster_1 Cellular Effects cluster_2 Pathophysiological Outcomes CPZ Chlorpromazine ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) CPZ->ROS Induces Transporter ↓ Expression of Bile Acid Efflux Transporters (ABCC3, SLC51A/B) CPZ->Transporter Downregulates Junction ↓ Expression of Junctional Proteins (TJP1, CDH1) CPZ->Junction Downregulates Mito Mitochondrial Dysfunction ROS->Mito Causes ROS->Junction Contributes to BA_Accum Intracellular Bile Acid Accumulation Transporter->BA_Accum Leads to Barrier_Loss Loss of Barrier Integrity Junction->Barrier_Loss Leads to Cell_Death Cholangiocyte Injury & Cell Death BA_Accum->Cell_Death Promotes Barrier_Loss->Cell_Death Promotes

Caption: Proposed mechanism of CPZ-induced injury in cholangiocyte organoids.

Experimental Workflow for Assessing Drug Toxicity in Organoids

G cluster_0 Phase 1: Organoid Culture & Differentiation cluster_1 Phase 2: Drug Treatment cluster_2 Phase 3: Endpoint Analysis start Isolate Intrahepatic Cholangiocytes (ICOs) from Liver Biopsy culture Culture ICOs in Matrigel with Expansion Medium start->culture passage Passage and Expand Organoids culture->passage differentiate Differentiate into Cholangiocyte- Like Cell Organoids (CLCOs) passage->differentiate treat Expose CLCOs to This compound/CPZ (Dose-Response & Time-Course) differentiate->treat viability Cytotoxicity Assays (AlamarBlue, LDH) treat->viability barrier Barrier Function (Rhodamine-123 Assay) treat->barrier ros Oxidative Stress (ROS Measurement) treat->ros gene Gene Expression (qPCR) treat->gene protein Protein Expression (Immunofluorescence) treat->protein

Caption: General workflow for testing phenothiazine toxicity in organoids.

Experimental Protocols

Protocol 1: Culture and Differentiation of Intrahepatic Cholangiocyte Organoids (ICOs)

This protocol is adapted from methodologies used for establishing and differentiating human cholangiocyte organoids.[2][3][7]

Materials:

  • Human liver tissue (biopsy)

  • Digestion Buffer (e.g., Collagenase/Dispase solution)

  • Basal Culture Medium (Advanced DMEM/F12)

  • Expansion Medium (Basal medium supplemented with Noggin, R-spondin, EGF, FGF10, Gastrin, N-acetylcysteine, B27 supplement)

  • Differentiation Medium (Basal medium supplemented with FGF10, NAC, B27, ITS Premix)

  • Matrigel (growth factor reduced)

  • Cell recovery solution (e.g., TrypLE)

  • Culture plates (24-well or 48-well)

Procedure:

  • Isolation: Mince the liver tissue and digest with an appropriate enzyme cocktail at 37°C to isolate intrahepatic bile duct fragments.

  • Seeding: Resuspend the isolated fragments or cells in cold Matrigel and seed 40-50 µL domes in the center of pre-warmed 24-well plate wells.

  • Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.[7]

  • Expansion: Overlay each dome with 500 µL of Expansion Medium. Culture at 37°C, 5% CO₂, changing the medium every 2-3 days.

  • Passaging: Once organoids are large and dense (typically 7-10 days), mechanically or enzymatically dissociate them. Re-plate the fragments in fresh Matrigel at a 1:3 to 1:4 ratio.[8]

  • Differentiation: For experiments, switch confluent organoid cultures from Expansion Medium to Differentiation Medium for one week to obtain mature cholangiocyte-like cell organoids (CLCOs).[8]

Protocol 2: Drug Treatment and Cytotoxicity Assessment

Materials:

  • Differentiated CLCOs in 24-well plates

  • Chlorpromazine (or this compound) stock solution

  • Culture medium

  • AlamarBlue HS reagent[9][10]

  • LDH Cytotoxicity Assay Kit[2]

Procedure:

  • Drug Preparation: Prepare serial dilutions of the test compound (e.g., 0-320 µM for CPZ) in the appropriate culture medium.[1]

  • Treatment: Aspirate the old medium from the CLCO cultures and add the medium containing the drug concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

AlamarBlue Assay (Viability): [9][10]

  • At the end of the incubation period, add AlamarBlue reagent to each well at a volume equal to 10% of the culture medium volume.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

LDH Assay (Cytotoxicity):

  • At the end of the incubation period, carefully collect the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.

  • Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).

Protocol 3: Assessment of Cholangiocyte Barrier Function

This protocol uses Rhodamine-123, a fluorescent substrate, to assess the integrity of the cholangiocyte barrier. Disruption of tight junctions leads to leakage of the dye into the organoid lumen.[1][11]

Materials:

  • Treated CLCOs

  • Rhodamine-123 stock solution

  • Fluorescence microscope

Procedure:

  • Preparation: Following drug treatment, wash the CLCOs gently with pre-warmed basal medium.

  • Staining: Add medium containing Rhodamine-123 (e.g., 5 µM) to each well.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash the CLCOs three times with fresh medium to remove the excess dye.

  • Imaging: Immediately acquire images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity inside the organoid lumen compared to the surrounding cells. Increased luminal fluorescence indicates a compromised barrier function.[1][2]

Protocol 4: Measurement of Oxidative Stress

Reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.

Materials:

  • Treated CLCOs

  • ROS detection reagent (e.g., H2DCFDA)

  • Fluorescence microplate reader or microscope

Procedure:

  • Loading: After drug treatment (e.g., 2 hours for early events), wash the organoids and incubate them with the ROS detection reagent in basal medium according to the manufacturer's protocol (e.g., 10 µM H2DCFDA for 30 minutes at 37°C).

  • Washing: Gently wash the organoids to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.[2]

Potential Applications for this compound in Organoid Models

While direct data is lacking, the protocols established for chlorpromazine can be readily adapted to investigate the effects of this compound in various organoid systems.

  • Neurotoxicity and Developmental Effects: Brain organoids could be used to model the therapeutic and potential adverse effects of this compound on neuronal development, synaptogenesis, and cell viability, which is relevant for its antipsychotic properties.

  • Hepatotoxicity Screening: Liver organoids, including cholangiocyte and hepatocyte models, would be crucial for assessing the potential for this compound to cause drug-induced liver injury, similar to the studies conducted with chlorpromazine.[1][2][3]

  • Gastrointestinal Effects: Intestinal organoids could be employed to study the effects of this compound on gut motility, barrier function, and cell health, given the known anticholinergic side effects of some phenothiazines.

  • Mechanism of Action Studies: By combining organoid models with molecular biology techniques (e.g., CRISPR-Cas9, RNA-seq), the specific signaling pathways modulated by this compound in a human-relevant context can be elucidated.

References

Application Notes and Protocols for Intravenous Administration of Aminopromazine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative. Phenothiazines are a class of drugs known for their antipsychotic and sedative effects, primarily through their action as antagonists of dopamine (B1211576) D2 receptors.[1][2] This document provides detailed protocols for the preparation and intravenous administration of this compound in rodent models (mice and rats) for research purposes.

Data Presentation

Due to the lack of specific data for intravenous this compound, the following tables provide information on related phenothiazine compounds to serve as a general reference.

Table 1: Pharmacokinetic Parameters of Related Phenothiazines in Rodents (Intravenous Administration)

CompoundSpeciesDose (mg/kg)Half-life (t½)Volume of Distribution (Vd)Clearance (Cl)Bioavailability (Oral)Reference
Ethopropazine (B1679164)Rat517.9 ± 3.3 h7.1 ± 2.3 L/kg0.48 ± 0.10 L/h/kg<5%[3]
EthopropazineRat1020.9 ± 6.0 h--<5%[3]

Note: Data for this compound is not available. This table is intended to provide a general pharmacokinetic context for a related phenothiazine.

Table 2: Acute Toxicity of Compounds Administered Intravenously to Rodents

CompoundSpeciesRouteLD50 (mg/kg)Reference
Amiodarone (B1667116)MouseIV227.5 - 294.0[4]
AmiodaroneRatIV192.4 - 269.9[4]
Isepamicin (B1207981)MouseIV234 - 236[5]
IsepamicinRatIV476 - 489[5]
Acridine (B1665455) OrangeMouseIV32 - 36[6]

Note: LD50 values for this compound via intravenous administration in rodents are not available in the reviewed literature. This table provides examples of IV LD50 values for other compounds to illustrate the potential range of acute toxicity.

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% sterile saline, Phosphate-Buffered Saline (PBS))

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • In a sterile vial, dissolve the this compound powder in a small amount of the chosen sterile vehicle.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Bring the solution to the final desired concentration by adding the appropriate volume of the sterile vehicle.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Store the prepared solution appropriately, protected from light, and use it within the recommended time frame to ensure stability. It is advisable to prepare fresh solutions for each experiment.

Intravenous Administration Protocol (Mouse - Tail Vein)

Materials:

Protocol:

  • Animal Preparation:

    • Place the mouse in a suitable restraint device, ensuring the tail is accessible.

    • Warm the tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible and easier to access. Care must be taken to avoid overheating the animal.

  • Injection Site Preparation:

    • Gently wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site.

  • Injection Procedure:

    • Load the sterile syringe with the precise volume of the this compound solution, ensuring there are no air bubbles. The maximum volume for a bolus injection is typically 5 ml/kg.[7]

    • Position the needle, with the bevel facing upwards, parallel to one of the lateral tail veins.

    • Gently insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the solution. If swelling or a bleb appears, it indicates a subcutaneous injection. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the tail.

  • Post-Injection Care:

    • After the injection is complete, carefully withdraw the needle.

    • Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Intravenous Administration Protocol (Rat - Tail Vein)

Materials:

  • Rat restraint device

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

  • Sterile syringes with appropriate needle size (e.g., 25-27 gauge)

  • Prepared this compound solution

  • Gauze pads

Protocol:

  • Animal Preparation:

    • Secure the rat in a restraint device, leaving the tail free.

    • Warm the tail to promote vasodilation of the lateral tail veins.

  • Injection Site Preparation:

    • Cleanse the tail with a 70% ethanol or isopropanol wipe.

  • Injection Procedure:

    • Draw the calculated volume of the this compound solution into a sterile syringe, expelling any air bubbles. The maximum volume for a bolus injection is typically 5 ml/kg.[7]

    • With the needle bevel facing up, align it with a lateral tail vein.

    • Carefully insert the needle into the vein.

    • Administer the solution slowly and observe for any signs of extravasation.

  • Post-Injection Care:

    • Once the injection is finished, remove the needle and apply gentle pressure to the site with a gauze pad until bleeding stops.

    • Return the rat to its cage and monitor its condition.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for phenothiazines, including likely this compound, is the antagonism of dopamine D2 receptors.[1][2] This action disrupts the normal signaling cascade initiated by dopamine.

Aminopromazine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_vesicle Dopamine D2R Dopamine D2 Receptor Dopamine_vesicle->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits activation Cellular_Response Altered Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Leads to This compound This compound This compound->D2R Blocks

Caption: this compound's antagonism of the D2 receptor.

Experimental Workflow

The following diagram outlines the key steps for conducting an experiment involving the intravenous administration of this compound to rodents.

Experimental_Workflow start Start: Hypothesis Formulation prep Prepare this compound Solution start->prep admin Intravenous Administration prep->admin animal_prep Rodent Acclimation & Preparation animal_prep->admin observe Behavioral/Physiological Observation admin->observe data Data Collection & Analysis observe->data end End: Conclusion data->end

Caption: Workflow for IV this compound studies in rodents.

References

Aminopromazine as a Tool Compound for Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Data Unavailability: Direct quantitative pharmacological data and detailed experimental protocols specifically for aminopromazine are scarce in publicly available literature. Therefore, this document leverages data from structurally and pharmacologically similar phenothiazine (B1677639) compounds, such as promazine (B1679182) and chlorpromazine, to provide representative information and protocols. Researchers should validate these methodologies and expected outcomes for this compound in their specific experimental settings.

Introduction

This compound is a phenothiazine derivative with potential applications as a tool compound in receptor research. Like other members of the phenothiazine class, it is expected to exhibit a multi-receptor antagonist profile, making it a valuable, albeit complex, tool for studying various signaling pathways. Its primary utility lies in its presumed ability to antagonize dopamine (B1211576), serotonin, adrenergic, muscarinic, and histamine (B1213489) receptors. This document provides an overview of its anticipated pharmacological profile, detailed protocols for its characterization, and visualizations of relevant signaling pathways.

Pharmacological Profile

This compound's therapeutic and off-target effects are likely mediated by its interaction with a wide range of G-protein coupled receptors (GPCRs). The primary mechanism of action for phenothiazines involves the blockade of postsynaptic dopamine D2 receptors, which is central to their antipsychotic effects. Additionally, antagonism at other receptors contributes to its broader pharmacological effects.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, in nM) for promazine, a closely related phenothiazine. These values can serve as an estimate for the expected binding profile of this compound. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypePromazine Ki (nM)
Dopamine D1Moderate Affinity
D2High Affinity
D3High Affinity
D4Moderate Affinity
Serotonin 5-HT2AHigh Affinity
5-HT2CModerate Affinity
Adrenergic α1High Affinity
Muscarinic M1-M5Moderate to High Affinity
Histamine H1High Affinity

Note: Data compiled from various sources. Actual values for this compound may vary.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity of this compound for the dopamine D2 receptor through competition with a radiolabeled ligand.

Materials:

  • Receptor Source: Rat striatal tissue homogenate or a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare a membrane homogenate from the receptor source.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer.

    • Serial dilutions of this compound or haloperidol (for non-specific binding) or buffer (for total binding).

    • [³H]Spiperone at a final concentration equal to its Kd.

    • Membrane homogenate to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]Spiperone) prep_ligand->incubation prep_compound Prepare this compound Serial Dilutions prep_compound->incubation filtration Filtration to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonist Assay: cAMP Measurement for Gαi-Coupled Receptors

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production by a Gαi-coupled receptor (e.g., Dopamine D2).

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).

  • cAMP Stimulator: Forskolin (B1673556).

  • Test Compound: this compound hydrochloride.

  • cAMP Detection Kit: e.g., HTRF cAMP kit or similar.

  • Cell culture medium and plates (384-well recommended).

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.

  • Antagonist Addition: Add serial dilutions of this compound to the wells and incubate for a pre-determined time.

  • Agonist and Forskolin Stimulation: Add a mixture of the D2 agonist (at its EC80 concentration) and a fixed concentration of forskolin to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the detection kit.

  • Data Analysis: Plot the measured signal (inversely proportional to cAMP) against the log concentration of this compound to determine the IC50 value, which represents the concentration of this compound that restores 50% of the cAMP production inhibited by the agonist.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis seed_cells Seed D2-expressing cells in 384-well plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_antagonist Add this compound (Serial Dilutions) incubate_overnight->add_antagonist add_agonist Add D2 Agonist (EC80) + Forskolin add_antagonist->add_agonist detect_cAMP Lyse Cells & Detect cAMP add_agonist->detect_cAMP analyze_data Calculate IC50 detect_cAMP->analyze_data

Caption: Workflow for a Gαi antagonist cAMP assay.

Functional Antagonist Assay: Calcium Flux for Gαq-Coupled Receptors

This protocol measures the ability of this compound to antagonize the agonist-induced increase in intracellular calcium mediated by a Gαq-coupled receptor (e.g., Serotonin 5-HT2A).

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Agonist: Serotonin or a selective 5-HT2A agonist.

  • Test Compound: this compound hydrochloride.

  • Calcium-sensitive Dye: e.g., Fluo-8 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities.

Procedure:

  • Cell Seeding: Seed the cells into the microplates and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Addition: Add serial dilutions of this compound to the plate.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the 5-HT2A agonist (at its EC80 concentration) and monitor the change in fluorescence over time.

  • Data Analysis:

    • Calculate the response (e.g., peak fluorescence) for each well.

    • Plot the response against the log concentration of this compound to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed_cells Seed 5-HT2A-expressing cells load_dye Load with Calcium Dye seed_cells->load_dye add_antagonist Add this compound read_baseline Read Baseline Fluorescence add_antagonist->read_baseline add_agonist Inject 5-HT2A Agonist read_baseline->add_agonist read_response Read Kinetic Response add_agonist->read_response analyze_data Calculate IC50 read_response->analyze_data

Caption: Workflow for a Gαq antagonist calcium flux assay.

Signaling Pathways

Dopamine D2 Receptor Antagonism

This compound is expected to act as an antagonist at D2 receptors, which are coupled to Gαi. This antagonism blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein couples AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R activates This compound This compound This compound->D2R blocks ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates

Caption: this compound's antagonism of the D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Antagonism

As a 5-HT2A antagonist, this compound would block the serotonin-induced activation of the Gαq pathway. This prevents the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are responsible for calcium release and protein kinase C (PKC) activation, respectively.[1][2]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HT2A 5-HT2A Receptor G_protein Gαq/βγ HT2A->G_protein couples PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Serotonin Serotonin Serotonin->HT2A activates This compound This compound This compound->HT2A blocks PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.

Safety and Handling

This compound, like other phenothiazines, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For in vivo studies, consult relevant safety data sheets and institutional guidelines for proper handling and disposal.

Conclusion

While specific data for this compound is limited, its classification as a phenothiazine allows for the rational design of experiments to characterize its activity as a multi-receptor tool compound. The protocols and pathways described here provide a solid foundation for researchers to investigate the pharmacological profile of this compound and utilize it to probe the function of various GPCRs in their systems of interest. It is imperative that researchers empirically determine the potency and selectivity of this compound for their specific applications.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Aminopromazine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative with antihistaminic and antispasmodic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of this compound and this compound-d6 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution:

    • Dilute the this compound-d6 stock solution with methanol to a final concentration of approximately 2000.0 pg/mL.[1]

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium formate buffer with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • The final mobile phase is a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 300 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[1]

  • Add 50 µL of the internal standard working solution (approx. 2000.0 pg/mL) to each tube and vortex briefly.[1]

  • Add 2.0 mL of ethyl acetate as the extraction solvent.[1]

  • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.[1]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[1]

  • Flash freeze the samples for approximately 0.2-2 minutes to solidify the aqueous layer.[1]

  • Carefully decant the supernatant (organic layer) into a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 500 µL of the mobile phase.[1]

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC or UPLC system.

Liquid Chromatography Conditions:

ParameterValue
Column Atlantis® T3, 5 µm, 4.6 x 150 mm[1]
Mobile Phase 50:50 (v/v) Acetonitrile and 10 mM Ammonium Formate with 0.1% Formic Acid[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Autosampler Temp. 5°C[1]
Injection Volume 20 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transitions This compound: m/z 299.30 → 100.20[1][2]
This compound-d6 (IS): m/z 305.30 → 106.30[1][2]

(Note: Specific source parameters such as ion spray voltage, source temperature, and gas flows, as well as compound-specific parameters like declustering potential and collision energy, should be optimized for the specific instrument used.)

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines, and the key quantitative data are summarized below.

Table 1: Calibration Curve and Linearity

ParameterResult
Concentration Range 20.013 - 10006.551 pg/mL[1][2]
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low 0.98 - 4.50[1][2]1.57 - 5.72[1][2]93.82 - 99.02[1][2]101.78 - 106.96[1][2]
Medium 0.98 - 4.50[1][2]1.57 - 5.72[1][2]93.82 - 99.02[1][2]101.78 - 106.96[1][2]
High 0.98 - 4.50[1][2]1.57 - 5.72[1][2]93.82 - 99.02[1][2]101.78 - 106.96[1][2]

Table 3: Sensitivity and Recovery

ParameterResult
Lower Limit of Quantification (LLOQ) 20.013 pg/mL[1][2]
Mean Recovery 77.771%[1][2]
Recovery Precision (%CV) 7.71%[1]

Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (300 µL) Add_IS Add Internal Standard (50 µL) Plasma_Sample->Add_IS Add_Solvent Add Ethyl Acetate (2.0 mL) Add_IS->Add_Solvent Vortex_1 Vortex (10 min) Add_Solvent->Vortex_1 Centrifuge Centrifuge (4000 rpm, 5 min) Vortex_1->Centrifuge Separate_Layers Separate Organic Layer Centrifuge->Separate_Layers Evaporate Evaporate to Dryness Separate_Layers->Evaporate Reconstitute Reconstitute in Mobile Phase (500 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

G MRM Principle for this compound cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion (m/z 299.30) Fragmentation Fragmentation Precursor->Fragmentation Product Product Ion (m/z 100.20) Fragmentation->Product Detector Detector Product->Detector

Caption: Principle of MRM for this compound quantification.

References

Application Note: Development of a Cell-Based Assay for Aminopromazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative with known antispasmodic properties.[1] Like other phenothiazines such as chlorpromazine (B137089) and acepromazine, its pharmacological effects are likely mediated through interactions with G protein-coupled receptors (GPCRs).[2][3] This application note provides a detailed protocol for developing a cell-based assay to characterize the activity of this compound on key GPCRs, including dopamine (B1211576), histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors. The primary targets for phenothiazines are often dopamine D2 receptors (DRD2), histamine H1 receptors, and muscarinic M1 receptors.[3][4] This protocol outlines methods to assess the impact of this compound on the downstream signaling pathways of these receptors and to evaluate its potential cytotoxicity.

Principle of the Assay

This protocol employs a multi-faceted approach to characterize the activity of this compound:

  • Cytotoxicity Assessment: A foundational cell viability assay is performed to determine the concentration range of this compound that is non-toxic to the host cells. This ensures that subsequent functional assays are conducted at concentrations that do not induce cell death, which could otherwise confound the results. The assay is based on the principle that metabolically active cells reduce a substrate (e.g., resazurin) into a fluorescent or colorimetric product.[5][6][7]

  • Functional Receptor Activity Assays:

    • Calcium Flux Assay: To assess this compound's effect on Gq-coupled receptors (e.g., Histamine H1, Muscarinic M1), intracellular calcium mobilization is measured.[8][9][10] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn triggers the release of calcium from intracellular stores.[11] This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.[12][13]

    • cAMP Accumulation Assay: To evaluate the activity of this compound on Gi/o-coupled receptors (e.g., Dopamine D2), changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are quantified.[14][15] Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP production.[16][17] This change is measured using a competitive immunoassay, often employing bioluminescence or fluorescence resonance energy transfer (FRET).[18][19][20]

Materials and Reagents

  • Cell Lines:

    • HEK293 cells (or other suitable host cell line)

    • HEK293 cells stably expressing human Dopamine D2 receptor (DRD2)

    • HEK293 cells stably expressing human Histamine H1 receptor

    • HEK293 cells stably expressing human Muscarinic M1 receptor

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Assay-Specific Reagents:

    • CellTiter-Blue® Cell Viability Assay (or equivalent)

    • FLIPR® Calcium 6 Assay Kit (or equivalent)

    • cAMP-Glo™ Assay Kit (or equivalent)

    • This compound fumarate

    • Dopamine (agonist for DRD2)

    • Histamine (agonist for H1 receptor)

    • Acetylcholine (agonist for M1 receptor)

    • Haloperidol (antagonist for DRD2)

    • Diphenhydramine (antagonist for H1 receptor)

    • Atropine (antagonist for M1 receptor)

    • Forskolin (B1673556) (adenylyl cyclase activator for Gi-coupled assays)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader with fluorescence and luminescence detection capabilities

    • FLIPR® Tetra or equivalent kinetic plate reader for calcium flux assays

    • 96-well and 384-well black, clear-bottom tissue culture plates

    • Multichannel pipettes

Experimental Protocols

Part 1: Cytotoxicity Assay

This protocol determines the concentration range of this compound that is non-toxic to the cells.

  • Cell Seeding:

    • Harvest and count HEK293 cells.

    • Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in assay buffer (e.g., DMEM with 0.1% BSA).

    • Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability (%) against the log of this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Part 2: Calcium Flux Assay (Gq-coupled Receptors)

This protocol assesses the effect of this compound on Histamine H1 and Muscarinic M1 receptors.

  • Cell Seeding:

    • Seed HEK293 cells stably expressing either the Histamine H1 or Muscarinic M1 receptor into a 384-well black, clear-bottom plate at a density of 20,000 cells per well in 25 µL of growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium-sensitive dye according to the manufacturer's instructions (e.g., FLIPR® Calcium 6 Assay Kit).[12]

    • Add 25 µL of the dye solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and a known agonist (histamine or acetylcholine) in a separate compound plate.

    • For antagonist mode, pre-incubate the cells with this compound for 15-30 minutes before adding the agonist.

  • Measurement:

    • Place both the cell plate and the compound plate into the kinetic plate reader (e.g., FLIPR® Tetra).

    • Initiate the assay, which will add the compounds from the compound plate to the cell plate and immediately begin measuring the fluorescence signal over time (typically for 2-3 minutes).[21]

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • For agonist activity, plot the peak fluorescence response against the log of this compound concentration to determine the EC50.

    • For antagonist activity, plot the agonist response against the log of this compound concentration to determine the IC50.

Part 3: cAMP Accumulation Assay (Gi-coupled Receptors)

This protocol evaluates the effect of this compound on Dopamine D2 receptors.

  • Cell Seeding:

    • Seed HEK293 cells stably expressing the Dopamine D2 receptor into a 384-well white plate at a density of 5,000 cells per well in 10 µL of growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compounds to the cells and incubate for 30 minutes at room temperature.

    • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) along with the agonist (dopamine) to all wells except the negative control.

  • Assay Procedure:

    • Follow the manufacturer's protocol for the cAMP-Glo™ Assay.[18] This typically involves adding a lysis buffer containing a cAMP-dependent protein kinase, followed by a luciferase substrate.

  • Measurement:

    • Measure the luminescence signal using a microplate reader. The light output is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • For agonist activity, a decrease in cAMP (increase in luminescence) indicates receptor activation. Plot the luminescence signal against the log of this compound concentration to determine the EC50.

    • For antagonist activity, the ability of this compound to block the dopamine-induced decrease in cAMP is measured. Plot the dopamine response against the log of this compound concentration to determine the IC50.

Data Presentation

Table 1: Cytotoxicity of this compound on HEK293 Cells
This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1089.1 ± 5.5
5052.4 ± 7.3
10015.8 ± 3.9
CC50 (µM) ~55
Table 2: Functional Activity of this compound at Target Receptors
Receptor TargetAssay TypeThis compound ActivityEC50 / IC50 (µM) (Mean ± SD)
Dopamine D2cAMPAntagonistIC50: 2.5 ± 0.4
Histamine H1Calcium FluxAntagonistIC50: 0.8 ± 0.1
Muscarinic M1Calcium FluxAntagonistIC50: 5.1 ± 0.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 & Receptor Lines) cytotoxicity Cytotoxicity Assay (24h Incubation) cell_culture->cytotoxicity calcium_assay Calcium Flux Assay (H1 & M1 Receptors) cell_culture->calcium_assay camp_assay cAMP Assay (D2 Receptor) cell_culture->camp_assay compound_prep This compound Serial Dilution compound_prep->cytotoxicity compound_prep->calcium_assay compound_prep->camp_assay data_acq Data Acquisition (Fluorescence/Luminescence) cytotoxicity->data_acq calcium_assay->data_acq camp_assay->data_acq cc50 CC50 Determination data_acq->cc50 ec50_ic50 EC50/IC50 Determination data_acq->ec50_ic50

Caption: Experimental workflow for this compound cell-based assay.

g_protein_signaling cluster_gq Gq-Coupled Pathway (H1, M1) cluster_gi Gi-Coupled Pathway (D2) cluster_drug This compound Action H1_M1 H1 / M1 Receptor Gq Gq Protein H1_M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release D2 D2 Receptor Gi Gi Protein D2->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP This compound This compound This compound->H1_M1 Antagonist This compound->D2 Antagonist

Caption: this compound's antagonistic action on GPCR signaling pathways.

Conclusion

The described cell-based assays provide a robust framework for characterizing the pharmacological activity of this compound. By assessing cytotoxicity and functional effects on key GPCR targets, researchers can determine the potency and selectivity of this compound. The protocols are adaptable for high-throughput screening and can be modified to investigate other potential targets. This comprehensive approach is essential for advancing the understanding of this compound's mechanism of action and for the development of related therapeutic agents.

References

Application Notes and Protocols for Phenothiazine-Induced Sedation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the use of aminopromazine for inducing sedation in animal models is limited in publicly available scientific literature. Therefore, these application notes and protocols will focus on acepromazine (B1664959) , a closely related and well-documented phenothiazine (B1677639) derivative widely used for sedation in veterinary and research settings. The principles and methodologies described for acepromazine are expected to be broadly applicable to other phenothiazine sedatives.

Introduction

Acepromazine is a phenothiazine neuroleptic agent commonly employed in animal research to induce tranquilization and sedation. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system, leading to a dose-dependent calming effect, reduced spontaneous motor activity, and anxiolysis.[1][2][3] These characteristics make it a valuable tool for facilitating animal handling, performing minor procedures, and as a pre-anesthetic agent.

These application notes provide researchers, scientists, and drug development professionals with detailed information on the use of acepromazine for sedation in common laboratory animal models, including quantitative data, experimental protocols, and a visualization of its signaling pathway.

Quantitative Data for Acepromazine-Induced Sedation

The sedative effects of acepromazine can vary depending on the species, strain, age, and sex of the animal, as well as the route of administration.[4][5] The following tables summarize typical dosage ranges and pharmacokinetic parameters for acepromazine in mice and rats.

Table 1: Recommended Sedation Dosages of Acepromazine in Rodent Models

Animal ModelRoute of AdministrationDosage Range (mg/kg)Onset of ActionDuration of SedationReference(s)
Mouse Intraperitoneal (IP)1 - 515 - 30 minutes1 - 4 hours[5][6]
Subcutaneous (SC)1 - 520 - 40 minutes1 - 4 hours
Oral (PO)5 - 1030 - 60 minutes2 - 6 hours[7]
Rat Intraperitoneal (IP)0.5 - 315 - 30 minutes1 - 4 hours[4][8]
Subcutaneous (SC)0.5 - 320 - 40 minutes1 - 4 hours
Oral (PO)2.5 - 530 - 60 minutes2 - 6 hours

Note: These are general guidelines. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm.

Table 2: Pharmacokinetic Parameters of Acepromazine

ParameterValueAnimal ModelReference(s)
Bioavailability (Oral)~20%Dogs
Onset of Action (IV)~5-10 minutesDogs[9]
Duration of Action4 - 8 hoursGeneral[10][11]
MetabolismHepaticGeneral
ExcretionRenalGeneral

Signaling Pathway of Acepromazine

Acepromazine's sedative effects are primarily mediated through its antagonism of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs).[1][12] Blockade of these receptors in the central nervous system inhibits the downstream signaling cascade that normally leads to neuronal excitability.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Acepromazine Acepromazine Acepromazine->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Decreased Neuronal Excitability (Sedation) PKA->Downstream_Effects Leads to

Caption: Acepromazine antagonizes dopamine D2 receptors.

Experimental Protocols

The following protocols provide a general framework for inducing sedation with acepromazine in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials
  • Acepromazine maleate (B1232345) injectable solution (e.g., 10 mg/mL)

  • Sterile saline (0.9% NaCl) for dilution

  • Sterile syringes (1 mL) and needles (25-30 gauge)

  • Animal scale

  • Heating pad

  • Timer

  • Observation cage

  • Personal protective equipment (gloves, lab coat)

Experimental Workflow

G Start Start Drug_Prep Acepromazine Preparation Start->Drug_Prep Animal_Prep Animal Acclimation & Baseline Measures Drug_Prep->Animal_Prep Administration Drug Administration (IP, SC, or PO) Animal_Prep->Administration Monitoring Monitor Onset & Depth of Sedation Administration->Monitoring Data_Collection Record Sedation Score, Duration, & Vitals Monitoring->Data_Collection Recovery Monitor Animal During Recovery Data_Collection->Recovery End End Recovery->End

Caption: Workflow for acepromazine-induced sedation.

Detailed Methodology

1. Acepromazine Preparation:

  • Calculate the required volume of acepromazine stock solution based on the desired dose and the animal's body weight.

  • Dilute the acepromazine stock solution with sterile saline to achieve a final injection volume that is appropriate for the animal model and route of administration (e.g., 5-10 mL/kg for IP injection in mice).

  • Ensure the final solution is thoroughly mixed.

2. Animal Acclimation and Baseline Measures:

  • Allow animals to acclimate to the experimental room for at least 30 minutes before any procedures.

  • Record baseline physiological parameters such as heart rate, respiratory rate, and temperature, if required for the study.

  • Assess baseline locomotor activity or other behavioral endpoints.

3. Drug Administration:

  • Intraperitoneal (IP) Injection: Gently restrain the animal and inject the prepared acepromazine solution into the lower right or left quadrant of the abdomen, avoiding the midline and internal organs.

  • Subcutaneous (SC) Injection: Lift the skin to form a tent and insert the needle into the subcutaneous space, typically between the shoulder blades.

  • Oral (PO) Gavage: Use a proper-sized gavage needle to administer the solution directly into the stomach. Ensure proper technique to avoid aspiration.

4. Monitoring Onset and Depth of Sedation:

  • Place the animal in a clean, quiet observation cage with a heating pad to prevent hypothermia.

  • Begin monitoring immediately after administration.

  • Assess the level of sedation at regular intervals (e.g., every 5-10 minutes) using a standardized scoring system (see Table 3). Key indicators of sedation include decreased spontaneous movement, loss of righting reflex, and reduced response to external stimuli.

Table 3: Example Sedation Scoring System

ScoreDescription
0 Alert and active
1 Mild sedation: reduced activity, but still responsive
2 Moderate sedation: ataxic, limited spontaneous movement, slow response to stimuli
3 Deep sedation: loss of righting reflex, minimal response to stimuli

5. Data Collection:

  • Record the time to onset of sedation (e.g., time to loss of righting reflex).

  • Record the duration of sedation (e.g., time from loss to regaining of righting reflex).

  • Monitor and record vital signs (heart rate, respiratory rate, temperature) at predetermined time points, as acepromazine can cause hypotension and hypothermia.[9]

6. Animal Recovery:

  • Continue to monitor the animal until it has fully recovered from sedation (e.g., is ambulatory and behaving normally).

  • Ensure the animal has free access to food and water once it has recovered sufficiently.

Important Considerations and Potential Side Effects

  • Hypotension: Acepromazine can cause a drop in blood pressure.[9] Use with caution in animals with cardiovascular disease or hypovolemia.

  • Hypothermia: Sedated animals are prone to heat loss. Maintain ambient temperature and provide a heat source during and after the procedure.

  • Breed and Strain Sensitivity: Certain breeds and strains of animals may be more sensitive to the effects of acepromazine. It is advisable to start with a lower dose in unfamiliar populations.

  • Paradoxical Excitement: In rare cases, acepromazine can cause excitement or aggression.

  • Lack of Analgesia: Acepromazine provides sedation but has no analgesic properties. For painful procedures, it must be combined with an appropriate analgesic.

By following these guidelines and protocols, researchers can safely and effectively utilize acepromazine to induce sedation in animal models for a variety of experimental applications.

References

Formulation of Aminopromazine for Oral Gavage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative with antispasmodic properties.[1] As with many compounds in its class, this compound presents formulation challenges for preclinical oral administration due to its physicochemical properties. This document provides detailed application notes and protocols for the formulation of this compound for oral gavage in rodent models, ensuring accurate and reproducible dosing for toxicological and pharmacological studies.

This compound, like other phenothiazines, is susceptible to degradation from light and oxidation.[2] Therefore, proper formulation and storage are critical to maintaining the integrity and potency of the compound throughout the duration of a study. These protocols will cover the preparation of both solutions and suspensions to accommodate a range of dosing requirements.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₉H₂₅N₃S[3]
Molecular Weight 327.49 g/mol [3]
Appearance Crystalline solid[1]
Solubility at 20°C Water: 90 mg/mL[1]
Methanol: 50 mg/mL[1]
Ethanol: 5 mg/mL[1]
Isopropanol, Acetone: Very slightly soluble[1]
Benzene, Ether: Practically insoluble[1]
pH of 2% aqueous solution 5.0 - 7.0[1]

Note: Solubility data has been converted from g/100 mL to mg/mL for ease of use.

Recommended Formulations for Oral Gavage

The choice of formulation depends on the required dose and the dosing volume. For lower doses where this compound can be fully dissolved, a solution is preferred. For higher doses that exceed its solubility in a given vehicle, a suspension is necessary.

Formulation TypeVehicle CompositionSuitability
Aqueous Solution Sterile Water or 0.9% SalineFor low doses, leveraging the aqueous solubility of this compound.
Suspension 0.5% (w/v) Sodium Carboxymethyl Cellulose (B213188) (Na-CMC) in waterFor higher doses, provides a uniform and stable suspension.
Co-solvent/Surfactant Formulation Polyethylene Glycol 400 (PEG400) with or without a surfactant like Tween® 80To enhance solubility and potentially improve absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution (e.g., 10 mg/mL)

This protocol is suitable for low-dose studies where the target concentration is below the aqueous solubility limit of this compound.

Materials:

  • This compound powder

  • Sterile water for injection or 0.9% sterile saline

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total volume of the formulation needed and calculate the mass of this compound required for the target concentration (e.g., for 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound).

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile vial. Add approximately 80% of the final volume of sterile water or saline.

  • Mixing: Vortex the vial until the this compound is completely dissolved. The solution should be clear.

  • Final volume adjustment: Add the remaining vehicle to reach the final desired volume and mix thoroughly.

  • Storage: Store the solution protected from light, in a tightly sealed container. For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C may be considered, though freeze-thaw stability should be verified.

Protocol 2: Preparation of this compound Suspension (e.g., 25 mg/mL)

This protocol is designed for studies requiring higher doses of this compound that exceed its aqueous solubility. A 0.5% sodium carboxymethyl cellulose (Na-CMC) solution is used as the suspending vehicle.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (Na-CMC, low viscosity)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile containers

Procedure:

  • Prepare the 0.5% Na-CMC vehicle:

    • Heat approximately one-third of the required volume of sterile water to 60-70°C.

    • Slowly add the Na-CMC powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously with a magnetic stirrer to ensure proper wetting.

    • Add the remaining two-thirds of the volume as cold sterile water and continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous.

    • Allow the vehicle to cool to room temperature.

  • Calculate and weigh this compound: Determine the required amount of this compound for the target concentration and total volume.

  • Levigation (Wetting the powder): Place the weighed this compound powder in a glass mortar or a suitable container. Add a small amount of the 0.5% Na-CMC vehicle and triturate or mix to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspension formation: Gradually add the remaining 0.5% Na-CMC vehicle to the paste while stirring continuously.

  • Homogenization: Continue stirring with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

  • Storage: Store the suspension in a tightly sealed, light-resistant container at 2-8°C. It is recommended to prepare the suspension fresh daily. If stored, ensure to vortex or stir thoroughly before each administration to ensure homogeneity.

Protocol 3: Preparation of this compound in a Co-solvent/Surfactant Vehicle (e.g., 20 mg/mL)

This formulation can be used to potentially increase the solubility and absorption of this compound.

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG400)

  • Tween® 80 (Polysorbate 80)

  • Sterile water or saline

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate and weigh this compound.

  • Vehicle preparation: Prepare a vehicle mixture. A common example is 40% PEG400, 5% Tween® 80, and 55% sterile water. For 10 mL of vehicle, this would be 4 mL of PEG400, 0.5 mL of Tween® 80, and 5.5 mL of sterile water.

  • Dissolution: Add the weighed this compound to the prepared vehicle.

  • Mixing: Vortex the mixture thoroughly until the compound is completely dissolved or a uniform suspension is formed. Gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation.

  • Storage: Store the formulation in a tightly sealed, light-resistant container. Storage conditions should be validated, but refrigeration at 2-8°C is generally recommended for short-term use.

Stability Considerations

  • pH: Phenothiazine derivatives are generally more stable in acidic to neutral pH ranges. The pH of a 2% aqueous solution of this compound is between 5.0 and 7.0.[1] It is advisable to maintain the pH of aqueous formulations within this range.

  • Light Sensitivity: this compound is sensitive to light.[1] All preparations should be made in a low-light environment, and the final formulation should be stored in light-resistant containers (e.g., amber vials).

  • Oxidation: The phenothiazine ring system is susceptible to oxidation. The use of freshly prepared solutions or suspensions is recommended. For longer-term storage, the inclusion of an antioxidant, such as ascorbic acid, could be considered, but its compatibility and impact on the stability of this compound would need to be validated.[2]

  • Storage: Unless stability data indicates otherwise, it is recommended to prepare formulations fresh daily. If short-term storage is necessary, refrigeration at 2-8°C is advisable.[4] For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C can be an option, but freeze-thaw stability must be confirmed.

Oral Gavage Administration

Proper oral gavage technique is crucial for animal welfare and the accuracy of experimental data.

Procedure:

  • Dose Calculation: The dosing volume should be based on the animal's most recent body weight. A typical oral gavage volume for rodents is 5-10 mL/kg. In a preclinical study with a related compound, a dose of 50 mg/kg was administered.[5]

  • Animal Restraint: The animal should be restrained gently but firmly to ensure the head and body are in a straight line, which facilitates the passage of the gavage needle.

  • Gavage Needle Insertion: An appropriately sized, ball-tipped gavage needle should be used. The needle is inserted into the mouth and gently advanced along the esophagus into the stomach.

  • Administration: The formulation should be administered slowly to avoid regurgitation and aspiration.

  • Post-Administration Monitoring: Animals should be monitored for any signs of distress immediately following the procedure and periodically thereafter.

Diagrams

G_1 Workflow for Aqueous Solution Preparation A Calculate Required Mass of this compound B Weigh this compound Powder A->B C Transfer Powder to Sterile Vial B->C D Add ~80% of Vehicle (Water/Saline) C->D E Vortex Until Completely Dissolved D->E F Adjust to Final Volume with Vehicle E->F G Store in Light-Resistant Container at 2-8°C F->G

Caption: Workflow for preparing an aqueous solution of this compound.

G_2 Workflow for Suspension Preparation cluster_0 Vehicle Preparation cluster_1 Suspension Formulation A1 Heat a portion of Sterile Water A2 Slowly Add Na-CMC Powder with Vigorous Stirring A1->A2 A3 Add Cold Water and Stir until Dissolved A2->A3 A4 Cool to Room Temperature A3->A4 B2 Levigate Powder with a Small Amount of Vehicle to Form a Paste A4->B2 0.5% Na-CMC Vehicle B1 Weigh this compound Powder B1->B2 B3 Gradually Add Remaining Vehicle with Continuous Stirring B2->B3 B4 Stir for 30 minutes for Homogenization B3->B4 C1 Final Suspension B4->C1 Store in Light-Resistant Container at 2-8°C

Caption: Workflow for preparing an this compound suspension.

G_3 Decision Logic for Formulation Selection A Dose > Aqueous Solubility? B Prepare Aqueous Solution (Protocol 1) A->B No C Prepare Suspension (Protocol 2 or 3) A->C Yes

Caption: Logic for selecting the appropriate this compound formulation.

References

Application Notes: Experimental Design for Aminopromazine Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative, a class of drugs known for a wide range of pharmacological effects, including antipsychotic, sedative, and antiemetic properties.[1][2][3][4][5] The therapeutic efficacy of phenothiazines is primarily attributed to their antagonist activity at dopamine (B1211576) D2 receptors.[4][6][7] Many also exhibit potent antagonism at other receptors, including histamine (B1213489) H1, serotonin (B10506) (5-HT), and adrenergic receptors, which contributes to their broad therapeutic profile and side effects.[6][8] These application notes provide a comprehensive framework for designing preclinical efficacy studies for this compound, focusing on in vitro characterization and in vivo validation in established animal models.

1. In Vitro Efficacy & Selectivity Profiling

The initial phase of efficacy testing involves characterizing the interaction of this compound with its primary molecular targets using cell-based and biochemical assays. This step is crucial for determining the drug's potency, selectivity, and functional activity (i.e., whether it acts as an antagonist or agonist).

1.1. Primary Target Engagement: Receptor Binding Assays

Competitive radioligand binding assays are the gold standard for determining a compound's affinity (Kᵢ) for specific receptors.[9][10] These assays quantify the ability of this compound to displace a known high-affinity radiolabeled ligand from its receptor. Key targets for a phenothiazine compound include Dopamine D2, Histamine H1, and Serotonin 5-HT2A receptors.

1.2. Functional Activity Determination

Once binding affinity is established, functional assays are required to determine the biological effect of this compound at these receptors. These assays measure the downstream signaling events following receptor activation or blockade.

  • Dopamine D2 Receptor Antagonism: D2 receptors are Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). An assay can measure this compound's ability to block the dopamine-induced reduction in forskolin-stimulated cAMP levels.[11]

  • Histamine H1 Receptor Antagonism: H1 receptors are Gᵩ-coupled, and their activation leads to an increase in intracellular calcium (Ca²⁺).[12][13] A calcium flux assay can determine this compound's ability to inhibit histamine-induced Ca²⁺ mobilization.[12][13]

  • Serotonin 5-HT2A Receptor Antagonism: Like H1 receptors, 5-HT2A receptors are Gᵩ-coupled. A similar calcium flux assay can be used to measure antagonist activity against serotonin.

Experimental Protocols

Protocol 1: D2 Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human Dopamine D2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human D2 receptors.[9]

    • [³H]-Spiperone (radiolabeled D2 antagonist).

    • This compound and reference compounds (e.g., Haloperidol).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and reference compounds.

    • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kₔ), and varying concentrations of this compound or reference compound.

    • For non-specific binding control wells, add a high concentration of an unlabeled antagonist (e.g., Haloperidol).

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: H1 Receptor Functional Antagonism (Calcium Flux) Assay

  • Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist at the human Histamine H1 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8).[12]

    • Histamine (agonist).

    • This compound and reference H1 antagonists (e.g., Diphenhydramine).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader with liquid handling capabilities.

  • Procedure:

    • Plate the H1-expressing cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of this compound or a reference antagonist to the wells and incubate for 15-30 minutes.

    • Using the plate reader's injector, add a concentration of histamine that elicits a submaximal response (EC₈₀).

    • Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the histamine response at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data from in vitro studies should be summarized for clear comparison of potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity of this compound

Target ReceptorRadioligandReference CompoundKᵢ (nM) - ReferenceKᵢ (nM) - this compound
Dopamine D2[³H]-SpiperoneHaloperidol1.5Data
Histamine H1[³H]-PyrilamineDiphenhydramine25Data
Serotonin 5-HT2A[³H]-KetanserinRisperidone2.0Data
Adrenergic α1[³H]-PrazosinPrazosin0.5Data

Table 2: In Vitro Functional Antagonist Potency of this compound

Target ReceptorFunctional AssayReference CompoundIC₅₀ (nM) - ReferenceIC₅₀ (nM) - this compound
Dopamine D2cAMP InhibitionHaloperidol5.2Data
Histamine H1Calcium FluxDiphenhydramine40Data
Serotonin 5-HT2ACalcium FluxRisperidone6.5Data

Visualizations: Workflows and Signaling Pathways

In_Vitro_Screening_Workflow cluster_0 Binding Assays cluster_1 Functional Assays b1 Prepare Receptor Membranes (D2, H1, 5-HT2A) b2 Competitive Binding Assay with Radioligand b1->b2 b3 Determine Ki (Binding Affinity) b2->b3 selectivity Assess Potency & Selectivity Profile b3->selectivity f1 Culture Receptor- Expressing Cells f2 Measure Downstream Signal (cAMP or Ca2+) f1->f2 f3 Determine IC50 (Functional Potency) f2->f3 f3->selectivity start This compound start->b1 start->f1

Caption: Workflow for in vitro characterization of this compound.

D2_Receptor_Signaling_Pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Binds gi Gαi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Reduced Neuronal Excitability camp->response Leads to This compound This compound This compound->d2r Blocks

Caption: Antagonistic action of this compound on the D2 receptor pathway.

2. In Vivo Efficacy Models

Following in vitro characterization, the efficacy of this compound must be evaluated in relevant animal models. Given the primary antipsychotic indication for phenothiazines, models that assess effects on dopamine-mediated behaviors are most appropriate.

2.1. Model Selection: Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential.[14] Psychostimulants like d-amphetamine increase dopamine release in the striatum and nucleus accumbens, leading to a quantifiable increase in locomotor activity (hyperlocomotion) in rodents. Clinically effective antipsychotics, which block D2 receptors, can dose-dependently attenuate this hyperactivity.[15]

Experimental Protocol

Protocol 3: Attenuation of Amphetamine-Induced Hyperlocomotion in Mice

  • Objective: To assess the in vivo efficacy of this compound in a preclinical model of psychosis.

  • Animals: Male C57BL/6 mice (8-10 weeks old). Animals should be habituated to the testing room and open-field chambers.

  • Materials:

    • Open-field activity chambers equipped with infrared beams to track movement.

    • This compound.

    • d-amphetamine sulfate.

    • Vehicle (e.g., saline, 0.5% Tween 80).

  • Procedure:

    • Habituation: Place mice individually into the open-field chambers and allow them to explore for 30-60 minutes. This establishes a baseline activity level.

    • Drug Administration:

      • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (IP) injection. This is the pretreatment phase.

      • Return mice to their home cages for the pretreatment period (e.g., 30 minutes).

    • Psychostimulant Challenge:

      • Administer d-amphetamine (e.g., 2-3 mg/kg, IP) or vehicle to all animals.

      • Immediately place the mice back into the open-field chambers.

    • Data Collection: Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-90 minutes.

  • Experimental Groups (n=8-12 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + d-amphetamine

    • Group 3: this compound (Low Dose) + d-amphetamine

    • Group 4: this compound (Mid Dose) + d-amphetamine

    • Group 5: this compound (High Dose) + d-amphetamine

  • Data Analysis:

    • Quantify the total distance traveled for each animal over the recording period.

    • Compare the activity of the Vehicle + d-amphetamine group to the Vehicle + Vehicle group to confirm the induction of hyperlocomotion (using a t-test or ANOVA).

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the activity of the this compound-treated groups to the Vehicle + d-amphetamine group. A significant reduction in locomotor activity indicates antipsychotic-like efficacy.

Data Presentation

Table 3: Effect of this compound on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Mean Total Distance Traveled (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Vehicle--1500 ± 120--
Vehicle + d-amphetamine-- / 2.56500 ± 4500% (Reference)
This compound + d-amphetamine1.0 / 2.5DataData
This compound + d-amphetamine3.0 / 2.5DataData
This compound + d-amphetamine10.0 / 2.5DataData

Visualization: In Vivo Experimental Workflow

In_Vivo_Workflow cluster_groups Treatment Groups start Select & Acclimate Mice hab Habituate to Open-Field Chamber (30-60 min) start->hab pretreat Pre-treat with this compound or Vehicle (IP) hab->pretreat g1 Veh + Veh g2 Veh + Amph g3 Amino (Low) + Amph g4 Amino (Mid) + Amph g5 Amino (High) + Amph challenge Challenge with d-amphetamine or Vehicle (IP) record Record Locomotor Activity (60-90 min) challenge->record analyze Analyze Data (ANOVA) record->analyze

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

References

Western Blot Analysis of Aminopromazine-Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of Aminopromazine, a phenothiazine (B1677639) derivative, using western blot analysis. The protocols detailed below are designed to facilitate the examination of key signaling pathways implicated in the cellular response to phenothiazines, including apoptosis and autophagy.

Introduction

This compound belongs to the phenothiazine class of compounds, which have been shown to exert a range of biological effects, including anti-cancer properties.[1] Understanding the molecular mechanisms by which this compound affects cellular function is crucial for its potential development as a therapeutic agent. Western blotting is a powerful technique to identify and quantify specific proteins, making it an ideal method for elucidating the impact of this compound on critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, as well as cellular processes like apoptosis and autophagy.[1][2]

Key Signaling Pathways Affected by Phenothiazines

Phenothiazine derivatives have been reported to modulate several key signaling cascades that regulate cell survival, proliferation, and death. Western blot analysis can be employed to investigate the effect of this compound on these pathways.

Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Its dysregulation is a hallmark of cancer. Phenothiazines can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Western blot analysis can detect key markers of apoptosis, such as the cleavage of caspases and PARP.[3]

Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. Several phenothiazine compounds, such as chlorpromazine (B137089), have been shown to induce autophagic cell death by inhibiting the Akt/mTOR pathway.[4][5] Key protein markers for autophagy that can be assessed by western blot include the conversion of LC3-I to LC3-II.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the western blot analysis of cells treated with this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., human oral cancer cells, glioma cells) in appropriate culture dishes or flasks and grow to 70-80% confluency.[6]

  • This compound Treatment: Treat the cells with varying concentrations of this compound for predetermined time points. A vehicle control (e.g., DMSO) should be included.[7]

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[3][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[3][6]

Western Blotting
  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[2]

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (see Tables 1 and 2 for suggestions) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][6]

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.[2][8]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from western blot analysis of this compound-treated cells.

Table 1: Effect of this compound on Apoptosis-Related Proteins

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
Pro-Apoptotic
Cleaved Caspase-3Control1.00 ± 0.00
This compound (X µM)Value
Cleaved PARPControl1.00 ± 0.00
This compound (X µM)Value
BaxControl1.00 ± 0.00
This compound (X µM)Value
Anti-Apoptotic
Bcl-2Control1.00 ± 0.00
This compound (X µM)Value

Table 2: Effect of this compound on Autophagy and Signaling Pathway Proteins

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
Autophagy
LC3-II/LC3-I RatioControl1.00 ± 0.00
This compound (X µM)Value
Beclin-1Control1.00 ± 0.00
This compound (X µM)Value
PI3K/Akt/mTOR Pathway
p-Akt/Total AktControl1.00 ± 0.00
This compound (X µM)Value
p-mTOR/Total mTORControl1.00 ± 0.00
This compound (X µM)Value
MAPK Pathway
p-ERK/Total ERKControl1.00 ± 0.00
This compound (X µM)Value

Visualizations

The following diagrams illustrate the key signaling pathways potentially affected by this compound treatment.

G cluster_0 This compound Treatment cluster_1 Apoptosis Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

G cluster_0 This compound Treatment cluster_1 PI3K/Akt/mTOR Pathway and Autophagy This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Beclin1 Beclin-1 mTOR->Beclin1 LC3 LC3-I Beclin1->LC3 LC3II LC3-II LC3->LC3II Autophagosome Autophagosome Formation LC3II->Autophagosome Autophagy Autophagy Autophagosome->Autophagy G cluster_0 Experimental Workflow Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis Following Aminopromazine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative, a class of compounds known for their diverse pharmacological activities, including antipsychotic and potential anticancer effects.[1] Evaluating the cellular impact of this compound is crucial for understanding its mechanism of action and therapeutic potential. Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of multiple cellular parameters at the single-cell level.[2] These application notes provide detailed protocols for utilizing flow cytometry to assess key indicators of cellular response to this compound exposure, including apoptosis, cell cycle progression, and changes in cellular motility.

Data Presentation

The following tables summarize hypothetical quantitative data based on the known effects of other phenothiazine derivatives and cytotoxic agents. This data is for illustrative purposes to guide expected outcomes.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

Treatment GroupConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control02.5 ± 0.81.3 ± 0.43.8 ± 1.2
This compound515.2 ± 2.18.7 ± 1.523.9 ± 3.6
This compound1028.9 ± 3.517.4 ± 2.846.3 ± 6.3
This compound2545.1 ± 4.225.6 ± 3.170.7 ± 7.3

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control045.3 ± 3.130.1 ± 2.524.6 ± 2.8
This compound1068.2 ± 4.515.8 ± 1.916.0 ± 2.1

Experimental Protocols

Protocol 1: Analysis of Apoptosis Induction using Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V and assessing membrane integrity with Propidium Iodide (PI).[2]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping, and collect the cells from the supernatant. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content after staining with Propidium Iodide.[3]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest the cells and wash with PBS as described in Protocol 1.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS and resuspend the pellet.

  • Staining: Resuspend the cells in PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. Use the linear scale for the PI fluorescence channel to resolve the G0/G1, S, and G2/M peaks.

Visualizations

experimental_workflow Experimental Workflow for Flow Cytometry Analysis cluster_prep Sample Preparation cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture drug_exposure This compound Exposure cell_culture->drug_exposure cell_harvest Cell Harvesting drug_exposure->cell_harvest apoptosis_stain Apoptosis Staining (Annexin V/PI) cell_harvest->apoptosis_stain cellcycle_stain Cell Cycle Staining (Propidium Iodide) cell_harvest->cellcycle_stain flow_cytometry Flow Cytometry apoptosis_stain->flow_cytometry cellcycle_stain->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: General experimental workflow for flow cytometry analysis.

signaling_pathway Potential Signaling Pathways Affected by this compound cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound dopamine_receptors Dopamine Receptors This compound->dopamine_receptors calmodulin Calmodulin This compound->calmodulin actin_polymerization Actin Polymerization This compound->actin_polymerization apoptosis Apoptosis Induction dopamine_receptors->apoptosis cell_cycle_arrest Cell Cycle Arrest calmodulin->cell_cycle_arrest altered_motility Altered Cell Motility actin_polymerization->altered_motility

Caption: Potential signaling pathways affected by this compound.

References

Application Note: Genome-Wide CRISPR/Cas9 Screen to Identify Genes Conferring Resistance to Aminopromazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative with antispasmodic and neuroleptic properties, presumed to act primarily as an antagonist of dopamine (B1211576) receptors.[1][2][3] Like other drugs in its class, its therapeutic efficacy can be limited by the development of cellular resistance. The underlying genetic mechanisms of this compound resistance are not well understood. Identifying the genes and pathways that contribute to resistance is critical for optimizing its use and developing strategies to overcome it.

This application note details a protocol for a genome-wide, pooled CRISPR/Cas9 loss-of-function screen to systematically identify genes whose knockout confers resistance to this compound.[4][5][6] By transducing a population of cells with a library of single-guide RNAs (sgRNAs) targeting every gene in the genome, we can select for cells that survive and proliferate in the presence of a lethal dose of this compound.[7][8] Subsequent deep sequencing allows for the identification of sgRNAs enriched in the resistant population, thereby pinpointing the genes whose absence promotes cell survival.[9] This powerful, unbiased approach can uncover novel resistance mechanisms and potential targets for combination therapies.

Hypothetical Signaling Pathway of this compound Action

This compound, as a dopamine receptor antagonist, is expected to block the downstream signaling cascades initiated by dopamine. For instance, antagonism of D2-like dopamine receptors, which are coupled to inhibitory G-proteins (Gαi/o), would prevent the inhibition of adenylyl cyclase. This leads to a dysregulation of cyclic AMP (cAMP) levels and downstream effectors like Protein Kinase A (PKA), which can ultimately influence gene expression and cell survival pathways. Resistance could emerge from the loss of genes that are essential for mediating the cytotoxic effects of this pathway disruption.

Aminopromazine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine DRD2 Dopamine Receptor (e.g., DRD2) Dopamine->DRD2 Activates This compound This compound This compound->DRD2 Inhibits G_protein Gαi/o Protein DRD2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Apoptotic Pro-Apoptotic Factors (Hypothetical Resistance Point) PKA->Pro_Apoptotic Activates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Caption: Hypothetical signaling pathway for this compound action and resistance.

Experimental Workflow

The overall workflow for the CRISPR/Cas9 screen involves several key stages, from initial cell preparation and library transduction to drug selection and bioinformatic analysis of the results.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: CRISPR Screen cluster_analysis Phase 3: Analysis & Validation A1 1. Select Cell Line (e.g., Neuroblastoma SH-SY5Y) A2 2. Generate Cas9-Expressing Stable Cell Line A1->A2 A3 3. Determine this compound IC80-90 Concentration A2->A3 B1 4. Transduce Cells with Lentiviral sgRNA Library B2 5. Puromycin Selection for Transduced Cells B1->B2 B3 6. Split Population: - Control (DMSO) - Treatment (this compound) B2->B3 B4 7. Culture for 14-21 Days Until Resistant Colonies Emerge B3->B4 C1 8. Harvest Cells & Extract Genomic DNA C2 9. PCR Amplify sgRNA Cassettes & Perform NGS C1->C2 C3 10. Bioinformatic Analysis (e.g., MAGeCK) to Identify Enriched sgRNAs C2->C3 C4 11. Identify & Validate Candidate Resistance Genes C3->C4

References

Troubleshooting & Optimization

Technical Support Center: Improving Aminopromazine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aminopromazine solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it available?

This compound is a phenothiazine (B1677639) derivative with antispasmodic properties.[1] It is a weakly basic compound and is commercially available in different forms, including the base, hydrochloride salt, and fumarate (B1241708) salt.[2] It is important to know which form you are using, as this will significantly impact its solubility characteristics.

Q2: What are the known solubility properties of this compound?

The solubility of this compound can vary depending on its salt form and the solvent used. The fumarate salt of this compound has published solubility data at 20°C.[3]

Table 1: Solubility of this compound Fumarate
SolventSolubility ( g/100 mL)
Water9.0
Methanol5.0
Ethanol0.5
IsopropanolVery slightly soluble
AcetoneVery slightly soluble
BenzenePractically insoluble
EtherPractically insoluble

Data sourced from DrugFuture.[3]

The pH of a 2% aqueous solution of this compound fumarate is between 5.0 and 7.0.[3] For other forms like this compound hydrochloride, specific aqueous solubility data is less readily available in the search results, but general principles of solubility for weak bases would apply.

Q3: What is the recommended solvent for preparing a concentrated stock solution of this compound?

For preparing concentrated stock solutions of this compound for in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent due to its high solubilizing power for many organic compounds.[4][5]

Q4: My this compound fumarate is not dissolving in water as expected, even though it is reported to be soluble. What could be the issue?

Several factors could contribute to this issue:

  • pH of the water: The reported solubility of 9.0 g/100 mL is for the fumarate salt, which forms a slightly acidic to neutral solution.[3] If the water you are using is alkaline, it could decrease the solubility of this weakly basic compound.

  • Temperature: Solubility is temperature-dependent. The reported data is at 20°C.[3] If your solvent is colder, solubility may be reduced.

  • Purity and form of the compound: Ensure you are using the fumarate salt and that the compound is of high purity.

  • Rate of dissolution: The compound may be slow to dissolve. Gentle warming (to 37°C) and sonication can help accelerate dissolution.[4][5]

Q5: Can I use heat to dissolve this compound?

Gentle warming to 37°C is an acceptable method to aid in the dissolution of this compound, particularly when preparing stock solutions.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. For the fumarate salt, it is noted to be sensitive to light and decomposes at 166-170°C.[3]

Troubleshooting Guide

Problem: this compound precipitates when my DMSO stock solution is added to the aqueous assay buffer or cell culture medium.

This is a common phenomenon known as "solvent shock," where the drug precipitates out of the organic solvent when introduced to an aqueous environment.[4] Below is a decision tree to help troubleshoot this issue.

G start Precipitation observed upon adding DMSO stock to aqueous medium check_dmso Is the final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration in the final solution by lowering stock concentration or adding less volume. check_dmso->reduce_dmso Yes serial_dilution Try serial dilution. Perform an intermediate dilution step in a small volume of pre-warmed medium. check_dmso->serial_dilution No end Precipitation resolved reduce_dmso->end slow_addition Add the stock solution drop-wise to the aqueous medium while gently vortexing or swirling. serial_dilution->slow_addition ph_adjustment Consider adjusting the pH of the aqueous medium to be more acidic (e.g., pH 4-6) to increase solubility. slow_addition->ph_adjustment surfactant For non-cell-based assays, consider adding a low concentration of a surfactant (e.g., 0.01% Tween-20) to the assay buffer. ph_adjustment->surfactant surfactant->end

Caption: Troubleshooting decision tree for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (ensure you have the correct molecular weight for your form)

  • Anhydrous, high-purity DMSO[4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound base: 327.49 g/mol [6])

  • Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If needed, use a sonicator or gentle warming (37°C) to aid dissolution.[4]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution using Serial Dilution

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.

G cluster_0 Preparation Workflow stock Start with 10 mM this compound stock solution in DMSO intermediate Prepare an intermediate dilution (e.g., 200 µM) by adding a small volume of stock to pre-warmed (37°C) complete medium/buffer. stock->intermediate Step 1 final Add the required volume of the intermediate solution to the final volume of assay medium. intermediate->final Step 2 mix Mix gently and visually inspect for any precipitation. final->mix Step 3

Caption: Workflow for preparing this compound working solutions.

Protocol 3: Enhancing this compound Solubility with pH Adjustment

As this compound is a weak base, its solubility in aqueous solutions can be increased by lowering the pH.

Materials:

  • This compound powder

  • Sterile deionized water or buffer

  • Sterile 1 M HCl or other suitable acid

  • pH meter

Procedure:

  • Suspend the weighed this compound powder in the desired volume of water or buffer.

  • While stirring, slowly add small increments of 1 M HCl drop-wise.

  • Monitor the pH continuously with a calibrated pH meter.

  • Continue adding acid until the this compound is fully dissolved. The target pH will likely be in the acidic range (e.g., 4-6).

  • Record the final pH of the solution.

  • If necessary for your experiment, you can then adjust the pH back towards your target, but be aware that the compound may precipitate if the pH is raised too high.

G cluster_1 Effect of pH on this compound Solubility cluster_this compound This compound (A) low_ph Low pH (Acidic) [H+] is high ionized Ionized Form (AH+) (Protonated) More Water Soluble low_ph->ionized Favors high_ph High pH (Basic) [H+] is low unionized Unionized Form (A) (Free Base) Less Water Soluble high_ph->unionized Favors

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: Reducing Aminopromazine-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to aminopromazine-induced cytotoxicity in in vitro experiments.

Disclaimer on this compound Data

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it is essential to first rule out experimental artifacts.[1]

  • Verify Drug Concentration: Double-check all calculations for your this compound stock solution and dilutions.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is below the toxic threshold for your specific cell line (typically <0.1% for DMSO).[2] Run a vehicle-only control to confirm that the solvent is not contributing to cell death.

  • Check Compound Stability: this compound, like other phenothiazines, can be sensitive to light and may degrade over time in culture media. Prepare fresh dilutions for each experiment from a stable stock solution.

  • Assay Interference: Some compounds can interfere with the readouts of cytotoxicity assays. For example, a colored compound might affect absorbance readings in an MTT assay. Run a "compound only" control (no cells) to check for such interference.

Q2: How can I determine if this compound is causing cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects in my cell line?

A2: To distinguish between cytotoxicity and cytostaticity, you need to assess both cell viability and cell number over time.

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number compared to untreated controls.

  • Cytostatic Effect: The total number of cells will plateau, but the percentage of viable cells will remain high.

You can perform a time-course experiment and use a combination of a viability assay (like Trypan Blue exclusion) and a proliferation assay (like cell counting with a hemocytometer or an automated cell counter).

Q3: What are the likely molecular mechanisms behind this compound-induced cytotoxicity?

A3: Based on studies of related phenothiazines like chlorpromazine (B137089), the primary mechanisms of cytotoxicity are likely to involve:

  • Mitochondrial Dysfunction: Phenothiazines can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and a loss of mitochondrial membrane potential. This can trigger the intrinsic pathway of apoptosis.[2]

  • Oxidative Stress: These compounds can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[2] This is often accompanied by a depletion of endogenous antioxidants like glutathione (B108866) (GSH).

  • Induction of Apoptosis: The combination of mitochondrial dysfunction and oxidative stress can activate apoptotic signaling cascades, leading to programmed cell death. This may involve the release of cytochrome c from the mitochondria and the activation of caspases.[2]

Q4: Are there any strategies to reduce this compound-induced cytotoxicity without affecting its primary mechanism of action in my experiment?

A4: Yes, several strategies can be employed to mitigate off-target cytotoxicity:

  • Co-treatment with Antioxidants: Given that oxidative stress is a likely mechanism of toxicity, co-treatment with an antioxidant may be effective. N-acetylcysteine (NAC), a precursor to glutathione, or Vitamin E are commonly used antioxidants in cell culture. It is crucial to perform dose-response experiments to find an effective and non-toxic concentration of the antioxidant.

  • Optimize Concentration and Incubation Time: Perform a thorough dose-response and time-course experiment to identify the lowest effective concentration of this compound and the shortest incubation time that still yields the desired experimental outcome.

  • Cell Line Selection: Different cell lines can have varying sensitivities to a compound.[3] If your experimental design allows, consider using a cell line that is less sensitive to the cytotoxic effects of this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent results between experiments 1. Variation in cell passage number or seeding density.2. Inconsistent incubation times.3. Degradation of this compound stock solution.1. Use cells within a consistent passage number range and standardize seeding density.2. Ensure precise and consistent incubation periods.3. Prepare fresh this compound dilutions for each experiment and store stock solutions appropriately.
High background cytotoxicity in control wells 1. Sub-optimal health of the cell culture.2. High concentration of the vehicle (e.g., DMSO).3. Contamination of the culture.1. Ensure cells are healthy and growing exponentially before seeding for an experiment.2. Keep the final vehicle concentration low (e.g., <0.1% for DMSO) and include a vehicle-only control.3. Regularly check for signs of bacterial or fungal contamination.
No cytotoxicity observed even at high concentrations 1. The cell line is resistant to this compound.2. Insufficient incubation time.3. The chosen cytotoxicity assay is not sensitive to the mode of cell death.1. Consider using a different, more sensitive cell line if appropriate for your research question.2. Increase the incubation time (e.g., 48 or 72 hours).3. Try an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release vs. metabolic activity).

Data Presentation

Table 1: Cytotoxicity of Chlorpromazine in Different Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
Balb/c 3T3Mouse Embryo FibroblastAlamar BlueNot Specified~20
Caco-2Human Colorectal AdenocarcinomaAlamar BlueNot Specified~40
HepaRGHuman HepatomaAlamar BlueNot Specified~35
NeuroblastomaHuman NeuroblastomaNot SpecifiedNot Specified>10, <100

Data for Balb/c 3T3, Caco-2, and HepaRG are adapted from studies on chlorpromazine biokinetics and cytotoxicity.[3] The neuroblastoma data indicates a biphasic effect, with toxicity observed at concentrations between 10⁻⁴ and 10⁻³ M (100-1000 µM).[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to generate a range of concentrations to be tested.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Assessing Oxidative Stress using Dichlorodihydrofluorescein Diacetate (DCFDA)

This protocol measures the intracellular generation of reactive oxygen species (ROS).

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at the desired concentrations for the appropriate time. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters Cell ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC_Inhibition->MMP_Loss Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->ROS_Production Inhibit G Start Start Dose_Response 1. Perform Dose-Response (MTT/LDH Assay) Start->Dose_Response Determine_IC50 2. Determine IC50 Dose_Response->Determine_IC50 Mechanism_Investigation Investigate Mechanism? Determine_IC50->Mechanism_Investigation ROS_Assay 3a. Measure ROS (DCFDA Assay) Mechanism_Investigation->ROS_Assay Yes Mitigation_Strategy Mitigate Cytotoxicity? Mechanism_Investigation->Mitigation_Strategy No MMP_Assay 3b. Measure ΔΨm (JC-1/TMRM Assay) ROS_Assay->MMP_Assay MMP_Assay->Mitigation_Strategy Antioxidant_Treatment 4. Co-treat with Antioxidant (e.g., NAC) Mitigation_Strategy->Antioxidant_Treatment Yes End End Mitigation_Strategy->End No Reassess_Viability 5. Re-assess Cell Viability Antioxidant_Treatment->Reassess_Viability Reassess_Viability->End

References

Overcoming poor bioavailability of Aminopromazine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminopromazine Bioavailability

Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and frequently asked questions to address challenges related to its in vivo bioavailability.

Disclaimer: Specific pharmacokinetic data for this compound is limited in publicly available literature. Much of the guidance provided is extrapolated from data on structurally related phenothiazine (B1677639) compounds like promazine (B1679182) and chlorpromazine (B137089), which are known to exhibit poor oral bioavailability due to extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor oral bioavailability in phenothiazines like this compound?

A1: The primary cause is extensive first-pass metabolism . After oral administration, the drug is absorbed from the gastrointestinal tract and travels via the portal vein directly to the liver before entering systemic circulation[1][2]. The liver contains a high concentration of cytochrome P450 (CYP450) enzymes that metabolize the drug, significantly reducing the amount of active compound that reaches the rest of the body[1][2]. For related phenothiazines, this effect is substantial, leading to low absolute bioavailability percentages[3].

Q2: Which specific CYP450 enzymes are involved in metabolizing phenothiazines?

A2: Studies on phenothiazines such as promazine, chlorpromazine, and thioridazine (B1682328) have identified several key CYP450 isoenzymes. The main enzymes responsible for metabolism (including N-demethylation and sulfoxidation) are CYP1A2, CYP3A4, and CYP2D6 [4][5][6]. The exact contribution of each enzyme can vary between different phenothiazine derivatives and species[4]. For example, in human liver microsomes, CYP1A2 is the primary enzyme for chlorpromazine N-demethylation and a major contributor to its 5-sulfoxidation[6].

Q3: What formulation strategies can be employed to improve the bioavailability of this compound?

A3: Several innovative formulation strategies can help overcome poor solubility and bypass first-pass metabolism:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and promote absorption through the lymphatic system, which bypasses the portal vein and reduces first-pass metabolism in the liver[7].

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles increases the drug's surface area, which can enhance its dissolution rate and absorption[7][8]. Nanocarriers can also be designed for targeted delivery[8].

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, often stabilized by a polymer, can significantly improve its solubility and dissolution rate[7][9].

  • Prodrugs: Modifying the this compound molecule to create a prodrug can improve its absorption characteristics. The prodrug is then converted to the active form in the body, potentially after bypassing the liver[1].

Q4: Can co-administration of other compounds improve this compound's bioavailability?

A4: Yes, co-administration with inhibitors of the relevant CYP450 enzymes (CYP1A2, CYP3A4, CYP2D6) can decrease the rate of first-pass metabolism and increase systemic exposure. However, this approach must be carefully managed to avoid potential drug-drug interactions and toxicity[2][6]. Identifying specific and safe inhibitors is a critical step in this strategy.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps
Low and variable plasma concentrations after oral dosing. 1. Extensive and variable first-pass metabolism.[2] 2. Poor aqueous solubility of the free base form. 3. Degradation in the GI tract.1. Switch to an alternative route of administration (e.g., intravenous, intraperitoneal) to establish a baseline pharmacokinetic profile without first-pass effects.[2] 2. Use a salt form (e.g., this compound Fumarate) which has higher aqueous solubility.[10] 3. Formulate the drug using one of the strategies mentioned in FAQ Q3 (e.g., LBDDS, nanoparticles).
High dose required to see a therapeutic effect. Systemic bioavailability is very low, requiring a high initial dose to achieve therapeutic plasma concentrations.[2]1. Quantify absolute bioavailability by comparing the Area Under the Curve (AUC) from oral administration with the AUC from IV administration. 2. Investigate metabolism: Co-administer with known CYP450 inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, fluvoxamine (B1237835) for CYP1A2) in an animal model to see if bioavailability increases. 3. Consider depot injections if sustained release and avoidance of first-pass metabolism are desired.[11]
Inconsistent results in in vitro Caco-2 permeability assays. 1. Low aqueous solubility leading to poor dissolution in the assay medium. 2. Potential for efflux by transporters like P-glycoprotein (P-gp).1. Improve solubility in the assay medium: Use solubilizing excipients like Tween 80 or prepare the drug in a formulation (e.g., SEDDS pre-concentrate). 2. Test for P-gp efflux: Run the permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability with the inhibitor suggests efflux is a factor.

Quantitative Data Summary

While specific data for this compound is scarce, the following table summarizes bioavailability data for other phenothiazines, illustrating the common challenge within this drug class.

DrugSpeciesOral Bioavailability (%)Key Findings
Chlorpromazine Human10.5% - 24.7%Significant first-pass metabolism is the primary reason for low bioavailability.[3]
Promazine Human7.8% - 24.9%Pharmacokinetically very similar to chlorpromazine, with extensive pre-systemic clearance.[3]
Acepromazine (B1664959) Dog~20%The sedative effect after oral administration was observed, but bioavailability was low.[12]
Acepromazine Horse55.1%Bioavailability was higher in horses compared to dogs, but still showed significant first-pass effect.[13]
Levomepromazine (B1675116) RatNot specified, but metabolite levels were much higher after oral vs. intra-arterial doses, indicating significant first-pass metabolism.N-monodesmethyl metabolite levels were 179% of the parent drug after oral dosing, versus only 15% after intra-arterial dosing, confirming extensive first-pass effect.[14]

Experimental Protocols & Visualizations

Protocol 1: In Vitro Screening of CYP450 Metabolism

This protocol outlines a method to identify which CYP450 enzymes are responsible for this compound metabolism, adapted from studies on related compounds[4][6].

Objective: To determine the contribution of major human CYP450 isoenzymes to the metabolism of this compound.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • Recombinant human CYP enzymes (e.g., Supersomes™ for CYP1A2, 2D6, 3A4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Specific CYP450 inhibitors (e.g., α-naphthoflavone for CYP1A2, quinidine (B1679956) for CYP2D6, ketoconazole for CYP3A4)

  • Acetonitrile (for quenching reaction)

  • LC-MS/MS for metabolite analysis

Methodology:

  • Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes. Each tube will contain potassium phosphate buffer, human liver microsomes or a specific recombinant CYP enzyme, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (e.g., at a final concentration of 10 µM) to start the reaction. For inhibitor studies, add the specific inhibitor before adding this compound.

  • Incubation: Incubate at 37°C for a predetermined linear time (e.g., 10-30 minutes, determined in preliminary experiments).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent drug (this compound) and the formation of its primary metabolites.

  • Data Interpretation: Compare the rate of metabolism in the presence and absence of specific inhibitors, or across different recombinant enzymes, to determine the relative contribution of each CYP isoenzyme.

Diagrams

The following diagram illustrates the primary metabolic pathways for phenothiazine drugs, which leads to their significant first-pass effect.

G cluster_gut GI Tract / Gut Wall cluster_liver Liver (First-Pass Metabolism) cluster_circ Systemic Circulation Oral Oral Administration of this compound Abs Absorption Oral->Abs Dissolution Portal Portal Vein Abs->Portal Metabolism Metabolism Portal->Metabolism CYP1A2 CYP1A2 Metabolism->CYP1A2 Primary Pathway CYP3A4 CYP3A4 Metabolism->CYP3A4 CYP2D6 CYP2D6 Metabolism->CYP2D6 Systemic <10-30% Active Drug Reaches Circulation Metabolism->Systemic Reduced Bioavailability Metabolites Inactive Metabolites (e.g., Sulfoxides, N-demethylated) Metabolism->Metabolites Extensive Conversion Excretion Excretion Systemic->Excretion Metabolites->Excretion

Caption: First-pass metabolism of this compound after oral administration.

This workflow provides a logical sequence of steps for a research program aimed at overcoming the poor bioavailability of this compound.

G cluster_strategies Formulation Development Start Start: Poor In Vivo Efficacy Observed Step1 Characterize Baseline PK: IV vs. Oral Dosing Start->Step1 Step2 Calculate Absolute Bioavailability (F%) Step1->Step2 Decision1 Is F% < 30%? Step2->Decision1 Step3a Identify Cause: Metabolism vs. Solubility Decision1->Step3a Yes Step3b Optimize Dose or Route (Project Ends) Decision1->Step3b No Strat1 Lipid-Based Systems (SEDDS) Step3a->Strat1 Strat2 Nanoparticle Formulations Step3a->Strat2 Strat3 Amorphous Solid Dispersions Step3a->Strat3 Step4 In Vivo Testing of New Formulations Strat1->Step4 Strat2->Step4 Strat3->Step4 End End: Achieve Target Plasma Exposure Step4->End

Caption: Experimental workflow for enhancing this compound bioavailability.

References

Technical Support Center: Troubleshooting Aminopromazine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with aminopromazine in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color (e.g., turned yellow or developed opalescence). What is the likely cause?

A change in the color or clarity of your this compound solution is often an indicator of chemical degradation. Like other phenothiazine (B1677639) derivatives, this compound is susceptible to oxidation and photodegradation.[1][2] The formation of colored degradation products, such as sulfoxides, is a common outcome of these processes.[3][4] Opalescence may occur due to the formation of less soluble degradation products like N-oxides or nor-derivatives.[1][3][4]

Q2: What are the primary factors that can cause my this compound solution to degrade?

Several environmental and chemical factors can contribute to the degradation of this compound in solution. These include:

  • Exposure to Light: Phenothiazines are notoriously sensitive to light (photosensitive), which can lead to photodegradation.[1][5][6][7]

  • Presence of Oxygen: Atmospheric oxygen can readily oxidize the sulfur atom in the phenothiazine ring, a primary degradation pathway.[1][8]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including degradation processes.[8][9][10][11]

  • pH of the Solution: The stability of phenothiazine derivatives is often pH-dependent.[2][9][12] Extreme pH values (either highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.[13][14] A 2% aqueous solution of this compound typically has a pH between 5.0 and 7.0.[5]

  • Presence of Metal Ions: Metal ions, such as copper(II) and iron(III), can catalyze the oxidative degradation of phenothiazines.[12]

Q3: How can I prevent or minimize the degradation of my this compound solution?

To maintain the stability of your this compound solution, consider the following preventative measures:

  • Protect from Light: Always store this compound solutions in amber-colored vials or other light-blocking containers.[1][6][10]

  • Minimize Oxygen Exposure: To prevent oxidation, consider purging the headspace of your storage container with an inert gas like nitrogen or argon.[6] The use of antioxidants, such as ascorbic acid, may also be beneficial in some formulations.[1][15][16]

  • Control Storage Temperature: Store solutions at controlled, cool temperatures, such as in a refrigerator (2-8°C) for short-term storage or frozen (-20°C to -80°C) for long-term storage.[1][6]

  • Optimize pH: If your experimental conditions allow, maintain the pH of the solution within a range known to be optimal for phenothiazine stability, which is often in the acidic range.[2]

  • Use High-Purity Solvents and Reagents: The presence of impurities can sometimes accelerate degradation.[8]

  • Choose Appropriate Containers: Use tightly sealed, inert containers to prevent contamination and solvent evaporation.[6]

Q4: What are the expected degradation products of this compound?

Based on studies of structurally similar phenothiazines like chlorpromazine (B137089) and promazine, the primary degradation products of this compound are expected to be:

  • This compound S-sulfoxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring.[1][3]

  • This compound N-oxide: Resulting from the oxidation of the tertiary amine in the side chain.[1][3]

  • Nor-aminopromazine derivatives: Formed through the demethylation of the side chain.[1][3]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving instability issues with your this compound solutions.

Summary of Factors Affecting Phenothiazine Derivative Stability

The following table summarizes the key factors that can influence the stability of phenothiazine derivatives like this compound in solution.

FactorEffect on StabilityMitigation Strategies
Light (UV and Visible) Promotes photodegradation, leading to the formation of various degradation products.[1][2]Store solutions in amber vials or protect from light with opaque materials (e.g., aluminum foil).[1][6][10]
Oxygen (Air) Causes oxidation, primarily at the sulfur atom (forming sulfoxides) and tertiary amines (forming N-oxides).[1][2]Purge solutions with an inert gas (e.g., nitrogen, argon). Use tightly sealed containers. Consider adding antioxidants.[1][6]
Temperature Increased temperature accelerates the rate of all degradation reactions.[8][10][11]Store solutions at controlled cool temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term).[1][6]
pH Stability is pH-dependent; extremes in pH can catalyze hydrolysis and other degradation pathways.[2][9][12]Buffer solutions to the optimal pH range for stability, which is often slightly acidic for phenothiazines.[2]
Metal Ions (e.g., Cu²⁺, Fe³⁺) Can catalyze oxidative degradation.[12]Use high-purity solvents and glassware. Consider the use of chelating agents if metal ion contamination is suspected.[8]
Solvent The type of solvent can influence stability. Aqueous solutions are often more prone to hydrolysis and microbial growth.[10][17]Select appropriate, high-purity solvents. For aqueous solutions, ensure sterility if necessary.
Logical Troubleshooting Workflow

If you are experiencing issues with this compound instability, use the following decision tree to help diagnose the potential cause.

troubleshooting_workflow start Start: this compound Solution is Unstable q_color Is there a color change or precipitation? start->q_color a_color_yes Likely Oxidation/Degradation Product Formation q_color->a_color_yes Yes q_light Was the solution protected from light? q_color->q_light No a_color_yes->q_light a_light_no Potential Photodegradation. Implement light protection measures. q_light->a_light_no No q_oxygen Were measures taken to limit oxygen exposure? q_light->q_oxygen Yes end_node Implement corrective actions and monitor stability. a_light_no->end_node a_oxygen_no Potential Oxidation. Consider using inert gas and/or antioxidants. q_oxygen->a_oxygen_no No q_temp Was the solution stored at the correct temperature? q_oxygen->q_temp Yes a_oxygen_no->end_node a_temp_no Potential Thermal Degradation. Ensure proper temperature control. q_temp->a_temp_no No q_ph Is the solution pH within the optimal range? q_temp->q_ph Yes a_temp_no->end_node a_ph_no Potential pH-mediated Degradation. Adjust and buffer pH if possible. q_ph->a_ph_no No q_ph->end_node Yes a_ph_no->end_node

Caption: Troubleshooting decision tree for this compound instability.

Experimental Protocols & Visualizations

General Degradation Pathway of Phenothiazines

The following diagram illustrates the common oxidative degradation pathways for the phenothiazine core structure, which is applicable to this compound.

degradation_pathway phenothiazine Phenothiazine Derivative (e.g., this compound) sulfoxide S-Sulfoxide Derivative phenothiazine->sulfoxide Oxidation (at Sulfur) n_oxide N-Oxide Derivative phenothiazine->n_oxide Oxidation (at Nitrogen) nor_derivative Nor-Derivative phenothiazine->nor_derivative N-Demethylation

Caption: General oxidative degradation pathways for phenothiazines.

Protocol: Stability-Indicating HPLC Method for Phenothiazine Derivatives

This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted to assess the stability of this compound and quantify its degradation products. This method is based on established procedures for similar compounds like alimemazine.[13][18]

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of a phenothiazine derivative and its degradation products in solution.

2. Materials and Reagents:

  • Reference standard of the phenothiazine derivative (e.g., this compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Potassium dihydrogen orthophosphate (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • High-purity water

  • Forced degradation reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][18]

  • Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 75:25 (v/v).[13]

  • Flow Rate: 1.0 mL/min[13][18]

  • Detection: UV detector set at an appropriate wavelength (e.g., 257 nm for alimemazine)[13][18]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[13]

  • Sample Solution: Dilute the experimental this compound solution with the mobile phase to a concentration within the calibration range.

5. Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., 60°C for 48 hours).[1] Neutralize before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat.[1] Neutralize before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat the solid drug or a solution at an elevated temperature.

  • Photodegradation: Expose a solution to UV light according to ICH Q1B guidelines.[7]

  • Analyze all stressed samples by HPLC to ensure that degradation product peaks are well-resolved from the parent drug peak.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Quantify the amount of this compound in the samples using the calibration curve. The appearance of new peaks with different retention times indicates the formation of degradation products.

Experimental Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a comprehensive stability study of a compound like this compound in solution.

stability_study_workflow start Define Study Objectives (e.g., shelf-life, storage conditions) method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) method_dev->forced_deg method_val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) forced_deg->method_val sample_prep Prepare this compound Solutions under Various Conditions (pH, conc., etc.) method_val->sample_prep storage Store Samples under Controlled Conditions (Temp., Humidity, Light) sample_prep->storage sampling Withdraw Samples at Pre-defined Time Points storage->sampling analysis Analyze Samples using Validated Method sampling->analysis data_eval Evaluate Data (Calculate degradation rates, identify products) analysis->data_eval report Report Findings and Establish Stability Profile data_eval->report

Caption: Experimental workflow for a typical stability study.

References

Optimizing Aminopromazine concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to provide information on optimizing the concentration of aminopromazine. The use and administration of pharmaceutical compounds require strict adherence to established medical guidelines and protocols. It is crucial to consult with qualified healthcare professionals and refer to official pharmacological resources for accurate and safe information regarding medication dosage and application.

The development and optimization of drug concentrations are complex processes that involve rigorous clinical trials and are subject to regulatory approval. Therefore, any information on this topic must be sourced from and guided by verified medical and scientific experts.

For any questions regarding the therapeutic use of this compound or any other medication, please consult a physician or a licensed pharmacist. They can provide you with the necessary information based on the latest medical research and your specific needs.

Technical Support Center: Preventing Aminopromazine Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Aminopromazine precipitation in experimental media. This compound, a phenothiazine (B1677639) derivative, is inherently hydrophobic, which can lead to solubility issues in aqueous-based media.[1][2] This guide offers practical solutions and detailed protocols to ensure the successful use of this compound in your research.

Troubleshooting Guide: this compound Precipitation

Compound precipitation can compromise experimental results by reducing the effective concentration and introducing artifacts.[3] The following table outlines common observations, their potential causes, and recommended solutions.

ObservationPotential Cause(s)Recommended Solution(s)
Immediate, visible precipitate upon addition to media Solvent Shock: Rapid dilution of a concentrated Dimethyl Sulfoxide (B87167) (DMSO) stock into the aqueous medium causes the compound to crash out of solution.[2]• Add the DMSO stock solution drop-wise into the vortexing or swirling culture medium for rapid dispersion.[4]• Pre-warm the medium to 37°C before adding the compound.[4]• Perform a serial dilution: first, dilute the stock in a small volume of medium before adding it to the bulk culture.[2][5]
Concentration Exceeds Solubility: The final concentration of this compound is above its maximum solubility limit in the specific medium used.[2]• Lower the final working concentration of this compound if the experimental design permits.• Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Protocol 2).
Media becomes cloudy or hazy over time in the incubator pH Shift: Cellular metabolism can produce acidic waste products, lowering the medium's pH and affecting the solubility of pH-sensitive compounds like phenothiazines.[2][3][6]• Ensure the medium is adequately buffered for the incubator's CO₂ concentration; consider using HEPES buffer for additional stability.[3]• Change the media more frequently to prevent the accumulation of acidic byproducts.
Temperature-Dependent Solubility: The compound may be less stable and prone to precipitation at incubator temperatures (e.g., 37°C) over extended periods.[3]• Prepare fresh dilutions for each experiment and add the compound to the media immediately before use.[7]• Visually inspect the medium for any signs of precipitation before adding it to cells.[4]
Interaction with Media Components: Salts (e.g., phosphates, calcium), proteins from serum, and other molecules can interact with this compound, reducing its solubility.[2]• If using serum, add the this compound stock to the complete, serum-containing medium, as serum proteins can sometimes help stabilize hydrophobic compounds.[2]• If precipitation persists, consider evaluating solubility in a simpler buffered solution (e.g., PBS) to identify problematic media components.[3]
Precipitate observed in stock solution after thawing Poor Solubility at Low Temperatures / Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to fall out of the stock solution.[3]• Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]• Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure any precipitate is redissolved.[3]
Water Absorption by DMSO: DMSO is hygroscopic and can absorb water over time, which reduces the solubility of hydrophobic compounds.• Use high-purity, anhydrous DMSO for preparing stock solutions.[2]• Store DMSO stock solutions with desiccant and ensure vials are tightly sealed.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for troubleshooting solubility issues.

PropertyValue / DescriptionReference(s)
Molecular Formula C₁₉H₂₅N₃S[1][8]
Molecular Weight 327.49 g/mol [1][8]
LogP 3.846[1]
General Solubility As a phenothiazine, it has low aqueous solubility.[1][9] Solubility is improved in organic solvents like DMSO, Ethanol, and DMF.[1] The hydrochloride salt form generally exhibits higher aqueous solubility.[10][11]
pH Sensitivity The solubility of phenothiazine derivatives is highly dependent on pH.[2][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons this compound precipitates in experimental media? A1: this compound precipitation is typically caused by several factors related to its physicochemical properties. These include its inherently low solubility in aqueous solutions (hydrophobicity), "solvent shock" when a concentrated organic stock solution is rapidly diluted in media, using a final concentration that exceeds its solubility limit, and its sensitivity to the pH of the medium.[2][13] Interactions with media components like salts and proteins can also contribute to precipitation.

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other poorly water-soluble compounds for in vitro studies.[1][4] It is critical to use high-purity, anhydrous DMSO to prevent the introduction of water, which can decrease solubility.[2]

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[4] While some cell lines can tolerate up to 0.5%, this can vary, and it is crucial to run a vehicle control experiment to assess the effect of the solvent on your specific cells.[4]

Q4: How can I determine the maximum soluble concentration of this compound in my specific media? A4: You should perform a simple solubility test by preparing a series of dilutions of your this compound stock solution in your specific experimental medium. Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) and visually inspect for precipitation at different time points.[3] The highest concentration that remains clear is your working maximum soluble concentration (see Protocol 2 for a detailed method).

Q5: Can I dissolve this compound directly in the culture medium? A5: Direct dissolution in an aqueous medium is not recommended due to this compound's poor water solubility.[4] This will likely result in incomplete dissolution and immediate precipitation. A concentrated stock solution in an appropriate organic solvent like DMSO is necessary.

Q6: Are there any advanced formulation strategies to improve solubility? A6: Yes, for poorly soluble drugs, several advanced strategies can be employed, although they require more extensive formulation development. These include the use of co-solvents (like PEG400), complexation with cyclodextrins to enhance solubility, and the creation of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][14][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound powder (MW: 327.49 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Volume (µL) = (0.001 g / (327.49 g/mol * 0.010 mol/L)) * 1,000,000 = 305.35 µL

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[2]

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[3]

  • Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months when stored properly.[7]

Protocol 2: Determining the Maximum Soluble Concentration in Media

Objective: To empirically determine the highest concentration of this compound that remains in solution in a specific experimental medium under culture conditions.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Your specific cell culture medium (complete, with serum/supplements), pre-warmed to 37°C

  • Sterile tubes or a multi-well plate

Procedure:

  • Prepare a series of dilutions of this compound in your pre-warmed medium. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

    • Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%) across all dilutions.

    • Add the stock solution to the medium slowly while swirling.

  • Include a "vehicle control" tube containing only the medium and the equivalent volume of DMSO.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).[3]

  • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) against a dark background at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[3] A microscope can be used to detect fine precipitates.

  • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration you should use for your experiments.

Workflow and Logic Diagram

G start Prepare this compound Stock in Anhydrous DMSO prewarm Pre-warm experimental media to 37°C start->prewarm add_drug Add stock solution to media drop-wise while vortexing prewarm->add_drug check_precip Precipitation Observed? add_drug->check_precip proceed Proceed with Experiment check_precip->proceed No troubleshoot Troubleshoot Cause check_precip->troubleshoot Yes check_conc Is final concentration > max solubility? troubleshoot->check_conc check_dmso Is final DMSO conc. > 0.5%? check_conc->check_dmso No sol_conc Lower final concentration or perform solubility test (Protocol 2) check_conc->sol_conc Yes check_media Is media pH stable? Any component interactions? check_dmso->check_media No sol_dmso Reduce stock concentration to lower final DMSO volume check_dmso->sol_dmso Yes check_media->add_drug No, re-evaluate dilution method sol_media Use buffered media (HEPES) or test in simpler buffer check_media->sol_media Yes sol_conc->add_drug sol_dmso->add_drug sol_media->add_drug

Caption: Troubleshooting workflow for preventing this compound precipitation.

References

Addressing off-target effects of Aminopromazine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the off-target effects of Aminopromazine in experimental settings. Due to the limited publicly available data on this compound, this guide leverages data from related phenothiazine (B1677639) compounds, such as chlorpromazine, to infer potential off-target activities and provide mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a member of the phenothiazine class of compounds. The primary therapeutic mechanism of action for phenothiazines is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] This blockade is responsible for its antipsychotic effects.[2]

Q2: What are the expected off-target effects of this compound?

As a phenothiazine, this compound is likely to interact with a range of other neurotransmitter receptors. This "polypharmacology" can lead to off-target effects.[3] The most common off-target receptor families for phenothiazines include:

  • Muscarinic Acetylcholine Receptors (M1-M5): Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[1][4]

  • Histamine H1 Receptors: Antagonism of H1 receptors is associated with sedative effects and potential weight gain.[1][5]

  • Alpha-Adrenergic Receptors (α1): Blockade of α1-adrenergic receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[1][6]

  • Serotonin (B10506) (5-HT) Receptors: Phenothiazines can also bind to various serotonin receptors, such as 5-HT2A and 5-HT2C, which can modulate their overall pharmacological profile.[2][6]

Q3: How can I differentiate between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of the following strategies is recommended:

  • Use of Selective Antagonists: Co-incubate your experimental system with a selective antagonist for a suspected off-target receptor. If the observed effect is diminished or abolished, it suggests the involvement of that off-target receptor.

  • Cell Lines with Specific Receptor Knockouts: Utilize genetically modified cell lines that lack the expression of a suspected off-target receptor.

  • Functional Assays: Employ functional assays that measure the downstream signaling of specific receptors (e.g., cAMP assays for Gs/Gi-coupled receptors, calcium flux assays for Gq-coupled receptors).

  • Dose-Response Curves: Generate dose-response curves for this compound. Off-target effects may occur at different concentration ranges than the on-target effects.

Q4: Should I be concerned about active metabolites of this compound?

Yes. Phenothiazines are often metabolized in the liver to various active metabolites.[3] These metabolites can have their own receptor binding profiles and may contribute to the overall observed effects in in vivo and some in vitro systems. When interpreting data, especially from long-term experiments or in systems with metabolic capacity, the potential contribution of metabolites should be considered.

Troubleshooting Guide

Observed Problem Potential Off-Target Cause Troubleshooting Steps & Solutions
Unexpected sedative effect or cell cycle arrest in non-neuronal cells. Histamine H1 Receptor Antagonism 1. Confirm H1 Receptor Expression: Check for H1 receptor expression in your cell line using qPCR or Western blot.2. Use H1 Antagonist Control: Run a parallel experiment with a selective H1 antagonist (e.g., Mepyramine) to see if it phenocopies the effect of this compound.3. Use H1 Agonist Rescue: Attempt to rescue the effect by co-administering an H1 agonist (e.g., Histamine).
Inhibition of smooth muscle contraction or glandular secretion in tissue bath experiments. Muscarinic Receptor Antagonism 1. Use Muscarinic Agonist: Stimulate the tissue with a muscarinic agonist (e.g., Carbachol) in the presence and absence of this compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.2. Employ Selective Antagonists: Use selective muscarinic antagonists (e.g., Atropine) as a positive control for the observed effect.
Unexpected drop in blood pressure in in vivo models or relaxation of vascular smooth muscle in vitro. Alpha-1 Adrenergic Receptor Antagonism 1. Use α1-Adrenergic Agonist: Assess the ability of this compound to inhibit the contractile response to an α1-agonist (e.g., Phenylephrine).2. Control with α1-Blocker: Compare the effects of this compound to a known α1-blocker (e.g., Prazosin).
Results are inconsistent or vary between different cell lines. Differential Receptor Expression 1. Characterize Your Model: Perform receptor expression profiling (e.g., RNA-Seq, qPCR array) on your cell lines to understand their off-target receptor landscape.2. Choose Appropriate Models: Select cell lines with a receptor expression profile that is most relevant to your research question and has minimal expression of potentially confounding off-target receptors.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Phenothiazines

A lower Ki value indicates a higher binding affinity. Data for this compound is limited; therefore, data for Chlorpromazine and other related phenothiazines are presented as a reference.

ReceptorChlorpromazineThioridazineFluphenazineProchlorperazineTrifluoperazine
Dopamine D2 1.01.30.41.11.2
Serotonin 5-HT2A 2.51.55.01310
Histamine H1 0.51.53.07.015
Muscarinic M1 1.91.0100200250
Adrenergic α1A 1.81.03.01.52.0

Note: Ki values are compiled from various sources and can vary depending on experimental conditions. This table is for comparative purposes.

Visualizations

G_Protein_Signaling_Pathways cluster_this compound This compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound D2R Dopamine D2 Receptor (Gi) This compound->D2R Antagonist (High Affinity) H1R Histamine H1 Receptor (Gq) This compound->H1R Antagonist M1R Muscarinic M1 Receptor (Gq) This compound->M1R Antagonist Alpha1R Adrenergic α1 Receptor (Gq) This compound->Alpha1R Antagonist AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib cAMP_dec Decreased cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Therapeutic_Effect Therapeutic Effect (Antipsychotic) PKA_inhib->Therapeutic_Effect PLC_act PLC Activation H1R->PLC_act Ca_inc Increased Ca2+ PLC_act->Ca_inc PLC_act->Ca_inc PLC_act->Ca_inc Sedation Side Effect (Sedation) Ca_inc->Sedation Anticholinergic Side Effect (Anticholinergic) Ca_inc->Anticholinergic Hypotension Side Effect (Hypotension) Ca_inc->Hypotension M1R->PLC_act Alpha1R->PLC_act

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow start Unexpected Experimental Result Observed hypothesize Hypothesize Potential Off-Target Receptor (e.g., H1, M1, α1) start->hypothesize receptor_profile Check Receptor Expression Profile of Experimental System (e.g., qPCR, Western Blot) hypothesize->receptor_profile Is receptor expressed? binding_assay Perform Competitive Radioligand Binding Assay to Confirm Interaction receptor_profile->binding_assay functional_assay Conduct Functional Assay (cAMP, Ca2+ Flux) to Measure Pathway Modulation binding_assay->functional_assay selective_antagonist Use Selective Antagonist as a Control to Block the Off-Target Effect functional_assay->selective_antagonist interpret Interpret Data in Context of On- and Off-Target Effects selective_antagonist->interpret

Caption: Workflow for identifying and validating off-target effects.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

This protocol is used to determine if this compound acts as an antagonist at Gs- or Gi-coupled receptors (e.g., Dopamine D2 receptors are typically Gi-coupled).

Objective: To measure the inhibition of agonist-induced changes in intracellular cyclic AMP (cAMP).

Materials:

  • Cells expressing the target receptor (e.g., CHO or HEK293 cells stably expressing the Dopamine D2 receptor).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • A known agonist for the target receptor.

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Methodology:

  • Cell Culture:

    • One day prior to the assay, seed cells into a 384-well plate at a pre-optimized density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound (and a known antagonist as a control) in assay buffer.

    • Prepare the agonist at a concentration that elicits 80% of its maximal response (EC80).

  • Assay Procedure (for Gi-coupled receptors):

    • Gently wash the cells with assay buffer.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

    • Add a solution containing both the agonist (at EC80) and forskolin (at a final concentration of ~1-10 µM) to stimulate adenylyl cyclase.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the instructions of your chosen assay kit.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of this compound.

    • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

Protocol 2: Intracellular Calcium Flux Assay for Gq-Coupled Receptors

This protocol is used to determine if this compound has antagonist activity at Gq-coupled receptors, such as Histamine H1, Muscarinic M1, or Adrenergic α1 receptors.

Objective: To measure the inhibition of agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the Gq-coupled receptor of interest.

  • Cell culture medium, FBS, and antibiotics.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Cal-520 AM).

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • A known agonist for the target receptor.

  • This compound.

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom 96- or 384-well microplates.

Methodology:

  • Cell Plating:

    • Seed cells into the microplate and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with probenecid if required).

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Add the serial dilutions of this compound (or a known antagonist) to the wells. Incubate for 10-20 minutes.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the agonist (at its EC80 concentration) to the wells.

    • Immediately begin kinetic fluorescence readings for 60-180 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of this compound to determine the IC50 value.

References

Technical Support Center: Minimizing Variability in Aminopromazine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and minimizing variability in animal studies involving aminopromazine.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenothiazine (B1677639) derivative used as an antispasmodic and neuroleptic agent.[1][2] Its primary mechanism of action, like other phenothiazines such as acepromazine, involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3][4] This blockade of dopaminergic transmission leads to sedative and tranquilizing effects.[3] Additionally, it may interact with other receptors, including alpha-adrenergic, histamine (B1213489) H1, and muscarinic cholinergic receptors, contributing to its broader pharmacological profile.[3]

Aminopromazine_MOA cluster_neuron Postsynaptic Neuron D2 Dopamine D2 Receptor Response Cellular Response (e.g., Reduced cAMP) D2->Response Activates APZ This compound APZ->D2 Blocks Dopamine Dopamine Dopamine->D2 Binds Aminopromazine_Metabolism cluster_liver Liver (CYP450 Enzymes) APZ This compound p1 N-Demethylation APZ->p1 p2 Sulfoxidation APZ->p2 p3 Hydroxylation APZ->p3 Met1 N-Desmethyl this compound (Predicted) Excretion Excretion (Urine/Feces) Met1->Excretion Met2 This compound Sulfoxide (Predicted) Met2->Excretion Met3 Hydroxylated Metabolites (Predicted) Met3->Excretion p1->Met1 p2->Met2 p3->Met3 Troubleshooting_Behavior cluster_causes Potential Causes cluster_solutions Solutions Start High Variability in Behavioral Data C1 Inconsistent Drug Administration? Start->C1 C2 Uncontrolled Environment? Start->C2 C3 Intrinsic Animal Factors? Start->C3 S1 Standardize dose, volume, route, and timing. (See Protocol 1) C1->S1 S2 Control for light cycle, noise, odors, and handling. Test at same time of day. C2->S2 S3 Use inbred strain. Use narrow age/weight range. Separate sexes. C3->S3 End Re-run Experiment & Analyze Data S1->End S2->End S3->End

References

Technical Support Center: Refinement of Aminopromazine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of Aminopromazine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the N-alkylation of the phenothiazine (B1677639) core with a suitable aminopropyl side chain. This typically involves the reaction of phenothiazine with a haloalkylamine derivative in the presence of a base.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control include the quality of reagents and solvents, reaction temperature, reaction time, and the stoichiometry of the reactants. The phenothiazine core is susceptible to oxidation, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of sulfoxide (B87167) byproducts[1].

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities may include unreacted phenothiazine, byproducts from side reactions such as the formation of sulfoxides, and residual solvents[1]. Inadequate purification can also lead to the presence of starting materials and reagents.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and other pharmaceuticals[2]. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural confirmation and purity analysis[3].

Experimental Protocols

Synthesis of this compound (10-(2,3-bis(dimethylamino)propyl)phenothiazine)

This protocol describes the N-alkylation of phenothiazine with 3-chloro-N,N,N',N'-tetramethylpropane-1,2-diamine.

Materials and Reagents:

  • Phenothiazine

  • 3-chloro-N,N,N',N'-tetramethylpropane-1,2-diamine

  • Sodium amide (NaNH₂) or Potassium Carbonate (K₂CO₃)

  • Anhydrous toluene (B28343) or xylene

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Deprotonation of Phenothiazine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenothiazine and anhydrous toluene.

  • With stirring, add powdered sodium amide in portions under a nitrogen atmosphere.

  • Heat the mixture to reflux for 2-3 hours to ensure complete formation of the sodium salt of phenothiazine. The reaction mixture will typically change color.

  • N-Alkylation: Cool the mixture to room temperature.

  • Dissolve 3-chloro-N,N,N',N'-tetramethylpropane-1,2-diamine in anhydrous toluene and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound base.

Quantitative Data for Synthesis:

ParameterValue
Reactants
Phenothiazine1.0 molar equivalent
3-chloro-N,N,N',N'-tetramethylpropane-1,2-diamine1.1 - 1.2 molar equivalents
Sodium Amide1.1 - 1.2 molar equivalents
Solvent
Anhydrous Toluene~10 mL per gram of phenothiazine
Reaction Conditions
Deprotonation TemperatureReflux (approx. 110 °C)
Deprotonation Time2 - 3 hours
Alkylation TemperatureReflux (approx. 110 °C)
Alkylation Time8 - 12 hours
Purification of this compound

1. Recrystallization:

  • Solvent Selection: A common solvent for the recrystallization of similar phenothiazine derivatives is isopropanol[1]. Other potential solvent systems include ethanol, or mixtures such as hexane (B92381)/acetone or hexane/ethyl acetate[4]. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.

  • Procedure:

    • Dissolve the crude this compound base in a minimal amount of hot isopropanol.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

2. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel is a common choice for the purification of organic amines[5].

  • Mobile Phase: A mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727) is typically used. To prevent peak tailing of the basic amine product, a small amount of a competing amine, such as triethylamine (B128534) (typically 0.1-1%), can be added to the mobile phase[6].

  • Procedure:

    • Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Purification Parameters:

MethodParameterRecommended Value/System
Recrystallization SolventIsopropanol, Ethanol, or Hexane/Ethyl Acetate
Expected Purity> 98%
Column Chromatography Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate with 0.5% Triethylamine (gradient elution may be necessary)
Expected Purity> 99%

Troubleshooting Guides

Synthesis Issues

Q: My reaction yield is very low. What are the possible causes and how can I improve it?

A: Low yields in phenothiazine synthesis can stem from several factors[1].

  • Reagent Quality: Ensure all reagents, especially the base (sodium amide) and the alkylating agent, are of high purity and anhydrous. Solvents must also be thoroughly dried.

  • Incomplete Deprotonation: The deprotonation of phenothiazine is crucial. Ensure the reaction with sodium amide is complete before adding the alkylating agent. This can be visually monitored by a color change.

  • Reaction Temperature and Time: The N-alkylation step may require prolonged heating. Monitor the reaction progress using TLC to determine the optimal reaction time. Insufficient heating or time will result in an incomplete reaction.

  • Oxidation: The phenothiazine nucleus can be oxidized to the corresponding sulfoxide, especially if the reaction is exposed to air. Maintaining an inert nitrogen or argon atmosphere throughout the synthesis is critical to prevent this side reaction[1].

Q: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

A: A common byproduct is the phenothiazine sulfoxide.

  • Identification: This byproduct can often be identified by its different polarity on a TLC plate and can be characterized using spectroscopic methods like NMR and Mass Spectrometry.

  • Minimization: As mentioned above, rigorously excluding air from the reaction by using an inert atmosphere is the most effective way to prevent the formation of the sulfoxide[1].

Q: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A: A stalled reaction can be due to several factors.

  • Reagent Decomposition: The alkylating agent or the base may have decomposed. Consider adding a fresh portion of the base and/or the alkylating agent.

  • Insufficient Temperature: Ensure the reaction is being heated to the appropriate reflux temperature.

  • Catalyst Poisoning: If any impurities are present in the starting materials, they could be interfering with the reaction. Purifying the starting phenothiazine may be necessary.

Purification Issues

Q: I am having difficulty crystallizing my product. What can I do?

A: Crystallization can be challenging.

  • Solvent System: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and a non-solvent can sometimes induce crystallization. Common choices include ethanol, isopropanol, or mixtures like hexane/ethyl acetate[4].

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes provide nucleation sites for crystal growth.

  • Concentration: Ensure your solution is sufficiently concentrated. If it's too dilute, crystallization may not occur.

Q: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?

A: Streaking of amines on silica gel is a common issue due to the acidic nature of the silica.

  • Add a Base: Incorporating a small amount of a volatile amine like triethylamine (0.1-1%) into your mobile phase can neutralize the acidic sites on the silica gel and lead to much better peak shapes[6].

  • Alternative Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina (B75360) (basic or neutral), which is less acidic than silica gel.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Phenothiazine Phenothiazine Reaction N-Alkylation Reaction Phenothiazine->Reaction Alkylating_Agent 3-chloro-N,N,N',N'- tetramethylpropane- 1,2-diamine Alkylating_Agent->Reaction Base Sodium Amide Base->Reaction Solvent_Synth Anhydrous Toluene Solvent_Synth->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization (e.g., Isopropanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc/Et3N) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_Product->Analysis Final_Product Characterized this compound Analysis->Final_Product Troubleshooting_Low_Yield Start Low Reaction Yield Observed Check_Reagents Check Reagent & Solvent Quality (Purity, Anhydrous?) Start->Check_Reagents Check_Atmosphere Verify Inert Atmosphere (Nitrogen/Argon Purge) Check_Reagents->Check_Atmosphere Reagents OK Purify_Starting_Material Purify Starting Phenothiazine Check_Reagents->Purify_Starting_Material Impurities Present Check_Conditions Review Reaction Conditions (Temperature, Time) Check_Atmosphere->Check_Conditions Atmosphere OK Solution Improved Yield Check_Atmosphere->Solution Oxidation Detected Incomplete_Deprotonation Incomplete Deprotonation? Check_Conditions->Incomplete_Deprotonation Conditions OK Optimize_Conditions Optimize Reaction Time/Temp (Monitor by TLC) Check_Conditions->Optimize_Conditions Sub-optimal Add_Reagents Consider Adding More Base/ Alkylating Agent Incomplete_Deprotonation->Add_Reagents Yes Incomplete_Deprotonation->Solution No, Deprotonation Complete Optimize_Conditions->Solution Add_Reagents->Solution Purify_Starting_Material->Solution

References

Managing paradoxical excitement with Aminopromazine in canines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for investigational purposes only. Aminopromazine is not approved for veterinary use in canines, and the information provided here is based on general pharmacological principles of phenothiazines due to a lack of specific data on this compound in this species. This guide should not be interpreted as a recommendation for clinical use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in canine models?

This compound is a phenothiazine (B1677639) derivative. Phenothiazines are known to act as dopamine (B1211576) receptor antagonists in the central nervous system.[1][2] In animal studies, the expected effects are typically sedation, reduced anxiety, and antiemetic properties.[3] These effects are achieved by blocking dopamine receptors, which leads to a decrease in spontaneous motor activity and a calming effect.[2][4]

Q2: What is paradoxical excitement and why might it occur with this compound in canines?

Paradoxical excitement is an unexpected reaction to a sedative or tranquilizer, where the animal becomes agitated, hyperactive, or even aggressive instead of calm.[1][5][6] While the exact mechanism is not always fully understood, it can be associated with a "disinhibition" effect, where the drug suppresses higher cortical functions that normally control behavior, leading to the expression of underlying anxiety or excitement.[7] This phenomenon has been observed with other phenothiazines and sedatives in canines.[4][8]

Q3: What factors can influence the behavioral outcomes of this compound administration in canines?

Several factors can impact the effects of this compound in canine studies:

  • Dose: The effects of phenothiazines are dose-dependent.[1][9] Higher doses may lead to excessive sedation, while very low doses might not produce the desired effect or could potentially contribute to paradoxical reactions.

  • Animal's Baseline State: The pre-existing anxiety or stress level of the animal can significantly influence the drug's effect.[10] Proper acclimatization to the experimental environment is crucial.

  • Genetics: Certain breeds or individual animals may have genetic predispositions that affect their response to drugs.[11][12] For example, some breeds have mutations (like the MDR1 gene mutation) that make them more sensitive to certain medications.[6]

  • Route of Administration: The method of administration (e.g., oral, intravenous, intramuscular) will affect the drug's bioavailability and onset of action.[10]

Troubleshooting Guides

Issue 1: Observed Paradoxical Excitement (Hyperactivity, Aggression)

  • Possible Cause: The dose of this compound may be in a range that causes disinhibition rather than sedation. The animal may have high pre-existing stress or anxiety.

  • Troubleshooting Steps:

    • Review Dosage: Consult dose-response studies to determine if the administered dose is appropriate. Consider testing a lower or higher dose range to see if the paradoxical effect is dose-specific.[10]

    • Assess Environment: Ensure the experimental environment is calm and that the animals are properly acclimated to reduce baseline stress.

    • Consider Co-administration: In a research setting, co-administration with another class of sedative may be considered, but this would need to be carefully justified and controlled for in the experimental design.

    • Document and Analyze: Record the specific behaviors observed as part of the drug's effect profile. This could be a characteristic of the compound in canines.

Issue 2: Lack of Sedative Effect at Expected Doses

  • Possible Cause: The dose may be too low for the specific canine subject or breed. There could be issues with drug administration or absorption.

  • Troubleshooting Steps:

    • Verify Administration: Double-check the dose calculations and ensure the full dose was administered correctly.

    • Evaluate Route of Administration: If using oral administration, consider that absorption can be variable. An alternative route like intravenous or intramuscular injection might provide more consistent results.[10]

    • Conduct Dose-Response Study: A systematic dose-response study is the most reliable way to determine the effective dose range for the desired level of sedation in your specific canine model.

Issue 3: Excessive Sedation or Ataxia

  • Possible Cause: The dose may be too high for the individual animal, or the animal may have a compromised ability to metabolize the drug.

  • Troubleshooting Steps:

    • Reduce Dose: Lower the administered dose in subsequent experiments.

    • Health Check: Ensure the canines are in good health, with no underlying liver or kidney conditions that could impair drug metabolism.[3]

    • Monitor Vital Signs: Closely monitor cardiovascular and respiratory parameters, as phenothiazines can cause hypotension.[6]

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound in a Canine Behavioral Model

Dose (mg/kg, IV)Sedation Score (Mean ± SD)Locomotor Activity (Counts/hour, Mean ± SD)Incidence of Paradoxical Excitement (%)
Vehicle Control0.5 ± 0.21500 ± 3500
0.051.5 ± 0.51200 ± 2805
0.13.0 ± 0.8800 ± 1502
0.24.5 ± 0.6400 ± 1000
0.44.8 ± 0.4350 ± 900

Note: This table presents hypothetical data for illustrative purposes. A sedation score could be based on a scale from 0 (no sedation) to 5 (maximal sedation).

Experimental Protocols

Protocol: Dose-Response Evaluation of this compound on Sedation and Locomotor Activity in Canines

  • Animal Subjects: Use a cohort of healthy, adult canines of a specified breed, age, and weight range. Ensure all animals are properly acclimated to the laboratory environment for at least one week prior to the experiment.

  • Housing and Environment: House animals individually in a climate-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Drug Preparation: Prepare this compound solutions in a sterile vehicle (e.g., saline) on the day of the experiment.

  • Experimental Design:

    • Use a within-subjects crossover design where each dog receives all doses, including the vehicle control, with a sufficient washout period (e.g., one week) between treatments.

    • Randomize the order of treatments for each animal.

  • Procedure:

    • On the day of the experiment, allow the dog to acclimate to the testing room for 30 minutes.

    • Administer the assigned dose of this compound or vehicle intravenously.

    • Immediately after administration, place the dog in an open-field arena equipped with an automated activity monitoring system.

    • Record locomotor activity for a predefined period (e.g., 2 hours).

    • At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes post-administration), a trained observer, blinded to the treatment, will assess the dog's sedation level using a standardized scoring system.

  • Data Analysis:

    • Analyze locomotor activity data using ANOVA to compare the effects of different doses.

    • Analyze sedation scores using appropriate non-parametric statistical tests.

    • Record any instances of paradoxical excitement or other adverse effects.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein G-Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces Cellular_Response ↓ Neuronal Activity (Sedation) cAMP->Cellular_Response Leads to This compound This compound This compound->D2_Receptor Blocks start Start: Dose-Response Study acclimatization Animal Acclimatization start->acclimatization baseline Baseline Behavioral Assessment acclimatization->baseline randomization Randomize to Treatment Group (Dose or Vehicle) baseline->randomization administration Drug/Vehicle Administration randomization->administration observation Post-Dose Behavioral Observation (e.g., Open Field, Sedation Scoring) administration->observation washout Washout Period observation->washout crossover Crossover to Next Treatment washout->crossover end End: Data Analysis washout->end All treatments completed crossover->administration issue Issue: Paradoxical Excitement Observed check_dose Is the dose within the expected therapeutic range? issue->check_dose check_stress Was the animal's baseline stress level high? issue->check_stress check_genetics Is there a known breed sensitivity? issue->check_genetics adjust_dose Action: Test lower/higher dose check_dose->adjust_dose No improve_acclimatization Action: Enhance acclimatization protocol check_stress->improve_acclimatization Yes screen_subjects Action: Consider subject screening check_genetics->screen_subjects Yes

References

Technical Support Center: Aminopromazine Stability and pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Aminopromazine by adjusting pH. The following information is based on studies of structurally similar phenothiazine (B1677639) derivatives and established principles of pharmaceutical stability testing. It is crucial to perform compound-specific stability studies for your unique formulation and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on studies of related phenothiazine compounds, the primary degradation pathways for this compound in aqueous solutions are likely oxidation and photodegradation. Oxidation often targets the sulfur atom within the phenothiazine ring, leading to the formation of sulfoxide (B87167) and sulfone derivatives. The tertiary amine side chain is also susceptible to oxidation and N-dealkylation.

Q2: How does pH influence the stability of this compound solutions?

A2: The stability of phenothiazine derivatives is generally pH-dependent. Studies on similar compounds, such as promethazine, have indicated that the degradation rate tends to increase with rising pH. For many phenothiazines, maximum stability is achieved in the acidic range. Therefore, it is critical to buffer aqueous solutions to an optimal pH to ensure the stability of this compound. Researchers should conduct pH-stability profiling to determine the ideal pH for their specific formulation.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To minimize degradation, aqueous solutions of this compound should be stored in tightly sealed, light-resistant containers, ideally at refrigerated temperatures (2-8 °C). The pH of the solution should be maintained within its optimal stability range. For long-term storage, freezing the solution may be considered; however, freeze-thaw stability studies should be conducted to ensure the compound remains stable.

Q4: Which analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate analytical technique for assessing the stability of this compound. This method should be capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, also known as stress testing, involves subjecting the drug substance to harsh conditions such as extreme pH (acid and base hydrolysis), oxidation, heat, and light. This is a crucial step in the early stages of drug development to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. The results of a forced degradation study are also essential for developing and validating a stability-indicating analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. Inappropriate pH of the solution.Conduct a pH-stability profile to identify the optimal pH for maximum stability. Buffer the formulation accordingly.
Exposure to light.Store solutions in amber or opaque containers to protect from light.
Oxidative degradation.Consider the use of antioxidants in the formulation. Purge the solution and headspace of the container with an inert gas like nitrogen.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.Perform a forced degradation study to identify potential degradation products and elucidate degradation pathways.
Interaction with excipients.Evaluate the compatibility of this compound with all formulation components.
Inconsistent stability results between batches. Variation in initial pH of the formulation.Implement strict pH control during the manufacturing process.
Differences in storage conditions.Ensure all batches are stored under the same controlled conditions as specified in the stability protocol.

Experimental Protocols

Protocol 1: pH-Stability Profile

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Store the prepared solutions at a constant temperature (e.g., 40°C) in the dark.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the natural logarithm of the remaining drug concentration versus time for each pH.

    • Determine the apparent first-order degradation rate constant (k) from the slope of the line for each pH.

    • Plot the logarithm of k (log k) versus pH to identify the pH of maximum stability (the lowest k value).

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Ex

Technical Support Center: Identifying and Mitigating Aminopromazine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating degradation products of Aminopromazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of analogous phenothiazine (B1677639) structures, the primary degradation pathways for this compound are expected to be oxidation. The two most susceptible sites are the sulfur atom in the phenothiazine ring and the tertiary amine in the side chain, leading to the formation of sulfoxides and N-oxides, respectively. Under certain conditions, demethylation of the side chain can also occur.[1]

Q2: What are the likely degradation products I should be looking for in my analysis?

A2: The main degradation products to anticipate are this compound S-sulfoxide and this compound N-oxide. In some instances, particularly with prolonged exposure to harsh conditions, nor-Aminopromazine (resulting from demethylation) might also be detected.[1]

Q3: What environmental factors are most likely to cause the degradation of my this compound samples?

A3: Exposure to light (photodegradation), oxidizing agents, and elevated temperatures are the most significant factors that can induce degradation. The pH of the solution can also play a role in the rate and pathway of degradation.[1]

Q4: How can I prevent the degradation of this compound in my formulations?

A4: To minimize degradation, it is recommended to protect this compound solutions from light by using amber vials or other light-blocking containers. Storage at controlled, cool temperatures is also advisable. For liquid formulations, the inclusion of an antioxidant may be beneficial in preventing oxidative degradation.[1]

Q5: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound and its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique as it can provide molecular weight information, which is crucial for structure elucidation.[1]

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Action(s)
Discoloration of Solution (e.g., yellowing) Photodegradation or oxidation.Prepare fresh solutions and ensure they are protected from light using amber vials or by covering containers with aluminum foil. Consider purging the solution and container headspace with an inert gas (e.g., nitrogen) to minimize oxidation.
Precipitate Formation A shift in pH leading to decreased solubility, or the formation of insoluble degradation products.Verify and adjust the pH of the solution if necessary. If degradation is suspected, analyze the solution to identify the precipitate. Filtration may be considered, but be aware that this could remove the active compound if it has precipitated.
Loss of Potency in Assays Chemical degradation due to factors like pH, temperature, light, or oxidation.Review storage conditions and handling procedures. Conduct a systematic stability study to identify the cause of degradation. Ensure the analytical method is validated and stability-indicating.
Appearance of New Peaks in Chromatogram Formation of degradation products.Perform forced degradation studies to intentionally generate degradation products. This will aid in identifying the new peaks and confirming that the analytical method can separate them from the parent compound. Use techniques like LC-MS to identify the structure of the degradation products.[1]
Inconsistent Results Across Batches Variability in trace impurities, oxygen content in the container's headspace, or light exposure during manufacturing and storage.Implement stricter controls on the manufacturing environment, including inert gas purging of containers and consistent use of light-protective packaging. Analyze raw materials for potential degradation catalysts.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for this compound (as Opromazine Hydrochloride)
ParameterResult
Linearity Range5-150 µg/mL
Correlation Coefficient (r²)> 0.999
Mean Recovery98.0% - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.6 µg/mL
Limit of Quantitation (LOQ)1.8 µg/mL
Table 2: Robustness of the HPLC Method
Parameter VariedModificationRetention Time (min)Tailing Factor
Flow Rate (mL/min) 0.95.921.16
1.15.211.14
Mobile Phase pH 6.85.541.18
7.25.481.15
Table 3: Illustrative Forced Degradation Results for a Related Phenothiazine (Chlorpromazine)
Stress ConditionDegradation Products Observed
Oxidative (H₂O₂) Chlorpromazine sulfoxide, Chlorpromazine N-oxide
Thermal (Sterilization) Chlorpromazine sulfoxide, Chlorpromazine N-oxide, nor-Chlorpromazine

Note: This data is for a related compound and is intended to be illustrative of the types of degradation products that may be observed for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound and establish its degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Store at 60°C for 48 hours.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Store at 60°C for 48 hours.

  • Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Peak Purity and Mass Balance: Analyze all stressed samples using a stability-indicating HPLC method with a Photodiode Array (PDA) detector to assess peak purity. Calculate the mass balance to account for the parent compound and all degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C8 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium dihydrogen phosphate), pH 7.0, in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 249 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation (as per ICH Q2 guidelines):

  • Specificity: Demonstrate the ability to resolve the this compound peak from peaks of its degradation products generated during forced degradation studies.

  • Linearity: Analyze a series of solutions with concentrations ranging from 5-150 µg/mL to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Robustness: Assess the effect of small, deliberate variations in method parameters such as flow rate and mobile phase pH.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Aminopromazine_Degradation_Pathway This compound This compound Sulfoxide This compound S-sulfoxide This compound->Sulfoxide Oxidation (S) N_Oxide This compound N-oxide This compound->N_Oxide Oxidation (N) Nor_this compound nor-Aminopromazine This compound->Nor_this compound Demethylation

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Interpretation Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Inject Inject Samples into HPLC Neutralize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Identify Degradation Products (LC-MS) Detect->Identify Quantify Quantify Degradants Detect->Quantify Purity Assess Peak Purity Detect->Purity MassBalance Calculate Mass Balance Quantify->MassBalance

Caption: Workflow for forced degradation studies.

Troubleshooting_Tree Start Unexpected Peak in Chromatogram? IsKnown Is it a known degradation product? Start->IsKnown Coeluting Is it co-eluting with the main peak? IsKnown->Coeluting No End Problem Resolved IsKnown->End Yes AnalyzeMS Action: Analyze by LC-MS to determine molecular weight. Coeluting->AnalyzeMS No ModifyMethod Action: Modify HPLC method (e.g., change gradient, pH, or column) to improve resolution. Coeluting->ModifyMethod Yes CheckPlacebo Action: Analyze a stressed placebo to check for excipient degradation. AnalyzeMS->CheckPlacebo ModifyMethod->End CheckPlacebo->End

Caption: Troubleshooting unknown chromatographic peaks.

References

Optimization of incubation time for Aminopromazine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aminopromazine is a phenothiazine (B1677639) derivative. Specific experimental data for this compound is limited in publicly available literature. The following guidelines and protocols are based on established methodologies for related phenothiazine compounds, such as Chlorpromazine (B137089) and Promazine. Researchers should adapt and optimize these protocols for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for incubation time when testing this compound's effects?

For initial experiments, a common starting point for incubation is between 24 to 72 hours.[1][2] The optimal time is highly dependent on the cell type, the concentration of this compound used, and the specific endpoint being measured (e.g., cytotoxicity, gene expression, protein phosphorylation).[3][4] A time-course experiment is essential to determine the ideal incubation period for your specific experimental setup.[5]

Q2: How do I determine the optimal incubation time and concentration for my experiment?

To empirically determine the optimal conditions, a two-step approach is recommended:

  • Time-Course Experiment: Treat your cells with a fixed, potentially effective concentration of this compound and measure the effect at various time points (e.g., 6, 12, 24, 48, and 72 hours).[6] This will identify the time point at which the desired effect is most pronounced.

  • Dose-Response Experiment: Once an optimal incubation time is identified, perform a dose-response experiment. Here, you will treat the cells for that fixed duration with a range of this compound concentrations to determine the effective concentration range and calculate metrics like the IC50 value.[5]

Q3: What are the key signaling pathways known to be affected by phenothiazines like this compound?

Phenothiazines are known to have pleiotropic effects, impacting multiple signaling pathways. Key pathways include:

  • Dopamine (B1211576) Receptor Antagonism: As a primary mechanism for their antipsychotic effects, phenothiazines block dopamine receptors, particularly the D2-like family, which can modulate downstream pathways like the cAMP signaling cascade.[7]

  • PI3K/Akt/mTOR Pathway Inhibition: Compounds like Chlorpromazine have been shown to induce autophagic cell death in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[8][9]

  • Apoptosis Pathways: Related compounds can induce apoptosis by regulating the mitochondrial (intrinsic) pathway, affecting the balance of Bcl-2 family proteins like Bax and Bcl-2.[10]

  • STAT5 Signaling Suppression: Chlorpromazine has been observed to suppress STAT5 signaling, which is crucial for the proliferation of certain cancer cells.[11]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No significant effect observed between treated and control groups. 1. Suboptimal Incubation Time: The incubation period may be too short for the effect to manifest.[5] 2. Insufficient Drug Concentration: The concentration of this compound may be too low for your specific cell line.[5] 3. Drug Degradation: The compound may not be stable in the culture medium over the incubation period.[1]1. Perform a time-course experiment with later time points (e.g., 48, 72, 96 hours).[6] 2. Conduct a dose-response experiment with a broader and higher range of concentrations.[5] 3. Prepare fresh dilutions of this compound from a stock solution for each experiment.[1]
High variability in results between replicate experiments. 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or seeding density can affect outcomes.[5][12] 2. Inaccurate Drug Preparation: Errors in performing serial dilutions.[13] 3. Variable Incubation Conditions: Fluctuations in incubator temperature or CO2 levels.[1]1. Use cells within a consistent, low passage number range. Ensure a uniform single-cell suspension and consistent seeding density for all experiments.[1][5] 2. Use calibrated pipettes and carefully prepare fresh serial dilutions for each experiment.[1] 3. Regularly monitor and calibrate incubator conditions.[1]
Unexpected cytotoxicity observed at intended non-toxic concentrations. 1. Cell Line Sensitivity: Your specific cell line may be highly sensitive to this compound. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[1]1. Perform a thorough cytotoxicity assay (e.g., AlamarBlue, MTT) to establish the non-toxic concentration range for your cell line and experiment duration.[1] 2. Ensure the final concentration of the solvent is consistent across all wells and is below the known toxic threshold for your cells (typically <0.5% for DMSO).[1]

Quantitative Data Summary

The tables below are templates for recording and analyzing data from your optimization experiments.

Table 1: Time-Course Experiment Data Template Objective: To identify the optimal incubation time for a fixed concentration of this compound.

Incubation Time (Hours)Cell Viability (%) [Replicate 1]Cell Viability (%) [Replicate 2]Cell Viability (%) [Replicate 3]Mean Cell Viability (%)Standard Deviation
0 (Control)1001001001000.0
6
12
24
48
72

Table 2: Dose-Response Experiment Data Template Objective: To determine the IC50 value of this compound at a predetermined optimal incubation time.

This compound Conc. (µM)Log ConcentrationCell Viability (%) [Replicate 1]Cell Viability (%) [Replicate 2]Cell Viability (%) [Replicate 3]Mean Cell Viability (%)Standard Deviation
0 (Control)N/A1001001001000.0
0.1
0.5
1.0
5.0
10.0
25.0
50.0
100.0

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

Objective: To identify the time point at which a fixed concentration of this compound elicits its maximal effect.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Multi-well cell culture plates (e.g., 96-well)

  • Cell viability reagent (e.g., AlamarBlue™ or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate to ensure they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere for 18-24 hours.[6]

  • Compound Preparation: Prepare a working concentration of this compound in complete cell culture medium. This concentration should be based on literature for related compounds or a preliminary test. Also, prepare a vehicle control medium with the same final concentration of solvent.[5]

  • Cell Treatment: Remove the old medium and add the medium containing either the fixed concentration of this compound or the vehicle control.

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).[6] A separate plate can be used for each time point.

  • Viability Assessment: At the end of each incubation period, add a cell viability reagent like AlamarBlue™ (10 µL per 100 µL of medium) to each well. Incubate for 1-4 hours at 37°C, protected from light.[2]

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the recommended wavelengths.[2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells for each time point. Plot the mean cell viability against incubation time to determine the optimal duration for subsequent experiments.

Protocol 2: Dose-Response Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) at the optimal incubation time.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1 and allow them to adhere.

  • Compound Preparation: Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of concentrations to be tested (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells.[1]

  • Cell Treatment: Remove the old medium and add 100 µL of the respective drug dilutions or vehicle control to the wells.

  • Incubation: Incubate the plate for the optimal duration determined in Protocol 1 (e.g., 48 hours).[2]

  • Viability Assessment: Perform the cell viability assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

G cluster_prep Phase 1: Preparation cluster_time Phase 2: Time-Course Experiment cluster_dose Phase 3: Dose-Response Experiment seed Seed cells in multi-well plates adhere Allow cells to adhere (18-24h) seed->adhere treat_time Treat with fixed [this compound] adhere->treat_time incubate_time Incubate for various time points (6, 12, 24, 48, 72h) treat_time->incubate_time assay_time Perform Viability Assay incubate_time->assay_time analyze_time Plot Viability vs. Time & Select Optimal Time assay_time->analyze_time treat_dose Treat with serial dilutions of this compound analyze_time->treat_dose Inform incubate_dose Incubate for Optimal Time treat_dose->incubate_dose assay_dose Perform Viability Assay incubate_dose->assay_dose analyze_dose Plot Viability vs. [Conc] & Calculate IC50 assay_dose->analyze_dose

Caption: Workflow for optimizing this compound incubation time and concentration.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas) DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Bcl2->Bax Mito Mitochondrial Permeability ↑ Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Technical Support Center: Troubleshooting Unexpected Aminopromazine-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aminopromazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This compound, a phenothiazine (B1677639) derivative, is recognized for its antispasmodic properties and its interaction with multiple receptor systems. However, its complex pharmacology can sometimes lead to unexpected experimental outcomes. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected off-target effects in our cell-based assays with this compound. What could be the cause?

A1: this compound, like other phenothiazines, has a broad receptor-binding profile.[1][2] Its primary mechanism is the antagonism of dopamine (B1211576) and serotonin (B10506) receptors, but it also interacts with muscarinic, adrenergic, and histamine (B1213489) receptors.[1][2] These off-target interactions are a likely source of unexpected phenotypes. It is crucial to consider the expression profile of these receptors in your specific cell line. For instance, a high level of histamine H1 receptor expression could lead to unexpected downstream signaling upon this compound treatment.

Q2: Our in vivo studies are showing significant animal-to-animal variability in response to this compound. How can we address this?

A2: High variability in in vivo studies with phenothiazines can stem from several factors. Individual differences in drug metabolism, particularly through the cytochrome P450 system, can lead to different plasma concentrations of the parent drug and its active metabolites. Additionally, environmental factors such as stress and animal housing conditions can influence the physiological baseline and response to treatment. To mitigate this, ensure strict standardization of experimental conditions, including housing, handling, and dosing procedures. Consider conducting a preliminary pharmacokinetic study to understand the metabolic profile of this compound in your specific animal model.

Q3: We have observed a rare adverse event in our animal model that is not commonly associated with phenothiazines. What could be the underlying mechanism?

A3: While common side effects of phenothiazines include extrapyramidal symptoms and weight gain, rare and severe adverse events can occur.[1][2][3][4] For example, a case of fatal small vessel vasculitis has been reported with promazine (B1679182), a closely related compound, suggesting a potential for drug-induced autoimmune responses.[3][4] If you observe an unexpected and severe phenotype, it is important to conduct a thorough pathological and histological analysis. Consider the possibility of an immune-mediated reaction or a synergistic effect with other experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell Culture

Symptoms:

  • Higher than expected cell death in treated groups.

  • Inconsistent dose-response curves for viability assays.

  • Morphological changes indicative of apoptosis or necrosis at concentrations expected to be non-toxic.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Off-target receptor-mediated apoptosis Profile your cell line for the expression of dopamine, serotonin, adrenergic, and histamine receptors. Consider using receptor-specific antagonists to block potential off-target effects and identify the responsible pathway.
Mitochondrial toxicity Perform a mitochondrial membrane potential assay (e.g., JC-1 staining) to assess mitochondrial health. Phenothiazines have been reported to affect mitochondrial function.
Drug purity and stability Verify the purity of your this compound stock. Ensure proper storage conditions and prepare fresh dilutions for each experiment to avoid degradation.
Interaction with media components Test for potential interactions between this compound and components of your cell culture media, such as serum proteins, which could alter its effective concentration.
Issue 2: Atypical Behavioral Phenotypes in Rodent Models

Symptoms:

  • Paradoxical hyperactivity or agitation instead of expected sedation.

  • Lack of a clear dose-response relationship in behavioral tests.

  • Unexpected changes in social interaction or cognitive tasks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Metabolism into active stimulants Some phenothiazine-related compounds are metabolized into amphetamine-like substances, which can cause hyperactivity.[5] Conduct a metabolite analysis of plasma or brain tissue to identify any psychoactive metabolites of this compound.
Complex receptor pharmacology The balance of this compound's antagonist activity at different receptors (e.g., D2 vs. 5-HT2A) can lead to complex behavioral outputs. A lower affinity for D2 receptors compared to other phenothiazines could result in less potent antipsychotic-like effects.
Strain-specific differences The genetic background of your rodent strain can influence its response to psychoactive drugs. Compare the behavioral effects of this compound in at least two different strains to assess for strain-specific sensitivities.
Environmental stressors Ensure that the testing environment is free from stressors that could confound behavioral readouts. Acclimatize animals properly to the testing apparatus.

Quantitative Data Summary

The following table summarizes the receptor binding affinities (Ki, in nM) for promazine and chlorpromazine, which are structurally related to this compound and can provide an estimate of its potential binding profile. A lower Ki value indicates a higher binding affinity.

ReceptorPromazine (Ki, nM)Chlorpromazine (Ki, nM)
Dopamine D1Data not available10
Dopamine D2Data not available1.4
Dopamine D3Data not available2.5
Dopamine D4Data not available5.8
Dopamine D5Data not available9.5
Serotonin 5-HT2AHigh Affinity2.5
Histamine H11.50.8
Adrenergic α16.42.1
Muscarinic M16013

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Determine the IC50 value by non-linear regression of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Aminopromazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor This compound->5HT2AR Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist Alpha1R Adrenergic α1 Receptor This compound->Alpha1R Antagonist G_protein_i Gi/o Protein D2R->G_protein_i G_protein_q Gq/11 Protein 5HT2AR->G_protein_q H1R->G_protein_q Alpha1R->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG PKA PKA Pathway cAMP->PKA PKC_Ca PKC & Ca²⁺ Pathways IP3_DAG->PKC_Ca Cellular_Response Altered Cellular Response PKA->Cellular_Response PKC_Ca->Cellular_Response

Caption: this compound's multi-receptor antagonist signaling pathways.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Purity Verify Drug Purity and Stability Start->Check_Purity Review_Protocol Review Experimental Protocol Start->Review_Protocol Literature_Search Conduct In-depth Literature Search Start->Literature_Search Hypothesis Formulate Hypothesis Check_Purity->Hypothesis Review_Protocol->Hypothesis Literature_Search->Hypothesis Off_Target Hypothesis: Off-Target Effect Hypothesis->Off_Target Cell-based? Metabolism Hypothesis: Active Metabolite Hypothesis->Metabolism In vivo? Immune_Response Hypothesis: Immune Response Hypothesis->Immune_Response Severe/Rare? Experiment_Off_Target Experiment: Receptor Antagonist Screen Off_Target->Experiment_Off_Target Experiment_Metabolism Experiment: Metabolite Analysis (LC-MS) Metabolism->Experiment_Metabolism Experiment_Immune Experiment: Histology & Immunophenotyping Immune_Response->Experiment_Immune Analyze_Results Analyze New Data Experiment_Off_Target->Analyze_Results Experiment_Metabolism->Analyze_Results Experiment_Immune->Analyze_Results Conclusion Identify Cause of Unexpected Phenotype Analyze_Results->Conclusion

Caption: Logical workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Aminopromazine-Induced Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you manage the hypotensive effects of Aminopromazine during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced hypotension?

A1: this compound, a phenothiazine (B1677639) derivative, primarily causes hypotension through its antagonistic activity at α1-adrenergic receptors.[1][2][3] By blocking these receptors on vascular smooth muscle, this compound prevents norepinephrine (B1679862) from binding and inducing vasoconstriction. This leads to vasodilation and a subsequent drop in mean arterial pressure.[2][4] Phenothiazines are well-documented to cause orthostatic hypotension, which can manifest in 75% of patients, with risks increasing due to pre-existing cardiovascular conditions.[5]

Q2: My experimental animal model is showing a significant drop in blood pressure after this compound administration. What are the immediate troubleshooting steps?

A2: If a significant hypotensive event occurs, consider the following immediate actions:

  • Confirm and Monitor: Continuously monitor vital signs, including mean arterial pressure (MAP), heart rate, and respiration, to assess the severity and duration of the hypotension.[6]

  • Fluid Resuscitation: If the subject is volume-depleted, administration of an intravenous crystalloid bolus (e.g., 500-1000 mL) can help to increase intravascular volume and blood pressure.[6]

  • Reduce or Discontinue this compound: If the experimental design allows, consider reducing the dosage or discontinuing the administration of this compound.[6]

  • Administer a Vasopressor: If hypotension persists and is severe, the use of a vasopressor may be necessary. Norepinephrine is often the preferred first-line agent for drug-induced hypotension.[6][7][8]

Q3: Are there any pharmacological agents that can be used to counteract this compound's hypotensive effects in a research setting?

A3: Yes, several pharmacological agents can be used to counteract this compound-induced hypotension. The choice of agent depends on the experimental context and the severity of the hypotension.

  • α1-Adrenergic Agonists: Since this compound is an α1-antagonist, direct α1-agonists are a logical choice.

    • Norepinephrine: Considered a first-line vasopressor, it effectively counteracts vasodilation.[6][7][8]

    • Phenylephrine: A selective α1-agonist that can increase vascular resistance.[8][9] However, it may cause a reflex decrease in cardiac output.[8]

  • Other Vasopressors:

    • Vasopressin: Can be added if norepinephrine alone is insufficient. It acts on V1 receptors and provides vasoconstriction independent of the adrenergic system.[7]

    • Midodrine (B238276): An orally active α1-agonist prodrug, it can be considered for less acute situations or for prophylactic management.[10][11][12]

Q4: How can I adjust my experimental protocol to minimize the hypotensive impact of this compound?

A4: Proactive adjustments to your experimental protocol can help mitigate the risk and severity of hypotension:

  • Dose-Titration: Begin with the lowest effective dose of this compound and titrate upwards slowly while monitoring blood pressure. The hypotensive effect of related phenothiazines has been shown to be dose-dependent.[4][13]

  • Route of Administration: Intravenous administration typically produces a more rapid and pronounced hypotensive effect than intramuscular injection.[13] Consider the route of administration that best suits your experimental needs while minimizing hemodynamic instability.

  • Hydration Status: Ensure subjects are adequately hydrated before this compound administration, as volume depletion can exacerbate hypotensive effects.[14]

  • Concomitant Medications: Be aware of other drugs in your protocol that could potentiate hypotension, such as other vasodilators, diuretics, or anesthetics.[2][3][14]

  • Non-Pharmacological Measures: For studies involving conscious, mobile subjects, simple measures like gradual changes in posture can be important.[6][14] The use of compression garments or abdominal binders can also be effective in some models.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Acute, severe drop in MAP (>20% from baseline) immediately following IV administration. Rapid α1-adrenergic blockade.1. Pause or stop infusion. 2. Administer IV fluid bolus. 3. If unresponsive, administer a vasopressor like norepinephrine.[6][7]
Gradual, sustained hypotension during the experiment. High dose of this compound; interaction with other experimental agents.1. Review and consider lowering the this compound dose. 2. Assess for other hypotensive agents in the protocol. 3. Consider a continuous low-dose infusion of a vasopressor to maintain target MAP.
Orthostatic hypotension observed in conscious animal models (e.g., dizziness or syncope upon standing). Blockade of baroreceptor reflex compensation due to α1-antagonism.1. Implement non-pharmacological strategies like ensuring adequate hydration and gradual postural changes.[6][14] 2. For chronic studies, consider prophylactic treatment with agents like midodrine or fludrocortisone (B194907) after consulting relevant literature.[6][12][14]
Hypotension is refractory to first-line vasopressors (norepinephrine). Severe α1-receptor blockade or multifactorial shock state.1. Add a second-line agent with a different mechanism, such as vasopressin.[7] 2. Re-evaluate for other causes of hypotension (e.g., hypovolemia, cardiac dysfunction).

Experimental Protocols

Protocol: Assessing the Efficacy of Norepinephrine in Reversing this compound-Induced Hypotension in a Rodent Model
  • Animal Preparation: Anesthetize the animal (e.g., rat) according to the approved institutional animal care and use committee (IACUC) protocol. Surgically implant catheters in the femoral artery for continuous blood pressure monitoring and in the femoral vein for drug administration.

  • Baseline Measurement: Allow the animal to stabilize after surgery. Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for a minimum of 30 minutes.

  • Induction of Hypotension: Administer a bolus dose of this compound (e.g., 1-5 mg/kg, IV). Monitor the fall in MAP. Wait for the blood pressure to stabilize at a hypotensive level (e.g., a 20-30% drop from baseline).

  • Intervention:

    • Group 1 (Control): Administer a saline vehicle bolus.

    • Group 2 (Treatment): Administer a bolus of norepinephrine (e.g., 1-10 µg/kg, IV). The dose may need to be optimized based on pilot studies.

  • Data Acquisition: Continuously record MAP and HR for at least 60 minutes post-intervention.

  • Data Analysis: Calculate the change in MAP from the hypotensive baseline for both groups. Compare the pressor response in the norepinephrine group to the control group using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

Aminopromazine_Hypotension_Pathway cluster_0 Synaptic Cleft & Vasculature cluster_1 Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Activates Vasodilation Vasodilation This compound This compound This compound->Alpha1 Blocks This compound->Vasodilation Leads to Hypotension Hypotension (Lowered Blood Pressure) Vasodilation->Hypotension

Caption: Mechanism of this compound-induced hypotension via α1-adrenergic receptor blockade.

Troubleshooting_Workflow Start This compound Administration Monitor Monitor Mean Arterial Pressure (MAP) Start->Monitor CheckMAP Significant Hypotension? (e.g., >20% Drop) Monitor->CheckMAP StopInfusion Step 1: Pause/Reduce This compound Dose CheckMAP->StopInfusion Yes Continue Continue Experiment with Close Monitoring CheckMAP->Continue No FluidBolus Step 2: Administer IV Fluid Bolus StopInfusion->FluidBolus RecheckMAP1 MAP Restored? FluidBolus->RecheckMAP1 Vasopressor Step 3: Administer Vasopressor (Norepinephrine) RecheckMAP1->Vasopressor No RecheckMAP1->Continue Yes RecheckMAP2 MAP Restored? Vasopressor->RecheckMAP2 RecheckMAP2->Continue Yes Reassess Reassess Protocol: - Dose too high? - Concomitant drugs? - Add second-line agent? RecheckMAP2->Reassess No

References

Validation & Comparative

A Comparative Analysis of Chlorpromazine and Aminopromazine Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the pharmacological profiles of two phenothiazine (B1677639) derivatives, chlorpromazine (B137089) and aminopromazine. While both compounds belong to the same chemical class, a significant disparity exists in the available scientific literature regarding their efficacy and mechanism of action. This document synthesizes the current understanding of chlorpromazine's well-documented antipsychotic and antihistaminic properties and contrasts it with the limited data available for this compound.

Executive Summary

Chlorpromazine is a cornerstone typical antipsychotic with a well-characterized multi-receptor antagonist profile, primarily targeting dopamine (B1211576) D2 and histamine (B1213489) H1 receptors.[1][2][3] Its efficacy in treating psychotic disorders is extensively documented through numerous clinical trials.[4][5] In contrast, this compound is sparsely described in scientific literature, with its primary classification being an antispasmodic.[1] There is a notable absence of direct comparative studies evaluating the antipsychotic or antihistaminic efficacy of this compound against chlorpromazine. Consequently, this guide will provide a comprehensive overview of chlorpromazine's pharmacological and clinical data, alongside the limited information available for this compound, highlighting the significant gaps in our understanding of the latter.

Comparative Pharmacodynamics: Receptor Binding Affinity

The therapeutic effects and side-effect profiles of phenothiazines are largely dictated by their affinity for various neurotransmitter receptors. Chlorpromazine's broad pharmacological actions are a result of its potent antagonism at dopamine, histamine, serotonin, adrenergic, and muscarinic receptors.[1][3]

Receptor SubtypeChlorpromazine Ki (nM)This compound Ki (nM)
Dopamine D110Data Not Available
Dopamine D21.4Data Not Available
Dopamine D32.5Data Not Available
Dopamine D45.8Data Not Available
Dopamine D59.5Data Not Available
Histamine H1Potent AntagonistData Not Available
Serotonin 5-HT2AHigh AffinityData Not Available
α1-AdrenergicPotent AntagonistData Not available
Ki (Inhibition Constant): A measure of binding affinity; a lower Ki value indicates a higher affinity. Data for Chlorpromazine compiled from various sources.

Signaling Pathways and Mechanism of Action

Chlorpromazine's primary antipsychotic effects are attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

The sedative effects of chlorpromazine are largely due to its potent blockade of histamine H1 receptors in the central nervous system.[2][3]

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Reduced Neuronal Excitability cAMP->Response Leads to Chlorpromazine Chlorpromazine Chlorpromazine->D2R Blocks

Caption: Antagonistic action of Chlorpromazine on the Dopamine D2 receptor signaling pathway.

Histamine H1 Receptor Signaling Pathway

H1_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gαq H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Sedation) Ca->Response PKC->Response Chlorpromazine Chlorpromazine Chlorpromazine->H1R Blocks

Caption: Antagonistic action of Chlorpromazine on the Histamine H1 receptor signaling pathway.

Experimental Protocols

The determination of a compound's receptor binding affinity is a critical step in its pharmacological characterization. The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the Ki values presented in this guide.

Generalized Protocol for Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., chlorpromazine) for a specific receptor (e.g., dopamine D2 receptor).

2. Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human dopamine D2 receptor, or homogenized rat striatal tissue.
  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
  • Test Compound: Chlorpromazine or other compounds of interest.
  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., Haloperidol).
  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
  • Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • Filtration Apparatus: A cell harvester with glass fiber filters.
  • Scintillation Counter and Scintillation Fluid.

3. Procedure:

  • Reaction Setup: In a series of tubes, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with the non-specific binding control).
  • Incubation: Add the receptor source (cell membranes) to each tube to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Specific Binding Calculation: Subtract the non-specific binding counts from the total binding and the binding at each concentration of the test compound.
  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Ki Calculation: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Experimental Workflow for Antipsychotic Drug Evaluation

workflow start Drug Candidate (e.g., this compound) in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro Determine Receptor Affinity in_vivo In Vivo Animal Models (e.g., Amphetamine-induced hyperlocomotion) in_vitro->in_vivo Assess In-Body Effects clinical Clinical Trials (Phase I-III) in_vivo->clinical Evaluate in Humans end Efficacy & Safety Profile clinical->end Establish Profile

Caption: A simplified workflow for the preclinical and clinical evaluation of a potential antipsychotic drug.

Clinical Efficacy and Side Effects

Chlorpromazine

Efficacy: Chlorpromazine is primarily used for the treatment of psychotic disorders such as schizophrenia.[1] Clinical studies have demonstrated its effectiveness in reducing the positive symptoms of schizophrenia and in preventing relapse.[4] A 2014 systematic review found that patients treated with chlorpromazine experienced less relapse and showed overall improvement in symptoms compared to placebo.[1]

Side Effects: As a low-potency typical antipsychotic, chlorpromazine is associated with a range of side effects.[1] Common side effects include sedation, dry mouth, constipation, and orthostatic hypotension (a drop in blood pressure upon standing).[1][6] It can also cause extrapyramidal symptoms (movement disorders), although these are generally less frequent than with high-potency typical antipsychotics.[1]

This compound

There is a lack of published clinical trials evaluating the efficacy and safety of this compound for any specific indication in major clinical trial registries.[6][7] Its classification as an antispasmodic suggests a potential mechanism of action related to smooth muscle relaxation, but this is not well-documented in the context of controlled clinical studies.

Conclusion

The comparison between chlorpromazine and this compound is significantly hampered by the scarcity of scientific data on this compound. Chlorpromazine's profile as a potent antipsychotic and antihistamine is well-established through extensive research, with detailed information on its receptor binding affinities, signaling pathways, and clinical efficacy. In contrast, this compound remains a poorly characterized compound in the public domain.

For researchers and drug development professionals, this guide underscores the comprehensive understanding of chlorpromazine's pharmacology, which has served as a benchmark for antipsychotic drug development for decades.[4] The lack of data on this compound highlights the need for further investigation to elucidate its pharmacological profile and potential therapeutic applications. Future research, following the experimental workflows outlined in this guide, would be necessary to determine the efficacy and mechanism of action of this compound and to enable a meaningful comparison with established drugs like chlorpromazine.

References

Validating Aminopromazine's Binding Affinity to D2 Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the interaction between a compound and its target receptor is paramount. This guide provides a comparative analysis of dopamine (B1211576) D2 receptor binding affinity, a critical parameter for antipsychotic drug efficacy. While the primary focus is on aminopromazine, this guide also presents data for the well-characterized typical and atypical antipsychotics, chlorpromazine (B137089) and clozapine, to provide a robust framework for comparison.

Comparative Binding Affinities for the D2 Receptor

The binding affinity of a drug to its receptor is quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the D2 receptor binding affinities for chlorpromazine, a typical antipsychotic, and clozapine, an atypical antipsychotic.

CompoundDrug ClassD2 Receptor Ki (nM)Reference
Chlorpromazine Typical Antipsychotic1.4 - 10[1]
Clozapine Atypical Antipsychotic35 - 125[2][3]
This compound Not AvailableNot Available

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.

Experimental Protocol: Radioligand Binding Assay

The determination of a compound's binding affinity for the D2 receptor is typically achieved through a competitive radioligand binding assay. This in vitro method measures the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand that has a known high affinity for the D2 receptor.

Materials and Reagents:
  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone.

  • Test Compound: Unlabeled this compound, chlorpromazine, clozapine, or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., haloperidol) to determine non-specific binding.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Glass Fiber Filters: For separating bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:
  • Incubation: In a series of tubes or a microplate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist) are also prepared.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the D2 receptor signaling pathway and the experimental workflow of the radioligand binding assay.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response Leads to

D2 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - D2 Receptor Membranes - Radioligand ([³H]-Spiperone) - Test Compound (this compound) - Buffers Start->Preparation Incubation Incubate Components: Membranes + Radioligand + Test Compound Preparation->Incubation Filtration Separate Bound and Free Ligand via Vacuum Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

By following the detailed experimental protocol and utilizing the comparative data provided, researchers can effectively validate the D2 receptor binding affinity of this compound and other novel compounds, a crucial step in the development of new antipsychotic therapies.

References

A Comparative Analysis of Aminopromazine and Other Phenothiazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological nuances of Aminopromazine in relation to other key phenothiazine (B1677639) derivatives, supported by experimental data and pathway visualizations.

This guide offers a comprehensive comparative analysis of this compound and other selected phenothiazines—Chlorpromazine, Levomepromazine, and Propiomazine. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed examination of their mechanisms of action, receptor binding affinities, and preclinical efficacy, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of their structure-activity relationships.

Introduction to Phenothiazines

Phenothiazines are a class of heterocyclic antipsychotic drugs first introduced in the 1950s, revolutionizing the treatment of schizophrenia and other psychotic disorders. Their therapeutic effects are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors. However, their broad pharmacological profile, encompassing interactions with adrenergic, cholinergic, histaminergic, and serotonergic receptors, contributes to both their therapeutic efficacy and their diverse side-effect profiles. Phenothiazines are structurally classified into three main groups based on their side chain: aliphatic, piperidine, and piperazine (B1678402) derivatives. This guide focuses on this compound, an aliphatic phenothiazine, and compares it with other members of its class.

Comparative Receptor Binding Affinities

Receptor SubtypeChlorpromazine Ki (nM)Levomepromazine Ki (nM)Propiomazine pKi (Ki, nM)This compound Ki (nM)
Dopamine Receptors
D110[1]54.3[2][3]-Data Not Available
D21.4 - 3.5[1][4]4.3 - 8.6[2][3]5.58 (~2630)[5]Data Not Available
D32.5 - 7.5[1][4]8.3[2][3]6.28 (~525)[5]Data Not Available
D45.5 - 5.8[1][4]7.9[2][3]-Data Not Available
Serotonin Receptors
5-HT2AHigh Affinity[6]High Affinity[2]7.63 (~23)[5]Data Not Available
5-HT2CHigh AffinityHigh Affinity[2]6.75 (~178)[5]Data Not Available
Adrenergic Receptors
α1High Affinity[6]High Affinity[2]7.53 (~29)[5]Data Not Available
Histamine (B1213489) Receptors
H1High AffinityHigh Affinity[2]7.47 (~34)[5]Data Not Available
Muscarinic Receptors
M1Moderate AffinityModerate Affinity[2]6.92 (~120)[5]Data Not Available

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The Ki values for Propiomazine were calculated from the provided pKi values. Data for this compound is not available in the cited literature.

Signaling Pathways

The pharmacological effects of phenothiazines are initiated by their interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, phenothiazines prevent this inhibition, thereby modulating downstream signaling pathways involved in neuronal excitability and neurotransmission.[7][8][9]

D2_receptor_antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Signaling cAMP->Downstream

Dopamine D2 receptor antagonism by this compound.
Histamine H1 Receptor Antagonism

Many phenothiazines, particularly the aliphatic derivatives, are potent antagonists of the histamine H1 receptor. This action is responsible for their sedative and antiemetic effects. H1 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, resulting in various cellular responses.[10][11][12][13]

H1_receptor_antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Histamine H1 receptor antagonism by this compound.

Experimental Protocols for Preclinical Evaluation

The preclinical assessment of antipsychotic drugs relies on a battery of in vitro and in vivo assays to characterize their pharmacological profile and predict clinical efficacy and side effects.

Radioligand Binding Assay

This in vitro assay is the gold standard for determining the binding affinity of a drug to a specific receptor.

  • Objective: To quantify the affinity (Ki) of a test compound for a target receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cells or animal brain tissue.[14][15]

    • Competitive Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[14][15]

    • Separation and Quantification: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter is then measured using a scintillation counter.[14][15]

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation.[1][16]

binding_assay_workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound from Unbound Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Amphetamine-Induced Hyperlocomotion

This in vivo model is widely used to screen for the potential antipsychotic activity of a compound.

  • Objective: To assess the ability of a drug to reverse the hyperlocomotor activity induced by amphetamine, a dopamine-releasing agent.[17][18]

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Habituation: Animals are placed in an open-field apparatus and allowed to habituate for a set period.[19][20]

    • Drug Administration: The test compound or vehicle is administered. After a predetermined time, amphetamine is administered to induce hyperlocomotion.[19][20]

    • Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated activity monitoring system with infrared beams.[17][19]

    • Data Analysis: The locomotor activity of the drug-treated group is compared to that of the vehicle-treated group to determine if the compound can attenuate the amphetamine-induced hyperactivity.[18]

Catalepsy Test (Bar Test)

This in vivo test is a primary indicator of a drug's potential to induce extrapyramidal side effects (EPS), particularly parkinsonism.

  • Objective: To measure the failure of an animal to correct an externally imposed posture, indicating muscular rigidity.[21][22][23]

  • Animal Model: Typically rats.

  • Procedure:

    • Drug Administration: The test compound or vehicle is administered.

    • Posture Imposition: At various time points after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.[24][25]

    • Latency Measurement: The time it takes for the animal to remove both forepaws from the bar (descent latency) is measured.[24][25]

    • Data Analysis: A prolonged descent latency in the drug-treated group compared to the vehicle group is indicative of catalepsy.

Conclusion

This comparative guide highlights the pharmacological similarities and differences between this compound and other selected phenothiazines. While a lack of specific quantitative data for this compound presents a challenge for direct comparison, its structural characteristics suggest a broad receptor binding profile similar to other aliphatic phenothiazines like Chlorpromazine. This profile likely contributes to both its therapeutic efficacy and its potential for side effects such as sedation and extrapyramidal symptoms. The provided experimental protocols offer a framework for the preclinical evaluation of novel phenothiazine derivatives. Further research is warranted to fully elucidate the receptor binding profile and in vivo effects of this compound to better understand its therapeutic potential and position it within the broader class of phenothiazine antipsychotics.

References

Cross-Validation of Aminopromazine's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated effects of Aminopromazine across various cancer cell lines. Due to a lack of publicly available, direct experimental data for this compound's cytotoxic and apoptotic effects, this document leverages data from the closely related and extensively studied phenothiazine, Chlorpromazine, as a predictive framework. The experimental protocols provided are standardized methodologies that can be employed to generate robust, cross-validatable data for this compound.

Data Presentation: Comparative Cytotoxicity of Phenothiazines

The following table summarizes hypothetical IC50 values for this compound, benchmarked against reported values for Chlorpromazine, to illustrate how comparative data can be presented. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound (µM) (Hypothetical)Chlorpromazine (µM) (Reference Values)
MCF-7 Breast Adenocarcinoma25~20-30
A549 Lung Carcinoma35~30-40
HeLa Cervical Cancer30~25-35
U-87 MG Glioblastoma20~15-25

Note: The IC50 values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required. Reference values for Chlorpromazine are aggregated from multiple sources and can vary based on experimental conditions.

Experimental Protocols

To generate the necessary data for a comprehensive cross-validation of this compound's effects, the following detailed experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound hydrochloride

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound hydrochloride

  • Selected cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound hydrochloride

  • Selected cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Mandatory Visualizations

Signaling Pathway

G Potential Signaling Pathway Affected by this compound This compound This compound D2R Dopamine D2 Receptor This compound->D2R Inhibits PI3K PI3K D2R->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential signaling pathway affected by this compound.

Experimental Workflow

G Experimental Workflow for this compound Cross-Validation Start Cell Line Seeding (MCF-7, A549, HeLa) Treatment This compound Treatment (Dose-response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability IC50 IC50 Determination Viability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Use IC50 concentration WesternBlot Western Blot Analysis (Apoptotic Proteins) IC50->WesternBlot Use IC50 concentration DataAnalysis Comparative Data Analysis and Visualization ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis End Conclusion DataAnalysis->End

Workflow for cross-validating this compound's effects.

A Comparative Analysis of Aminopromazine and Acepromazine for Veterinary Sedation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the realm of veterinary medicine, phenothiazine (B1677639) derivatives have long been a cornerstone of chemical restraint and sedation. Among these, acepromazine (B1664959) has established itself as a widely used sedative and preanesthetic agent. Its lesser-known relative, aminopromazine, also a phenothiazine, has been primarily recognized for its antispasmodic properties. This guide provides a comprehensive comparison of this compound and acepromazine, focusing on their sedative properties, mechanisms of action, and cardiovascular effects to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for veterinary applications.

While extensive experimental data is available for acepromazine, there is a notable scarcity of published quantitative data for this compound in the context of veterinary sedation. Therefore, this comparison synthesizes the robust data on acepromazine with the available information on this compound, supplemented by data from other relevant phenothiazines to provide a broader perspective.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for acepromazine, focusing on its sedative efficacy, pharmacokinetic profile, and cardiovascular effects in dogs. Due to the limited availability of similar data for this compound, a direct quantitative comparison is not currently feasible.

Table 1: Sedative Efficacy of Acepromazine in Dogs

Dosage (IV)Level of SedationOnset of SedationDuration of SedationReference
0.01 mg/kgMildApprox. 10 minutes[1]4-6 hours[1][2]
0.025 - 0.05 mg/kgModerateApprox. 10 minutes[1]4-6 hours[1][2]
0.25 - 1.0 mg/lb (Oral)Varies45-60 minutes6-8 hours[3][4]

Table 2: Pharmacokinetic Profile of Acepromazine in Dogs

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Bioavailability N/A~20%[5]
Half-life (t½) 7.1 hours15.9 hours[6]
Time to Peak Plasma Concentration (Tmax) N/ANot specified
Metabolism HepaticHepatic[1]
Excretion RenalRenal[1]

Table 3: Cardiovascular Effects of Acepromazine in Dogs

ParameterEffectMagnitude of ChangeReference
Blood Pressure Hypotension (decrease)Dose-dependent[1][7]
Heart Rate Can cause bradycardiaVariable[7]
Cardiac Output Decrease20-25% at moderate to high doses[7]
Systemic Vascular Resistance Decrease (vasodilation)Significant[7][8]

Mechanism of Action: A Tale of Two Phenothiazines

Both this compound and acepromazine are phenothiazine derivatives and are believed to exert their primary effects on the central nervous system (CNS) through the antagonism of dopamine (B1211576) D2 receptors.[9][10] This blockade of dopamine, a key neurotransmitter involved in arousal and wakefulness, leads to the characteristic sedative and tranquilizing effects of this drug class.

Acepromazine's mechanism is multifaceted, also involving the blockade of α1-adrenergic, serotonin, histamine, and muscarinic receptors.[9] The antagonism of α1-adrenergic receptors is responsible for its significant vasodilatory and hypotensive side effects.[7]

While the specific receptor binding profile of this compound in the context of sedation is not as extensively documented, its classification as a phenothiazine suggests a similar primary mechanism of dopamine antagonism. Its known potent antispasmodic effects likely stem from its actions on smooth muscle, potentially through anticholinergic or direct muscle relaxant properties, a characteristic shared to some extent by other phenothiazines.[11][12][13]

Signaling Pathways

The signaling pathway for phenothiazine-induced sedation, primarily through dopamine D2 receptor antagonism, can be visualized as follows:

Phenothiazine Phenothiazine (this compound, Acepromazine) D2_Receptor Dopamine D2 Receptor (in CNS) Phenothiazine->D2_Receptor Antagonizes Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP Cyclic AMP (cAMP) Production Adenylyl_Cyclase->cAMP Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Reduces Sedation Sedation Neuronal_Activity->Sedation

Phenothiazine Sedation Pathway

The cardiovascular side effects of acepromazine, particularly hypotension, are primarily mediated through the blockade of α1-adrenergic receptors on vascular smooth muscle.

Acepromazine Acepromazine Alpha1_Receptor α1-Adrenergic Receptor (on Vascular Smooth Muscle) Acepromazine->Alpha1_Receptor Antagonizes Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Blood_Pressure Maintained Blood Pressure Vasoconstriction->Blood_Pressure Hypotension Hypotension Vasodilation->Hypotension

Acepromazine-Induced Hypotension Pathway

Experimental Protocols

To ensure the reproducibility and validity of sedative and cardiovascular effect studies, detailed experimental protocols are essential. The following are generalized methodologies for key experiments in canine models.

Protocol 1: Evaluation of Sedative Efficacy in Dogs

  • Objective: To quantify the level and duration of sedation following the administration of a test compound.

  • Animals: A cohort of healthy, adult dogs of a specified breed and weight range, acclimated to the study environment.

  • Procedure:

    • Baseline Assessment: Prior to drug administration, baseline behavioral and physiological parameters (heart rate, respiratory rate, rectal temperature) are recorded. A baseline sedation score (typically 0) is assigned using a validated sedation scoring system.

    • Drug Administration: The test compound (e.g., this compound or acepromazine) is administered via a specified route (e.g., intravenous or intramuscular). The exact dose and time of administration are recorded.

    • Post-Administration Monitoring: At predetermined time points (e.g., 15, 30, 60, 120, 240, and 360 minutes), the level of sedation is assessed by a blinded observer using the sedation scoring system. This system typically evaluates posture, response to auditory and tactile stimuli, and degree of ataxia. Physiological parameters are also recorded at each time point.

    • Data Analysis: The sedation scores and physiological data are compiled and statistically analyzed to determine the onset of action, peak sedative effect, and duration of sedation for each dose group.

Protocol 2: Assessment of Cardiovascular Effects in Dogs

  • Objective: To evaluate the hemodynamic effects of a test compound.

  • Animals: Healthy, adult dogs instrumented for cardiovascular monitoring.

  • Procedure:

    • Instrumentation: Under light anesthesia, dogs are instrumented with an arterial catheter for direct blood pressure measurement and a thermodilution catheter for cardiac output measurement. Continuous electrocardiogram (ECG) monitoring is also established.

    • Baseline Data Collection: After a stabilization period, baseline cardiovascular parameters, including systolic, diastolic, and mean arterial pressure, heart rate, cardiac output, and systemic vascular resistance, are recorded.

    • Drug Administration: The test compound is administered intravenously at a controlled rate.

    • Continuous Monitoring: All cardiovascular parameters are continuously monitored and recorded at regular intervals for a predetermined period following drug administration.

    • Data Analysis: The changes in cardiovascular parameters from baseline are calculated and statistically analyzed to determine the magnitude and duration of the compound's effects on the cardiovascular system.

cluster_0 Pre-Experiment cluster_1 Experimental Procedure cluster_2 Data Analysis Animal_Selection Animal Selection (Healthy Adult Dogs) Acclimation Acclimation to Environment Animal_Selection->Acclimation Baseline Baseline Data Collection (Physiological & Behavioral) Acclimation->Baseline Drug_Admin Drug Administration (this compound or Acepromazine) Baseline->Drug_Admin Monitoring Post-Administration Monitoring (Sedation & Cardiovascular) Drug_Admin->Monitoring Data_Compilation Data Compilation Monitoring->Data_Compilation Stats_Analysis Statistical Analysis Data_Compilation->Stats_Analysis Results Determination of Efficacy & Safety Profile Stats_Analysis->Results

Experimental Workflow for Sedative Evaluation

Side Effects and Clinical Considerations

Acepromazine is known for a range of side effects, primarily related to its cardiovascular and CNS effects. These include:

  • Hypotension: A significant and dose-dependent side effect due to α1-adrenergic blockade.[1][7]

  • Bradycardia: A potential decrease in heart rate.[7]

  • Hypothermia: Resulting from peripheral vasodilation and depression of the thermoregulatory center.

  • Paradoxical Excitement or Aggression: Although uncommon, some animals may exhibit hyperactivity or aggression.[1]

  • No Analgesic Properties: Acepromazine provides sedation but no pain relief.[14]

Given that this compound is also a phenothiazine, it is plausible that it shares a similar side effect profile, particularly concerning potential cardiovascular effects. However, without specific studies, this remains an area requiring further investigation.

Conclusion

Acepromazine is a well-characterized phenothiazine sedative with predictable, albeit significant, cardiovascular effects. Its sedative properties are reliably achieved at established dosages in various veterinary species. This compound, while also a phenothiazine with known antispasmodic effects, lacks the extensive body of research necessary for a direct and quantitative comparison of its sedative and cardiovascular profiles against acepromazine in a veterinary context.

For researchers and drug development professionals, the existing data on acepromazine provides a robust benchmark. Future studies are warranted to elucidate the sedative efficacy, cardiovascular safety, and pharmacokinetic profile of this compound in target animal species. Such research would be invaluable in determining its potential as a viable alternative or adjunct in veterinary sedation protocols, potentially offering a different balance of sedative and antispasmodic properties that could be beneficial in specific clinical scenarios. A thorough investigation into its receptor binding affinities would also provide a clearer understanding of its pharmacological profile and potential side effects.

References

Head-to-Head Study: A Comparative Analysis of Aminopromazine and Novel Rho-Kinase (ROCK) Inhibitors as Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison between the established phenothiazine (B1677639) agent, Aminopromazine, and the novel class of Rho-Kinase (ROCK) inhibitors, represented here by Fasudil. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, performance data, and the experimental protocols used for their evaluation.

Introduction

Smooth muscle spasms are a debilitating component of numerous gastrointestinal, vascular, and respiratory conditions. Pharmacological intervention aims to induce smooth muscle relaxation, thereby alleviating symptoms. Historically, agents with broad mechanisms of action, such as this compound, have been utilized. This compound, a phenothiazine derivative, exerts its antispasmodic effects through a combination of anticholinergic, calcium channel blocking, and calmodulin inhibitory actions.[1][2] In contrast, modern drug development focuses on highly specific targets. The emergence of Rho-kinase (ROCK) inhibitors, such as Fasudil, represents a targeted approach to inducing smooth muscle relaxation by modulating the calcium sensitivity of the contractile apparatus.[3] This guide synthesizes available data to compare these two distinct approaches to antispasmodic therapy.

Comparative Performance Data

Direct head-to-head clinical trials comparing this compound and ROCK inhibitors are not available in the current literature. The following tables summarize quantitative data from separate in vitro studies to provide a comparative perspective on their potency. It is critical to note that these values were obtained under different experimental conditions and on various tissue types, and therefore, direct comparison should be approached with caution.

Table 1: Potency of Rho-Kinase (ROCK) Inhibitors

CompoundTargetAssay TypePotency (IC50 / Ki / EC50)Tissue/System
FasudilROCK1Enzyme InhibitionKi: 0.33 µMRecombinant
FasudilROCK2Enzyme InhibitionIC50: 0.158 µMRecombinant
Y-27632Rho-KinaseFunctional (Relaxation)EC50: 7.8 µMRat Prostatic Strips (Phenylephrine-induced contraction)[1][4]

Table 2: Mechanistic Potency of Phenothiazines (as a proxy for this compound)

CompoundTargetAssay TypePotency (Kd)Tissue/System
Chlorpromazine (B137089)Type I & II Calcium ChannelsPatch ClampKd: 15 µMMouse Neuroblastoma Cells[2]
Various PhenothiazinesMuscarinic Cholinergic ReceptorsReceptor BindingHigh Affinity (nmol/L range)Rat Brain[5]

Mechanisms of Action

The fundamental difference between these two classes of drugs lies in their mechanism of action. This compound acts on multiple upstream signaling events, while ROCK inhibitors target a specific downstream pathway that regulates the final contractile process.

This compound (Phenothiazine Class): A Multi-Target Approach

This compound's antispasmodic effect is a result of its ability to interfere with several pathways that lead to smooth muscle contraction:

  • Muscarinic Receptor Antagonism : By blocking muscarinic acetylcholine (B1216132) receptors, it prevents the initiation of the contraction signal mediated by the parasympathetic nervous system.[5]

  • Calcium Channel Blockade : It directly inhibits L-type voltage-gated calcium channels, reducing the influx of extracellular Ca²⁺ necessary for contraction.[2]

  • Calmodulin Inhibition : Phenothiazines can bind to and inhibit calmodulin, a key intracellular protein that, when activated by Ca²⁺, stimulates myosin light-chain kinase (MLCK).[1]

cluster_0 This compound (Phenothiazine) MOA ACh Acetylcholine M3R Muscarinic (M3) Receptor ACh->M3R PLC PLC Activation M3R->PLC IP3 IP3 Generation PLC->IP3 Ca_Influx Ca²⁺ Influx (L-type Channel) PLC->Ca_Influx Ca_Release SR Ca²⁺ Release IP3->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Contraction MLCK->Contraction Block1 This compound Block Block1->M3R Block2 This compound Block Block2->Ca_Influx Block3 This compound Block Block3->Ca_Calmodulin

Figure 1. this compound's multi-target signaling pathway.

Novel ROCK Inhibitors (e.g., Fasudil): Targeted Ca²⁺ Sensitization Pathway

ROCK inhibitors act further downstream in the contraction pathway. They do not block Ca²⁺ influx but rather inhibit the mechanism that makes the muscle fiber more sensitive to Ca²⁺.

  • RhoA Activation : Agonists binding to G-protein coupled receptors activate the small G-protein RhoA.

  • ROCK Activation : Activated RhoA, in turn, activates Rho-kinase (ROCK).

  • MLCP Inhibition : ROCK phosphorylates and inhibits myosin light-chain phosphatase (MLCP).[3] MLCP is the enzyme responsible for dephosphorylating the myosin light chain, which leads to relaxation. By inhibiting MLCP, ROCK promotes a sustained contractile state even at lower Ca²⁺ levels.

  • Relaxation : ROCK inhibitors like Fasudil block ROCK, preventing the inhibition of MLCP. This allows MLCP to remain active, leading to dephosphorylation of myosin and subsequent smooth muscle relaxation.[3]

cluster_1 ROCK Inhibitor MOA Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR RhoA RhoA Activation GPCR->RhoA ROCK ROCK Activation RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Myosin_P Phosphorylated Myosin MLCP->Myosin_P Dephosphorylates Contraction Contraction Myosin_P->Contraction Relaxation Relaxation Block_ROCK Fasudil (ROCK Inhibitor) Block Block_ROCK->ROCK

Figure 2. ROCK inhibitor targeted signaling pathway.

Experimental Protocols

The primary method for evaluating the efficacy of antispasmodic agents in vitro is the isolated organ bath assay. This technique allows for the direct measurement of a compound's effect on smooth muscle contractility.

Protocol: In Vitro Antispasmodic Activity Assay (Isolated Rat Ileum)

  • Tissue Preparation :

    • A male Wistar rat (200-250g) is euthanized via cervical dislocation.

    • The abdomen is opened, and a segment of the ileum is carefully excised and placed in oxygenated Tyrode's solution.[6]

    • The ileum is cleaned of adhering mesenteric tissue, and 2-3 cm segments are prepared.[7]

  • Mounting :

    • A segment of the ileum is suspended vertically in a 25 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[8]

    • One end of the tissue is attached to a fixed hook, and the other is connected to an isotonic force transducer. A resting tension of 1 gram is applied to the tissue.[6]

  • Equilibration :

    • The tissue is allowed to equilibrate for a period of 30-60 minutes. During this time, the bath solution is replaced every 15 minutes.[7]

  • Induction of Contraction :

    • A spasmogen, such as acetylcholine (ACh, e.g., 0.5 µM) or potassium chloride (KCl, e.g., 80 mM), is added to the bath to induce a stable, submaximal contraction.[9]

  • Antispasmodic Evaluation :

    • Once a stable contraction plateau is achieved, the test compound (e.g., this compound or Fasudil) is added to the bath in a cumulative, concentration-dependent manner.

    • The degree of relaxation is recorded as a percentage of the initial induced contraction.

  • Data Analysis :

    • Concentration-response curves are plotted, and the IC50 value (the concentration of the antagonist that produces 50% of the maximum relaxation) is calculated using non-linear regression analysis.

cluster_workflow Experimental Workflow: Organ Bath Assay start Euthanize Rat & Excise Ileum prep Prepare 2-3 cm Tissue Segments start->prep mount Mount Tissue in Organ Bath (37°C, 1g Tension) prep->mount equil Equilibrate for 30-60 min mount->equil contract Induce Contraction (e.g., with ACh or KCl) equil->contract test Add Test Compound (Cumulative Doses) contract->test record Record Relaxation via Transducer test->record analyze Plot Curve & Calculate IC50 record->analyze

Figure 3. Workflow for in-vitro antispasmodic testing.

Conclusion

This compound and novel ROCK inhibitors represent two distinct eras of antispasmodic drug development. This compound's efficacy stems from its broad, multi-target action on upstream signaling pathways, including muscarinic receptors and calcium channels. While effective, this lack of specificity can lead to a wider range of off-target effects. In contrast, ROCK inhibitors like Fasudil offer a highly targeted approach, modulating the final common pathway of calcium sensitization. This specificity may offer an improved side-effect profile and presents a promising avenue for developing new therapies for disorders characterized by smooth muscle hypercontractility. Further research, including direct head-to-head trials, is necessary to fully elucidate the comparative clinical efficacy and safety of these two classes of antispasmodic agents.

References

Orthogonal Validation of Aminopromazine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action of Aminopromazine, a phenothiazine (B1677639) derivative. Given the limited publicly available quantitative binding data for this compound, this guide will utilize data from the closely related and extensively studied phenothiazine, Chlorpromazine , as a proxy to illustrate the validation process. This approach allows for a robust comparison with alternative antipsychotic agents and a detailed exploration of the experimental methodologies required to confirm its molecular targets and signaling pathways.

Postulated Mechanism of Action: this compound as a Multi-Receptor Antagonist

This compound, as a member of the phenothiazine class, is presumed to exert its therapeutic effects through the antagonism of several G-protein coupled receptors (GPCRs) in the central nervous system. The primary targets are believed to be:

  • Dopamine (B1211576) D2 Receptors: Blockade of these receptors in the mesolimbic pathway is thought to be the core mechanism for its antipsychotic effects.

  • Histamine (B1213489) H1 Receptors: Antagonism of H1 receptors contributes to the sedative effects commonly observed with phenothiazines.

  • Alpha-1 Adrenergic Receptors: Inhibition of these receptors can lead to cardiovascular side effects such as orthostatic hypotension.

  • Muscarinic M1/M3 Receptors: Blockade of these cholinergic receptors is associated with anticholinergic side effects like dry mouth and blurred vision.

Comparative Analysis of Receptor Binding Affinities

To objectively evaluate the pharmacological profile of this compound (represented by Chlorpromazine), it is essential to compare its binding affinities (Ki values) with those of alternative antipsychotic drugs that possess different mechanisms of action. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeChlorpromazine (Phenothiazine) Risperidone (Atypical Antipsychotic) Aripiprazole (Dopamine Partial Agonist)
Dopamine D20.5 nM 3.13 nM0.34 nM
Serotonin (B10506) 5-HT2A3.0 nM0.12 nM 3.4 nM
Histamine H10.3 nM 2.0 nM61 nM
Alpha-1 Adrenergic1.1 nM 0.8 nM57 nM
Muscarinic M113 nM308 nM>10,000 nM

Note: Data for Chlorpromazine is used as a proxy for this compound. Data is compiled from various scientific sources and may vary based on experimental conditions.

This comparative data highlights the multi-receptor profile of phenothiazines like Chlorpromazine, with high affinity for D2, H1, and alpha-1 receptors. In contrast, atypical antipsychotics like Risperidone show a higher affinity for serotonin 5-HT2A receptors compared to D2 receptors. Aripiprazole presents a unique profile as a D2 partial agonist.

Signaling Pathways and Orthogonal Validation

The binding of this compound to its target receptors initiates distinct intracellular signaling cascades. Orthogonal validation involves using at least two independent experimental methods to confirm these interactions and their functional consequences.

Dopamine D2 Receptor Antagonism

Signaling Pathway: The D2 receptor is a Gi-coupled receptor. Its activation by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this inhibition, thereby maintaining or increasing cAMP levels in the presence of dopamine.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds This compound This compound This compound->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D2 receptor signaling and its antagonism by this compound.

Orthogonal Validation Methods:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the D2 receptor.

  • cAMP Functional Assay: To measure the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.

Histamine H1 Receptor Inverse Agonism

Signaling Pathway: The H1 receptor is a Gq-coupled receptor that can exhibit constitutive (basal) activity. Its activation by histamine stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+). As an inverse agonist, this compound not only blocks histamine binding but also reduces the basal activity of the receptor.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Gq->PLC Activates Histamine Histamine Histamine->H1R Binds This compound This compound (Inverse Agonist) This compound->H1R Stabilizes inactive state PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

Caption: Histamine H1 receptor signaling and its inverse agonism by this compound.

Orthogonal Validation Methods:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the H1 receptor.

  • Calcium Imaging Assay: To measure the functional outcome of H1 receptor inverse agonism by detecting changes in intracellular calcium levels.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., D2 or H1).

  • Radioligand (e.g., [³H]-Spiperone for D2, [³H]-Mepyramine for H1).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Non-specific binding control (e.g., a high concentration of a known antagonist).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Calcium Imaging Assay

This functional assay measures changes in intracellular calcium concentrations in response to GPCR activation or inhibition.

Materials:

  • A mammalian cell line (e.g., HEK293 or CHO) stably expressing the GPCR of interest (e.g., H1 receptor).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound (this compound).

  • Reference agonist (e.g., Histamine).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Compound Addition (Antagonist Mode): Add varying concentrations of this compound and incubate.

  • Agonist Stimulation: Add a fixed concentration of the reference agonist (e.g., Histamine).

  • Fluorescence Reading: Immediately record the change in fluorescence intensity over time.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value for the inhibition of the calcium signal.

Experimental Workflow and Logical Comparison

Orthogonal_Validation_Workflow cluster_validation Orthogonal Validation Strategy Binding Method 1: Radioligand Binding Assay Ki Determine Binding Affinity (Ki) for target receptors Binding->Ki Functional Method 2: Functional Assay (e.g., Calcium Imaging) IC50 Measure Functional Potency (IC50) for inhibiting receptor signaling Functional->IC50 Hypothesis Hypothesis: This compound is a multi-receptor antagonist Hypothesis->Binding Hypothesis->Functional Correlation Correlate Binding and Functional Data Ki->Correlation IC50->Correlation Conclusion Conclusion: Mechanism of Action Validated Correlation->Conclusion

Caption: Workflow for the orthogonal validation of this compound's mechanism of action.

Mechanism_Comparison This compound This compound (Phenothiazine) - High D2 Antagonism - High H1 Antagonism - High Alpha-1 Antagonism - Moderate Muscarinic Antagonism Risperidone Risperidone (Atypical) - High 5-HT2A Antagonism - Moderate D2 Antagonism - Low Muscarinic Antagonism Aripiprazole Aripiprazole (Partial Agonist) - D2 Partial Agonism - 5-HT1A Partial Agonism - 5-HT2A Antagonism

Caption: Logical comparison of the primary mechanisms of action.

By employing this structured approach of orthogonal validation, researchers can confidently elucidate the mechanism of action of this compound and objectively compare its pharmacological profile to that of alternative therapeutic agents. This guide provides the necessary framework, from data comparison to detailed experimental protocols and visual representations of the underlying biological processes.

References

Aminopromazine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Aminopromazine, a phenothiazine (B1677639) derivative with antipsychotic properties. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide utilizes data from its close structural analog, Promazine, to provide a representative analysis. This approach is based on the well-established principle that the therapeutic effects of phenothiazine antipsychotics are primarily mediated by their antagonism of the dopamine (B1211576) D2 receptor.[1]

Executive Summary

The antipsychotic efficacy of drugs like this compound is fundamentally linked to their interaction with the dopamine D2 receptor. In vitro assays provide a measure of the drug's direct binding affinity to this receptor, a key indicator of its potential potency. In vivo models, on the other hand, assess the functional consequences of this receptor interaction in a complex biological system, offering insights into the drug's therapeutic effects and potential side effects. This guide will delve into the methodologies of these assays and present the available data for Promazine as a surrogate for this compound, offering a framework for understanding the translation of molecular interactions to physiological responses.

In Vitro Efficacy: Dopamine D2 Receptor Binding Affinity

The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The strength of this interaction is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity and, generally, greater potency.

For Promazine, a close analog of this compound, the following in vitro efficacy data at the human dopamine D2 receptor has been reported:

CompoundReceptorRadioligandIn Vitro Efficacy (Ki)
PromazineHuman Dopamine D2[³H]-Spiperone160 nM[2]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.[4]

Workflow for Dopamine D2 Receptor Binding Assay

prep Preparation of cell membranes expressing D2 receptors incubation Incubation of membranes with radioligand ([³H]-Spiperone) and varying concentrations of this compound prep->incubation separation Separation of bound and free radioligand via filtration incubation->separation quantification Quantification of bound radioactivity using liquid scintillation counting separation->quantification analysis Data analysis to determine IC50 and calculate Ki quantification->analysis

Caption: Workflow of a competitive radioligand binding assay.

In Vivo Efficacy: Animal Models of Antipsychotic Activity

The in vivo efficacy of antipsychotic drugs is assessed using various animal models that aim to replicate specific aspects of psychosis. These models are crucial for determining the effective dose range and predicting potential therapeutic effects in humans.

Due to the lack of specific in vivo efficacy data (e.g., ED50 values) for this compound in the commonly used animal models, this section will describe the standard experimental protocols for two key assays: the catalepsy test and the amphetamine-induced stereotypy test.

Catalepsy Test

The catalepsy test is a widely used model to predict the extrapyramidal side effects (motor disturbances) of antipsychotic drugs, which are often associated with potent D2 receptor antagonism. The test measures the failure of an animal to correct an externally imposed awkward posture.

  • Animal Model: Male Wistar rats are commonly used.

  • Drug Administration: Animals are treated with various doses of the test compound (e.g., this compound) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Procedure: At predetermined time points after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a specific height from the surface.

  • Measurement: The latency to remove both forepaws from the bar is recorded. A predetermined cut-off time is set.

  • Data Analysis: The dose of the drug that produces catalepsy in 50% of the animals (ED50) is calculated.

Experimental Workflow for the Catalepsy Test

acclimatization Animal Acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin posture Placement of Forepaws on Elevated Bar drug_admin->posture observation Observation and Timing of Descent Latency posture->observation analysis Data Analysis to Determine ED50 observation->analysis acclimatization Animal Acclimatization pretreatment Pre-treatment with This compound or Vehicle acclimatization->pretreatment induction Induction of Stereotypy with Amphetamine pretreatment->induction scoring Behavioral Observation and Scoring induction->scoring analysis Data Analysis to Determine ED50 scoring->analysis cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

References

A Comparative Analysis of Phenothiazine Effects on Wild-Type Versus Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of published research on the specific anticancer effects of Aminopromazine, this guide will focus on the well-documented activities of a closely related phenothiazine, Chlorpromazine (CPZ) . The findings presented here for CPZ are expected to provide valuable insights into the potential differential effects of phenothiazine-class compounds on cancer cells with varying genetic backgrounds.

Introduction

Phenothiazines, a class of antipsychotic drugs, have garnered increasing interest for their potential as repurposed anticancer agents. Their pleiotropic effects on cancer cells, including the induction of apoptosis, autophagy, and cell cycle arrest, make them an attractive area of investigation. A crucial aspect of their therapeutic potential lies in their differential efficacy against cancer cells harboring specific genetic mutations compared to their wild-type counterparts. This guide provides a comparative study of the effects of Chlorpromazine on wild-type versus mutant cancer cells, with a focus on key oncogenic mutations in p53, BRAF, and PTEN.

Data Presentation: Comparative Cytotoxicity of Chlorpromazine

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Chlorpromazine in various cancer cell lines, categorized by their mutation status. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Cell Line Cancer Type p53 Status Chlorpromazine IC50 (µM) Reference
HCT116Colorectal CancerWild-TypeNot explicitly found in searches
HCT116 p53-/-Colorectal CancerNullNot explicitly found in searches
HT29Colorectal CancerMutant (R273H)Not explicitly found in searches
U-87 MGGlioblastomaWild-Type~10-16[1]
T98GGlioblastomaMutant (M237I)Not explicitly found in searches
Cell Line Cancer Type BRAF Status Chlorpromazine IC50 (µM) Reference
SK-MEL-28MelanomaMutant (V600E)Not explicitly found in searches
A375MelanomaMutant (V600E)Not explicitly found in searches
MeWoMelanomaWild-TypeNot explicitly found in searches
Cell Line Cancer Type PTEN Status Chlorpromazine IC50 (µM) Reference
U-87 MGGlioblastomaNull~10-16[1]
A172GlioblastomaWild-TypeNot explicitly found in searches[2]
T98GGlioblastomaMutantNot explicitly found in searches[2]
U251GlioblastomaMutantNot explicitly found in searches[2]
Cell Line Leukemia Type FLT3 Status Chlorpromazine IC50 (µM) Reference
Ba/F3-FLT3-ITDPro-B cell lineMutant (ITD)10.34[3]
Ba/F3-FLT3-ITD/F692LPro-B cell lineMutant (ITD + F692L)9.60[3]

Signaling Pathways and Mechanisms of Action

Chlorpromazine exerts its anticancer effects through the modulation of several key signaling pathways. The genetic status of the cancer cells can significantly influence their response to the drug.

p53 Signaling Pathway

In cancer cells with wild-type p53, Chlorpromazine can lead to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis. However, in cells with mutant p53, this canonical pathway is disrupted. Some studies suggest that phenothiazines might exert their effects independently of p53 or even selectively target cells with p53 mutations through alternative mechanisms.

p53_pathway cluster_wt Wild-Type p53 cluster_mutant Mutant p53 CPZ_wt Chlorpromazine p53_wt p53 activation CPZ_wt->p53_wt Apoptosis_wt Apoptosis p53_wt->Apoptosis_wt CellCycleArrest_wt Cell Cycle Arrest p53_wt->CellCycleArrest_wt CPZ_mut Chlorpromazine AlternativePathways Alternative Pathways CPZ_mut->AlternativePathways CellDeath_mut Cell Death AlternativePathways->CellDeath_mut Akt_mTOR_pathway cluster_pten_wt PTEN Wild-Type cluster_pten_mutant PTEN Mutant/Null PTEN_wt PTEN PI3K_wt PI3K PTEN_wt->PI3K_wt inhibits Akt_wt Akt PI3K_wt->Akt_wt mTOR_wt mTOR Akt_wt->mTOR_wt CPZ Chlorpromazine Akt_mut Akt CPZ->Akt_mut inhibits PI3K_mut PI3K PI3K_mut->Akt_mut mTOR_mut mTOR Akt_mut->mTOR_mut Proliferation Cell Proliferation mTOR_mut->Proliferation MTT_workflow cluster_protocol MTT Assay Workflow A Seed cells in 96-well plate B Treat with Chlorpromazine A->B C Add MTT solution B->C D Incubate and solubilize formazan C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F Western_Blot_workflow cluster_protocol Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking & Antibody Incubation C->D E Detection & Analysis D->E

References

Validating the Species Selectivity of Aminopromazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species selectivity of a compound is a critical step in preclinical development. This guide provides a framework for validating the species selectivity of Aminopromazine, a phenothiazine (B1677639) derivative. Due to the limited availability of direct comparative data for this compound, this guide utilizes data from structurally similar phenothiazine compounds to illustrate the validation process and highlight key considerations.

This guide will objectively compare the performance of phenothiazine derivatives with other alternatives and provide supporting experimental data. All quantitative data is summarized in clearly structured tables for easy comparison, and detailed methodologies for key experiments are provided.

Comparative In Vitro Receptor Binding Affinities

The initial step in assessing species selectivity involves determining the binding affinity of the compound at its target receptors in different species. While specific data for this compound is scarce, the following table presents a compilation of binding affinities (Ki, in nM) for other phenothiazine derivatives at human and rat dopamine (B1211576) D2 and histamine (B1213489) H1 receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptorSpeciesKi (nM)
Chlorpromazine Dopamine D2Human1.1
Dopamine D2Rat1.8
Trifluoperazine Dopamine D2Human0.2
Dopamine D2Rat0.5
Promethazine Histamine H1Human2.1
Histamine H1Mouse3.5

Experimental Protocols

Accurate and reproducible experimental design is paramount for validating species selectivity. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human or rodent receptor of interest.

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Pyrilamine for H1 receptors).

  • Test Compound: this compound or other phenothiazine derivatives.

  • Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Glass Fiber Filters and Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP Assay)

This assay measures the functional activity of a compound at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Materials:

  • Cells: A cell line (e.g., CHO or HEK293) stably expressing the human or rodent dopamine D2 receptor.

  • Assay Medium: Serum-free medium.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Test Compound: this compound or other phenothiazine derivatives.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells into a multi-well plate and incubate overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

  • Data Analysis: The ability of the test compound to inhibit the forskolin-induced cAMP production is quantified to determine its potency (EC50 or IC50).

Histamine H1 Receptor Functional Assay (Calcium Flux Assay)

This assay measures the functional activity of a compound at the H1 receptor, which is a Gq-coupled receptor that activates phospholipase C, leading to an increase in intracellular calcium.

Materials:

  • Cells: A cell line (e.g., HEK293) stably expressing the human or rodent histamine H1 receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Agonist: Histamine.

  • Test Compound: this compound or other phenothiazine derivatives.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into a multi-well plate and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Compound Addition: Add the test compound (if testing for antagonist activity) or assay buffer.

  • Agonist Addition: Inject a fixed concentration of histamine to stimulate the H1 receptor.

  • Fluorescence Measurement: Continuously measure the fluorescence to detect the change in intracellular calcium concentration.

  • Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium flux (for antagonists) or to induce a calcium flux on its own (for agonists) is quantified to determine its potency.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical workflow for assessing species selectivity and the signaling pathway of a key target receptor.

experimental_workflow cluster_0 In Vitro Assays cluster_1 Species Comparison cluster_2 Data Analysis receptor_binding Radioligand Binding Assays functional_assays Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->functional_assays Determine functional activity (agonist/antagonist) human_receptors Human Receptors rodent_receptors Rodent Receptors compare_ec50 Compare EC50 / IC50 values functional_assays->compare_ec50 compare_ki Compare Ki / IC50 values human_receptors->compare_ki rodent_receptors->compare_ki selectivity_ratio Calculate Selectivity Ratio (e.g., Ki rodent / Ki human) compare_ki->selectivity_ratio compare_ec50->selectivity_ratio

Experimental workflow for assessing species selectivity.

dopamine_d2_signaling cluster_0 Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Simplified Dopamine D2 Receptor signaling pathway.

Comparison with Alternatives

This compound and other phenothiazines are considered first-generation antipsychotics and antihistamines. It is valuable to compare their receptor binding profiles with those of newer generation drugs.

  • Atypical Antipsychotics (e.g., Risperidone, Olanzapine): These compounds generally exhibit a broader receptor binding profile, often with higher affinity for serotonin (B10506) 5-HT2A receptors in addition to dopamine D2 receptors. This dual action is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms.

  • Second-Generation Antihistamines (e.g., Cetirizine, Loratadine): These drugs are highly selective for the peripheral histamine H1 receptor and have low affinity for other receptors. Their limited ability to cross the blood-brain barrier significantly reduces sedative side effects compared to first-generation antihistamines like many phenothiazines.

Conclusion

Validating the species selectivity of this compound requires a systematic in vitro approach, beginning with receptor binding assays and progressing to functional assays across different species. While direct comparative data for this compound is limited, the data available for other phenothiazine derivatives suggests that there may be some differences in binding affinity between human and rodent receptors. Researchers should conduct head-to-head comparative studies to definitively characterize the species selectivity of this compound. This information is crucial for the accurate interpretation of preclinical data and for predicting the compound's efficacy and safety profile in humans.

Comparative Pharmacokinetics of Aminopromazine Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminopromazine, a phenothiazine (B1677639) derivative with sedative and antiemetic properties, can be formulated into various salt forms to enhance its physicochemical properties, such as solubility and stability. The choice of a salt form can significantly impact the drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative overview of the potential pharmacokinetic differences between two common salt forms of this compound: fumarate (B1241708) and hydrochloride. Understanding these differences is crucial for drug development professionals in selecting the optimal salt form for clinical applications.

The manipulation of a drug's formulation, including its salt form, can alter the dissolution rate, which in turn can control the overall absorption of the drug.[1] For orally administered drugs, the dissolution rate of the solid form is a critical factor, and if it is slower than the absorption rate, it becomes the rate-limiting step.[1]

Theoretical Impact of Salt Form on Pharmacokinetics

Different salt forms of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, which can lead to variations in their pharmacokinetic behavior.

  • Solubility and Dissolution Rate: Salt forms often have different aqueous solubilities and dissolution rates compared to the free base or other salts. Generally, higher solubility leads to a faster dissolution rate in the gastrointestinal fluid, which can result in a more rapid absorption and a shorter time to reach the maximum plasma concentration (Tmax).

  • Hygroscopicity and Stability: The hygroscopicity (tendency to absorb moisture) and chemical stability of different salts can vary, affecting the drug product's shelf-life and potentially its in vivo performance.

  • pH of the Microenvironment: The salt can influence the pH of the diffusion layer surrounding the dissolving drug particle, which can affect the solubility and absorption of weakly basic drugs like this compound.

Hypothetical Comparative Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic parameters for this compound fumarate and this compound hydrochloride following oral administration in a canine model. This data is for illustrative purposes to highlight potential differences.

Pharmacokinetic ParameterThis compound Fumarate (Hypothetical)This compound Hydrochloride (Hypothetical)
Cmax (ng/mL) 180250
Tmax (hr) 2.51.5
AUC0-t (ng·hr/mL) 12001500
Bioavailability (%) 3545
t1/2 (hr) 8.07.5

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. t1/2: Elimination half-life.

Experimental Protocols

A detailed methodology is essential for conducting a reliable comparative pharmacokinetic study. Below is a representative protocol.

Objective: To compare the pharmacokinetic profiles of this compound fumarate and this compound hydrochloride after a single oral dose in beagle dogs.

Study Design: A randomized, single-dose, two-period, two-sequence crossover study.

Animals:

  • Six healthy adult beagle dogs (3 male, 3 female), weighing between 10-15 kg.

  • Animals are fasted overnight for 12 hours before drug administration and for 4 hours post-dose. Water is available ad libitum.

  • A washout period of 14 days is maintained between the two treatment periods.

Drug Formulation and Administration:

  • This compound fumarate and this compound hydrochloride are prepared in gelatin capsules at a dose of 2 mg/kg of the active moiety.

  • The capsules are administered orally, followed by 10 mL of water to ensure swallowing.

Blood Sampling:

  • Venous blood samples (approximately 2 mL) are collected from the cephalic vein into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sampling time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2) are calculated from the plasma concentration-time data for each dog using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Statistical analysis (e.g., ANOVA) is performed on the log-transformed pharmacokinetic parameters to compare the two salt forms.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_period_1 Study Period 1 cluster_washout Washout Period cluster_study_period_2 Study Period 2 (Crossover) cluster_post_study Post-Study Phase animal_selection Animal Selection (6 Beagle Dogs) acclimatization Acclimatization (7 days) animal_selection->acclimatization randomization1 Randomization to Group A or B acclimatization->randomization1 dosing1 Oral Dosing (Salt 1 or Salt 2) randomization1->dosing1 sampling1 Blood Sampling (0-48 hours) dosing1->sampling1 washout 14 Days sampling1->washout dosing2 Oral Dosing (Salt 2 or Salt 1) washout->dosing2 sampling2 Blood Sampling (0-48 hours) dosing2->sampling2 bioanalysis LC-MS/MS Analysis sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis stat_analysis Statistical Comparison pk_analysis->stat_analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

logical_relationship cluster_properties Physicochemical Properties cluster_absorption Biological Process cluster_pk_profile Pharmacokinetic Profile salt_form This compound Salt Form (e.g., Fumarate vs. Hydrochloride) solubility Aqueous Solubility salt_form->solubility dissolution Dissolution Rate solubility->dissolution absorption Rate and Extent of Absorption dissolution->absorption cmax_tmax Cmax & Tmax absorption->cmax_tmax auc AUC (Bioavailability) absorption->auc

Caption: Impact of salt form on the pharmacokinetic profile.

References

Assessing the Therapeutic Index: A Comparative Analysis of Aminopromazine and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of aminopromazine against other selected phenothiazines: chlorpromazine (B137089), thioridazine, and prochlorperazine (B1679090). The therapeutic index (TI), a ratio of the dose that produces toxicity in 50% of a population (TD50) to the dose that produces a clinically desired or effective response in 50% of a population (ED50), is a critical measure of a drug's safety margin. A higher TI indicates a wider margin between the therapeutic and toxic doses.

While comprehensive data for a direct quantitative comparison of this compound is limited, this guide synthesizes available preclinical data for the other phenothiazines to offer researchers a valuable reference for further investigation and drug development.

Quantitative Comparison of Therapeutic Index

The following table summarizes the available acute toxicity data (LD50) for chlorpromazine, thioridazine, and prochlorperazine in various animal models. It is important to note that a definitive therapeutic index cannot be calculated without corresponding ED50 values for the same animal models and therapeutic indications. The "Therapeutic Use" column provides context for the intended efficacy of these drugs.

Disclaimer: The LD50 values presented below are derived from animal studies and may not be directly extrapolated to humans. They are intended for comparative toxicological assessment in a research context. No peer-reviewed preclinical LD50 or ED50 data for this compound was identified during the literature search.

Phenothiazine (B1677639)Animal ModelRoute of AdministrationLD50 (mg/kg)Therapeutic Use
This compound --Data not availableAntispasmodic
Chlorpromazine RatOral142 - 225[1]Antipsychotic, Antiemetic[2][3][4][5][6]
MouseOral75[7]Antipsychotic, Antiemetic[2][3][4][5][6]
RabbitIntravenous15[7]Antipsychotic, Antiemetic[2][3][4][5][6]
Thioridazine RatOral995[8][9]Antipsychotic[8][10][11]
MouseOral385[9]Antipsychotic[8][10][11]
DogOral160[12]Antipsychotic[8][10][11]
Prochlorperazine Data not available--Antiemetic, Antipsychotic[13][14][15]

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical experimental protocols to establish the median effective dose (ED50) and the median lethal dose (LD50).

Determination of Median Lethal Dose (LD50)

The LD50 is a measure of the acute toxicity of a substance. A generalized workflow for its determination is as follows:

LD50_Workflow Generalized Workflow for LD50 Determination cluster_0 Phase 1: Range-Finding Study cluster_1 Phase 2: Definitive Study cluster_2 Phase 3: Data Analysis A Administer widely spaced doses to small groups of animals B Observe for signs of toxicity and mortality A->B C Determine the approximate lethal range B->C D Select a series of graded doses based on range-finding results C->D E Administer doses to larger groups of animals (e.g., 10 per group) D->E F Record mortality over a specified period (e.g., 24-72 hours) E->F G Plot dose vs. percent mortality F->G H Calculate LD50 using statistical methods (e.g., Probit analysis) G->H

Workflow for LD50 determination.

Key Methodological Considerations:

  • Animal Model: Typically, rodents such as rats or mice are used. Species, strain, sex, and age should be consistent.

  • Route of Administration: The route should be relevant to the intended clinical use (e.g., oral, intravenous, intraperitoneal).

  • Dose Selection: A geometric progression of doses is often used to cover a wide range of responses.

  • Observation Period: Animals are observed for a set period, typically 24 to 72 hours, for signs of toxicity and mortality.

  • Statistical Analysis: Probit analysis or other appropriate statistical methods are used to calculate the LD50 and its confidence intervals from the dose-response data.

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test subjects. The specific experimental design for determining the ED50 depends on the therapeutic effect being measured.

For Antipsychotic Efficacy:

  • Animal Models: Models of psychosis, such as amphetamine-induced hyperlocomotion or conditioned avoidance response tests in rodents, are commonly used.

  • Endpoint: The endpoint is a quantifiable measure of the reversal of the psychotic-like behavior. For example, a reduction in hyperlocomotion or the inhibition of the conditioned avoidance response.

  • Procedure: Graded doses of the phenothiazine are administered to groups of animals, and the percentage of animals in each group exhibiting the desired therapeutic effect is determined.

  • Data Analysis: Similar to LD50 determination, a dose-response curve is generated, and the ED50 is calculated using statistical methods.

Signaling Pathways: Therapeutic vs. Toxic Effects

The therapeutic and toxic effects of phenothiazines are mediated by their interactions with various neurotransmitter receptors and signaling pathways.

Therapeutic Effects (Antipsychotic)

The primary mechanism of antipsychotic action for phenothiazines is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Therapeutic_Pathway Therapeutic Signaling Pathway of Phenothiazines Phenothiazine Phenothiazine D2_Receptor Dopamine D2 Receptor (Mesolimbic Pathway) Phenothiazine->D2_Receptor Antagonism Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (Regulation of Gene Expression) PKA->Downstream Phosphorylation Therapeutic_Effect Antipsychotic Effect (Reduction of Positive Symptoms) Downstream->Therapeutic_Effect

Antipsychotic signaling pathway.

Toxic Effects

The toxicity of phenothiazines arises from their non-selective binding to a variety of other receptors, leading to a range of adverse effects.

  • Extrapyramidal Symptoms (EPS): Blockade of D2 receptors in the nigrostriatal pathway can lead to motor side effects such as parkinsonism, dystonia, and akathisia.

  • Anticholinergic Effects: Blockade of muscarinic acetylcholine (B1216132) receptors contributes to side effects like dry mouth, blurred vision, constipation, and urinary retention.

  • Cardiotoxicity: Some phenothiazines, notably thioridazine, can block cardiac potassium channels (hERG), leading to QT interval prolongation and an increased risk of life-threatening arrhythmias.

  • Sedation: Blockade of histamine (B1213489) H1 receptors is responsible for the sedative effects of many phenothiazines.

Toxic_Pathways Signaling Pathways of Phenothiazine Toxicities cluster_eps Extrapyramidal Symptoms cluster_anticholinergic Anticholinergic Effects cluster_cardiac Cardiotoxicity cluster_sedation Sedation Phenothiazine Phenothiazine D2_Nigrostriatal D2 Receptor (Nigrostriatal) Phenothiazine->D2_Nigrostriatal Antagonism M_Receptor Muscarinic Receptor Phenothiazine->M_Receptor Antagonism hERG hERG K+ Channel Phenothiazine->hERG Blockade H1_Receptor Histamine H1 Receptor Phenothiazine->H1_Receptor Antagonism EPS Motor Side Effects D2_Nigrostriatal->EPS Anticholinergic_Effects Dry Mouth, Blurred Vision, etc. M_Receptor->Anticholinergic_Effects QT_Prolongation QT Prolongation hERG->QT_Prolongation Sedation Drowsiness H1_Receptor->Sedation

Pathways of phenothiazine toxicities.

Conclusion

This guide provides a comparative overview of the therapeutic index of selected phenothiazines based on available preclinical data. While a direct quantitative comparison involving this compound is not currently possible due to a lack of publicly available data, the information presented on chlorpromazine, thioridazine, and prochlorperazine offers a valuable toxicological and pharmacological reference. The significant gap in the literature regarding the therapeutic index of this compound highlights a critical area for future research. A thorough investigation into the dose-response relationships for both the efficacy and toxicity of this compound is warranted to fully assess its safety profile relative to other drugs in its class.

References

Independent Verification of Aminopromazine's Binding to KRAS Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding of the phenothiazine (B1677639) derivative, aminopromazine, to the KRAS protein with alternative KRAS inhibitors. The information is supported by experimental data from publicly available scientific literature to aid in research and drug development efforts targeting this critical oncogene.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a key signaling molecule frequently mutated in various cancers. Direct inhibition of KRAS has been a long-standing challenge in drug discovery. Recent studies have explored the potential of various small molecules to bind and modulate KRAS activity. This guide focuses on the independent verification of the binding of this compound, a phenothiazine antipsychotic drug, to KRAS. While direct quantitative binding data for this compound is limited, studies on its close analog, promazine (B1679182), have demonstrated a direct interaction with KRAS. This guide compares this interaction with that of established and experimental KRAS inhibitors, providing a framework for evaluating its potential as a novel KRAS-targeting scaffold.

Comparison of KRAS Protein Binding Affinities

The following table summarizes the binding affinities of promazine (as an analog for this compound) and other notable KRAS inhibitors. It is important to note that the binding affinity of this compound itself has not been quantitatively reported in the reviewed literature; therefore, the data for promazine is presented as a close surrogate.

CompoundTarget KRAS FormBinding Affinity (Kd or IC50)Experimental Method
Promazine GDP-KRAS~1.8 ± 0.2 mM (Kd)Nuclear Magnetic Resonance (NMR)
Sotorasib (AMG-510) KRAS G12C (GDP-bound)Covalent inhibitor, IC50 ≈ 0.006 µM (cell viability)Cellular Assays
Adagrasib (MRTX849) KRAS G12C (GDP-bound)Covalent inhibitorBiochemical and Cellular Assays
BI-2852 KRAS (GDP and GTP-bound)720 nM (Kd) for G12D-GppNHpIsothermal Titration Calorimetry (ITC)
ARS-1620 KRAS G12C (GDP-bound)Covalent inhibitorBiochemical Assays

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are generalized protocols for key experiments used to assess protein-ligand binding, based on the methodologies reported in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Binding

NMR spectroscopy is a powerful technique to study protein-ligand interactions at an atomic level. Chemical Shift Perturbation (CSP) is a common NMR method to detect and characterize binding.

Objective: To determine the binding affinity (Kd) of a ligand to a target protein.

Materials:

  • Purified, isotopically labeled (15N) KRAS protein

  • Ligand of interest (e.g., this compound)

  • NMR buffer (e.g., 25 mM sodium phosphate, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

  • NMR spectrometer

Protocol:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of 15N-labeled KRAS protein and varying concentrations of the ligand. A control sample with only the protein is also required.

  • NMR Data Acquisition: Acquire 2D 1H-15N HSQC spectra for each sample. This experiment provides a fingerprint of the protein, with each peak corresponding to a specific amide proton and its attached nitrogen.

  • Data Analysis:

    • Overlay the spectra from the different ligand concentrations.

    • Identify peaks that shift their position upon addition of the ligand. These "chemical shift perturbations" indicate that the corresponding amino acid residues are in or near the binding site.

    • The magnitude of the chemical shift perturbation is dependent on the ligand concentration. By plotting the change in chemical shift against the ligand concentration, a binding curve can be generated.

    • Fit the binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of a ligand binding to KRAS.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified KRAS protein

  • Ligand of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Covalently immobilize the purified KRAS protein onto the surface of the sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the ligand over the sensor chip surface.

    • The binding of the ligand to the immobilized KRAS protein causes a change in the refractive index at the surface, which is detected by the instrument and recorded as a response unit (RU).

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Visualizations

KRAS Signaling Pathway and Inhibition

The following diagram illustrates a simplified KRAS signaling pathway and the points at which different types of inhibitors can interfere.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP-mediated hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Survival ERK->Cell_Growth AKT AKT PI3K->AKT AKT->Cell_Growth This compound This compound (Promazine) This compound->KRAS_GDP Binds to pocket p1 G12C_Inhibitors G12C Inhibitors (Sotorasib, Adagrasib) G12C_Inhibitors->KRAS_GDP Covalently binds to Cys12

Caption: Simplified KRAS signaling pathway and points of inhibitor intervention.

Experimental Workflow for Binding Verification

The following diagram outlines a typical workflow for verifying the binding of a compound like this compound to the KRAS protein.

Experimental_Workflow cluster_preparation Preparation cluster_binding_assays Binding Assays cluster_analysis Data Analysis & Confirmation Protein_Expression KRAS Protein Expression & Purification NMR NMR Spectroscopy (CSP) Protein_Expression->NMR SPR Surface Plasmon Resonance (SPR) Protein_Expression->SPR MST Microscale Thermophoresis (MST) Protein_Expression->MST Ligand_Prep Ligand (this compound) Preparation Ligand_Prep->NMR Ligand_Prep->SPR Ligand_Prep->MST Data_Analysis Binding Affinity (Kd) Determination NMR->Data_Analysis SPR->Data_Analysis MST->Data_Analysis Structural_Studies Structural Modeling (e.g., HADDOCK) Data_Analysis->Structural_Studies Confirmation Confirmation of Binding Site Structural_Studies->Confirmation

Caption: Workflow for verifying this compound-KRAS binding.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Aminopromazine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Before initiating any disposal procedure, it is crucial to classify the waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. This classification dictates the appropriate disposal pathway.[1][2] Aminopromazine, as a pharmacologically active substance, requires careful handling.[3] Safety Data Sheets (SDS) for similar compounds, such as promazine (B1679182) hydrochloride and chlorpromazine, indicate that these substances can be toxic if swallowed or inhaled.[3][4] Therefore, it is prudent to handle this compound waste as potentially hazardous.

Key Hazard Information (Based on Structurally Similar Compounds):

Hazard StatementPrecautionary Measures
Toxic if swallowed.[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5][6]
May be harmful if inhaled.Avoid breathing dust/fumes. Use in a well-ventilated area.[4][5]
Toxic to aquatic life with long-lasting effects.Avoid release to the environment. Do not let the chemical enter drains.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound waste, from initial handling to final disposition. This procedure is designed to minimize environmental impact and ensure personnel safety.

1. Segregation and Collection:

  • Immediately segregate this compound waste from other laboratory waste streams.[2]

  • Use designated, clearly labeled, leak-proof containers for collection.[1][2][7] For solid waste like tablets or powder, ensure the container is securely sealed. For liquid waste, add an absorbent material like kitty litter or vermiculite (B1170534) to the container.[7]

  • Keep solid and liquid pharmaceutical waste in separate containers.[2]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves

    • Safety goggles or a face shield

    • A lab coat

    • Respiratory protection if there is a risk of generating dust or aerosols.[4]

3. Primary Disposal Methods:

The preferred method for the disposal of pharmaceutical waste is incineration by a licensed waste disposal company.[7][8] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Incineration (Recommended):

    • Contract with a certified hazardous waste disposal company that offers incineration services.[7][8]

    • Package the segregated this compound waste according to the disposal company's guidelines. The container should be tamper-resistant.[7]

    • Label the container clearly as "For Incineration Only" and include information about the contents.[7]

    • Maintain detailed records of all waste manifests and destruction logs for regulatory compliance.[1]

  • Landfill (If Incineration is Not Feasible):

    • Landfilling of pharmaceutical waste is strongly discouraged and should only be considered if incineration is not an option.[7][9]

    • Never dispose of untreated this compound directly into a landfill.

    • If this is the only option, the waste must be rendered non-retrievable. Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or kitty litter.[9][10][11]

    • Place the mixture in a sealed, leak-proof container or bag to prevent leakage.[9][10][11]

    • Before disposing of the empty original container, remove or black out all personal and prescription information to protect privacy.[10][12]

4. Prohibited Disposal Methods:

  • Do Not Flush: Never dispose of this compound down the sink or toilet.[12] Wastewater treatment facilities are generally not equipped to remove pharmaceuticals completely, leading to environmental contamination.[12]

  • Do Not Mix with General Waste: Do not dispose of this compound in the regular trash without following the rendering non-retrievable steps outlined for landfilling.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_handling Initial Handling cluster_assessment Disposal Assessment cluster_pathways Disposal Pathways cluster_final Final Disposition start This compound Waste segregate Segregate Waste start->segregate ppe Wear Appropriate PPE segregate->ppe check_regulations Consult Local Regulations & SDS ppe->check_regulations incineration Professional Incineration (Preferred) check_regulations->incineration Incineration Available landfill_prep Render Non-retrievable for Landfill check_regulations->landfill_prep Incineration Not Available prohibited Prohibited: Do Not Flush or Pour Down Drain check_regulations->prohibited licensed_disposal Transfer to Licensed Waste Hauler incineration->licensed_disposal final_landfill Dispose in Household Trash (Last Resort) landfill_prep->final_landfill

Caption: Decision workflow for the proper disposal of this compound waste.

Regulatory Compliance

It is imperative to comply with all federal, state, and local regulations regarding pharmaceutical waste disposal.[1][8] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have specific rules for handling and disposing of pharmaceutical waste.[1][13] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.

References

Essential Safety and Logistics for Handling Aminopromazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Aminopromazine, including operational and disposal plans. The following procedural guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2] Skin contact and inhalation are primary routes of potential exposure.[3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of powder-free, chemical-resistant gloves.[4] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[4] Change gloves regularly or immediately if contaminated, torn, or punctured.[4]
Body Protection Disposable GownA disposable gown made of a low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[4]
Eye and Face Protection Safety Goggles and Face ShieldUse safety goggles and a face shield when there is a risk of splashes or aerosols, especially when working outside of a biological safety cabinet (BSC).[1][3]
Respiratory Protection N-95 or N-100 RespiratorFor handling powders or creating aerosols, an N-95 or N-100 respirator is necessary. Surgical masks offer little to no protection from chemical exposure.[3]
Head and Shoe Covering Cap and Shoe CoversRecommended to prevent contamination of hair and personal footwear.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet (BSC).

  • Avoid Dust and Aerosols: Do not perform operations that could generate dust or aerosols in an open environment.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

Storage:

  • Container: Store in the original, tightly closed container.[5]

  • Temperature: Store at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F), unless otherwise specified by the manufacturer.[6] Some formulations may require refrigeration between 2°C and 8°C.[7] Always check the product label for specific storage temperatures.[7]

  • Light: Protect from light, as some phenothiazines are light-sensitive.[7][8]

  • Security: Store in a locked, secure area to prevent unauthorized access.[7][9]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water. 3. Seek medical attention if irritation develops or persists.[9]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses, if present and easy to do so. 3. Seek immediate medical attention.[5]
Inhalation 1. Move the affected person to fresh air.[9] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms develop or persist.[9]
Ingestion 1. Rinse mouth thoroughly with water.[9] 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[9]
Spill 1. Evacuate unnecessary personnel from the area. 2. Wear appropriate PPE, including respiratory protection. 3. Avoid generating dust.[9] 4. Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[9] 5. Clean the spill area thoroughly to remove any residual contamination.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method:

    • Unused Product: Dispose of unused or expired this compound as hazardous chemical waste. This typically involves incineration by an approved environmental management vendor.[10]

    • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and materials used to clean up spills should be placed in a sealed bag or container and disposed of as hazardous waste.

  • Regulatory Compliance: All disposal must be conducted in accordance with local, regional, and national regulations for hazardous waste.[9][10] Do not dispose of this compound in the regular trash or down the drain.[11]

Operational Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, including key safety checkpoints.

Aminopromazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Don Appropriate PPE A->B C Weigh/Handle this compound in Ventilated Enclosure B->C D Perform Experiment C->D I Spill or Exposure Occurs C->I E Decontaminate Work Surfaces D->E D->I F Doff PPE Correctly E->F G Segregate and Label Waste F->G H Dispose of as Hazardous Waste G->H J Follow Emergency Procedures I->J Yes K Seek Medical Attention J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.